N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-15(2)6-7-16-10-5-3-4-9(8-10)11(12,13)14/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYALXLYWVCFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358339 | |
| Record name | N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001541-07-6 | |
| Record name | N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine mechanism of action"
An In-Depth Technical Guide to the Mechanism of Action of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine (Fluoxetine)
Introduction
This compound, widely known as fluoxetine, is a cornerstone in the pharmacological treatment of major depressive disorder and other psychiatric conditions.[1][2][3] Marketed under brand names such as Prozac, it was one of the first selective serotonin reuptake inhibitors (SSRIs) to be introduced, revolutionizing the management of depression due to its improved side-effect profile compared to older classes of antidepressants.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms that underpin the therapeutic effects of fluoxetine, intended for researchers, scientists, and professionals in the field of drug development.
Primary Mechanism of Action: Selective Serotonin Transporter (SERT) Inhibition
The principal mechanism of action of fluoxetine is its potent and selective inhibition of the serotonin transporter (SERT).[1][3][5][6] Serotonin, or 5-hydroxytryptamine (5-HT), is a critical neurotransmitter in the central nervous system, modulating mood, cognition, and various physiological processes. The action of serotonin in the synaptic cleft is terminated by its reuptake into the presynaptic neuron via SERT.
Fluoxetine exhibits a high binding affinity for SERT, effectively blocking the reuptake of serotonin.[7][8] This blockade leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing and prolonging serotonergic neurotransmission.[2][6] A key feature of fluoxetine's pharmacological profile is its high selectivity for SERT over the transporters for other monoamines, such as norepinephrine (NET) and dopamine (DAT).[2][7] This selectivity is a significant factor in its favorable side-effect profile compared to less selective antidepressants like tricyclic antidepressants (TCAs).[3] The active metabolite of fluoxetine, norfluoxetine, also potently inhibits serotonin reuptake and has a long half-life, contributing to the sustained therapeutic effect of the drug.[2][4]
| Transporter | Fluoxetine Ki (nM) |
| SERT (Serotonin) | 0.8 - 2.6 |
| NET (Norepinephrine) | 130 - 320 |
| DAT (Dopamine) | 1300 - 2500 |
Table 1: Representative binding affinities (Ki) of fluoxetine for monoamine transporters. Lower Ki values indicate higher binding affinity. Data synthesized from multiple sources.
Downstream Consequences of SERT Inhibition
The therapeutic effects of fluoxetine are not immediate and typically emerge after several weeks of continuous treatment.[1] This delay is attributed to a series of adaptive changes in the serotonergic system that occur as a consequence of sustained SERT inhibition.
Acutely, the increased synaptic serotonin levels activate presynaptic 5-HT1A autoreceptors, which function as a negative feedback mechanism, leading to a decrease in the firing rate of serotonergic neurons and serotonin release.[9] However, with chronic administration of fluoxetine, these 5-HT1A autoreceptors become desensitized and downregulated.[2] This desensitization lifts the "brake" on serotonergic neuronal firing, resulting in a sustained increase in serotonin release and neurotransmission in key brain regions.[9] This neuroadaptive process is believed to be a critical step in the manifestation of the antidepressant effects of fluoxetine.[2][10]
Caption: Mechanism of SERT inhibition by fluoxetine and downstream effects.
Secondary Pharmacological Actions
Beyond its primary action on SERT, fluoxetine interacts with other molecular targets, which may contribute to its overall therapeutic profile and side effects.
5-HT2C Receptor Antagonism
Fluoxetine and its metabolite norfluoxetine act as antagonists at 5-HT2C receptors.[1][11][12] The 5-HT2C receptor is involved in the regulation of mood, anxiety, and appetite. Antagonism of these receptors is thought to contribute to some of fluoxetine's activating properties, which can manifest as anxiety, insomnia, and agitation in some patients.[1] Furthermore, blockade of 5-HT2C receptors can lead to an increase in the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant effects.[2][13]
Sigma-1 Receptor Agonism
Fluoxetine has been shown to act as an agonist at the sigma-1 receptor.[2][14][15][16][17] Sigma-1 receptors are intracellular chaperones that are implicated in a variety of cellular functions, including the modulation of ion channels and intracellular signaling pathways. The agonistic activity of fluoxetine at sigma-1 receptors may contribute to its neuroprotective and antidepressant effects through mechanisms that are independent of serotonin reuptake inhibition.[15][17]
| Secondary Target | Fluoxetine Ki (nM) | Pharmacological Action |
| 5-HT2C Receptor | 65 - 200 | Antagonist |
| Sigma-1 Receptor | 191 - 300 | Agonist |
Table 2: Binding affinities and actions of fluoxetine at key secondary targets. Data synthesized from multiple sources.[11][14][17]
Experimental Protocols for Elucidating the Mechanism of Action
The characterization of the mechanism of action of compounds like fluoxetine relies on a combination of in vitro and in vivo experimental techniques.
In Vitro Assays
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound for a specific receptor or transporter.[18][19][20]
-
Principle: A radiolabeled ligand with known high affinity for the target (e.g., [3H]-citalopram for SERT) is incubated with a preparation of membranes from cells or tissues expressing the target. The displacement of the radioligand by increasing concentrations of the test compound (fluoxetine) is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
-
Step-by-Step Protocol (Competitive Binding for SERT):
-
Prepare cell membranes from a stable cell line expressing human SERT or from brain tissue (e.g., rat cortex).
-
In a 96-well plate, add a fixed concentration of radioligand (e.g., [3H]-citalopram).
-
Add increasing concentrations of unlabeled fluoxetine.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of fluoxetine to determine the IC50 and subsequently calculate the Ki value.
-
Caption: Workflow for a radioligand binding assay.
Neurotransmitter Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into cells.[21][22][23]
-
Principle: Cells expressing the transporter of interest (e.g., SERT) are incubated with a fluorescent substrate or a radiolabeled neurotransmitter (e.g., [3H]-serotonin). The uptake of the substrate into the cells is measured in the presence and absence of the test compound. A reduction in uptake indicates inhibition of the transporter.
-
Step-by-Step Protocol (Fluorescence-Based):
-
Plate cells stably expressing human SERT in a 96- or 384-well plate.
-
Pre-incubate the cells with varying concentrations of fluoxetine.
-
Add a fluorescent substrate that is a mimetic of serotonin.
-
Incubate to allow for substrate uptake.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
Calculate the percent inhibition of uptake at each concentration of fluoxetine to determine the IC50 value.
-
Caption: Workflow for a neurotransmitter uptake assay.
In Vivo Techniques
In Vivo Microdialysis
This technique allows for the measurement of extracellular concentrations of neurotransmitters in the brains of freely moving animals, providing a dynamic view of drug effects on neurochemistry.[24][25][26][27]
-
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region (e.g., the hippocampus or prefrontal cortex). The probe is perfused with an artificial cerebrospinal fluid. Neurotransmitters in the extracellular space diffuse across the membrane and into the perfusate, which is collected and analyzed, typically by high-performance liquid chromatography (HPLC).
-
Experimental Overview:
-
A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.
-
After a recovery period, the animal is placed in a behavioral arena, and the probe is perfused with artificial cerebrospinal fluid.
-
Baseline samples of the dialysate are collected to determine basal extracellular serotonin levels.
-
Fluoxetine is administered (e.g., systemically or locally through the probe).
-
Dialysate samples are continuously collected and analyzed to measure the change in extracellular serotonin concentrations over time.
-
Conclusion
The mechanism of action of this compound (fluoxetine) is multifaceted, with its primary therapeutic efficacy stemming from the selective and potent inhibition of the serotonin transporter. The ensuing increase in synaptic serotonin initiates a cascade of neuroadaptive changes, including the desensitization of 5-HT1A autoreceptors, which is thought to be crucial for its antidepressant effects. Furthermore, its interactions with secondary targets, such as 5-HT2C and sigma-1 receptors, likely contribute to its overall pharmacological profile. A thorough understanding of these intricate mechanisms, elucidated through a combination of in vitro and in vivo experimental approaches, is vital for the rational design and development of novel therapeutics for psychiatric disorders. Future research will continue to unravel the complex interplay between these molecular targets and the downstream signaling pathways that ultimately govern the therapeutic response to fluoxetine.
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An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, a molecule of significant interest within contemporary drug discovery programs. While experimental data for this specific entity remains limited, this document leverages high-fidelity computational predictions to establish a foundational physicochemical profile. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted values for key parameters but also detailed, field-proven experimental protocols for their validation. The synthesis of this molecule is also discussed, providing a holistic view for its potential inclusion in research and development pipelines.
Introduction: The Strategic Importance of Fluorination in Modern Drug Design
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is a bioisostere of several functional groups and is prized for its ability to modulate a molecule's physicochemical and pharmacological properties favorably. Its introduction can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic properties to enhance binding affinity to biological targets.[1][2][3] The carbon-fluorine bond's strength contributes to the overall stability of the molecule, often leading to a longer biological half-life.[3]
The subject of this guide, this compound, combines the advantageous trifluoromethyl group with a phenoxyethanamine scaffold. The phenoxyalkyl amine framework is a "privileged scaffold," appearing in numerous biologically active compounds across a range of therapeutic areas.[4] This guide will provide a detailed examination of the predicted physicochemical properties of this molecule, offering a critical starting point for its evaluation in drug discovery projects.
Molecular Identity and Predicted Physicochemical Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₄F₃NO
-
Molecular Weight: 233.23 g/mol
-
Chemical Structure:
The following table summarizes the predicted physicochemical properties, generated using the SwissADME web tool, a widely used and respected platform for in silico drug discovery.[5][6][7]
| Property | Predicted Value | Significance in Drug Development |
| pKa (Basic) | 8.75 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interaction. |
| logP (Octanol/Water) | 3.15 | A key measure of lipophilicity; influences absorption, distribution, metabolism, and excretion (ADME). |
| Aqueous Solubility (logS) | -3.56 | Predicts the extent to which the compound will dissolve in water, a critical factor for bioavailability. |
| Polar Surface Area (PSA) | 21.7 Ų | Influences membrane permeability; lower PSA values are generally associated with better CNS penetration. |
| Hydrogen Bond Donors | 0 | The number of hydrogen atoms available to donate in a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen bond, influencing solubility and binding. |
| Rotatable Bonds | 5 | A measure of molecular flexibility, which can impact binding affinity and entropy. |
Synthesis Pathway: A Practical Approach
A plausible and efficient route to synthesize this compound is through the Williamson ether synthesis . This well-established reaction involves the coupling of an alkoxide with an alkyl halide.[8][9][10][11]
The proposed two-step synthesis is as follows:
-
Deprotonation of the Phenol: 3-(Trifluoromethyl)phenol is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF) to form the corresponding sodium phenoxide. This alkoxide is a potent nucleophile.
-
Nucleophilic Substitution (SN2): The in situ generated phenoxide then reacts with 2-chloro-N,N-dimethylethanamine via an SN2 mechanism to form the desired ether product, this compound.
Caption: Figure 1: Proposed Williamson Ether Synthesis
Experimental Protocols for Physicochemical Profiling
The following sections detail the standard experimental procedures for determining the key physicochemical properties of this compound.
Determination of pKa (Acid Dissociation Constant)
The pKa of the tertiary amine in the molecule can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Protocol: Potentiometric Titration
-
Solution Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete solubility.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the solution in a thermostated beaker with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[12]
Caption: Figure 2: pKa Determination Workflow
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is the gold standard for determining logP, providing a direct measure of the compound's partitioning between n-octanol and water.
Protocol: Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete phase separation.
-
Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[13]
Caption: Figure 3: logP Determination Workflow
Determination of Aqueous Solubility
Thermodynamic solubility is determined by measuring the concentration of a saturated solution of the compound in equilibrium with its solid form.
Protocol: Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, and 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.
-
Sample Processing: Filter or centrifuge the samples to remove any undissolved solid.
-
Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., LC-MS/MS).
-
Reporting: The solubility is reported as the concentration of the saturated solution at each pH.
Caption: Figure 4: Solubility Determination Workflow
Conclusion
This technical guide has provided a comprehensive, albeit predictive, physicochemical profile of this compound. The strategic inclusion of the trifluoromethyl group on the phenoxyethanamine scaffold suggests a molecule with potentially valuable drug-like properties. The provided computational data serves as a robust starting point for further investigation, and the detailed experimental protocols offer a clear path for the empirical validation of these crucial parameters. As with any in silico-derived data, experimental verification is paramount before committing significant resources to the development of this or any related compound.
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An In-depth Technical Guide on N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine as a Fluoxetine Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluoxetine and Its Intermediates
Fluoxetine, widely recognized under the trade name Prozac, is a cornerstone in the treatment of clinical depression and other affective disorders. Its therapeutic action is primarily attributed to its function as a selective serotonin reuptake inhibitor (SSRI). The synthesis of fluoxetine has been the subject of extensive research, leading to various synthetic routes, each with its own set of intermediates, advantages, and challenges. A critical aspect of efficient drug synthesis lies in the strategic selection and preparation of key intermediates. This guide focuses on a pivotal intermediate, N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine , and its role in a streamlined synthesis of fluoxetine.
The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a drug's metabolic stability, lipophilicity, and binding affinity.[1] In the context of fluoxetine, the trifluoromethylphenoxy moiety is integral to its pharmacological activity. Therefore, the efficient synthesis of intermediates containing this group is of paramount importance. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, offering insights into the underlying chemical principles and practical considerations for its application in fluoxetine production.
Synthetic Pathway: The Williamson Ether Synthesis Approach
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis . This classic organic reaction involves the coupling of an alkoxide with an alkyl halide to form an ether. In this specific application, the sodium salt of 3-(trifluoromethyl)phenol acts as the nucleophile, attacking an electrophilic 2-(dimethylamino)ethyl halide.
Causality Behind Experimental Choices
The selection of reactants and conditions for the Williamson ether synthesis is crucial for optimizing yield and purity.
-
Choice of Base: A strong base is required to deprotonate the phenolic hydroxyl group of 3-(trifluoromethyl)phenol, forming the more nucleophilic phenoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol, driving the reaction forward. The byproduct, hydrogen gas, is easily removed from the reaction mixture. Alternatively, strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, often in a biphasic system with a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[2][3]
-
Alkylating Agent: 2-(Dimethylamino)ethyl chloride is a common and cost-effective alkylating agent. The corresponding bromide or iodide salts can also be used and may exhibit higher reactivity due to the better leaving group ability of bromide and iodide ions.
-
Solvent System: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for this SN2 reaction. These solvents effectively solvate the cation of the alkoxide, leaving the anionic nucleophile relatively free and highly reactive.[4] They also possess high boiling points, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.
The overall synthetic transformation is depicted below:
Caption: Synthetic route to the target intermediate.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-(Trifluoromethyl)phenol | 162.11 | 10.0 g | 61.7 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 2.71 g | 67.8 |
| 2-(Dimethylamino)ethyl chloride HCl | 144.04 | 9.78 g | 67.8 |
| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |
| Diethyl Ether | - | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Step-by-Step Methodology
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
Formation of the Phenoxide: 3-(Trifluoromethyl)phenol (10.0 g, 61.7 mmol) is dissolved in anhydrous DMF (100 mL) in the flask. The sodium hydride dispersion (2.71 g, 67.8 mmol) is carefully added portion-wise to the stirred solution at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium phenoxide.
-
Alkylation: A solution of 2-(dimethylamino)ethyl chloride hydrochloride (9.78 g, 67.8 mmol) in a minimal amount of anhydrous DMF is prepared and added dropwise to the reaction mixture via the dropping funnel.
-
Reaction Progression: The reaction mixture is heated to 80-90 °C and stirred for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Caption: A streamlined experimental workflow.
Purification and Characterization
Purification of the crude this compound is typically achieved by vacuum distillation or column chromatography on silica gel.
Analytical Techniques and Expected Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethylphenyl group, the methylene protons of the ethyl chain, and the methyl protons of the dimethylamino group. The aromatic protons will appear in the range of δ 7.0-7.5 ppm. The methylene protons adjacent to the oxygen and nitrogen atoms will appear as triplets at approximately δ 4.1 ppm and δ 2.7 ppm, respectively. The six protons of the dimethylamino group will appear as a singlet around δ 2.3 ppm.
-
13C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The methylene carbons and the methyl carbons of the dimethylamino group will also be present at their characteristic chemical shifts.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage (around 1250-1000 cm-1), the C-F bonds of the trifluoromethyl group (strong absorptions in the 1350-1100 cm-1 region), and the C-N stretching of the tertiary amine (around 1250-1020 cm-1).[5]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C11H14F3NO). Fragmentation patterns will likely involve cleavage of the ether bond and the ethyl chain.
| Analytical Data Summary | |
| 1H NMR (predicted) | Aromatic protons: δ 7.0-7.5 (m, 4H); -OCH2-: δ 4.1 (t, 2H); -NCH2-: δ 2.7 (t, 2H); -N(CH3)2: δ 2.3 (s, 6H) |
| IR (predicted, cm-1) | C-F stretch: ~1330, ~1160, ~1120; C-O-C stretch: ~1250, ~1070; C-N stretch: ~1150 |
| Mass Spec (m/z) | [M]+ calculated for C11H14F3NO: 233.10 |
Role in Fluoxetine Synthesis
This compound serves as a key precursor in a multi-step synthesis of fluoxetine. The subsequent steps typically involve a demethylation reaction to form the corresponding secondary amine, N-methyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, followed by a reaction to introduce the 3-phenylpropan-1-ol backbone.[6][7][8]
The use of this intermediate offers several advantages:
-
Convergent Synthesis: It allows for the independent synthesis of the two key fragments of the fluoxetine molecule, which can then be coupled in a later step.
-
High Purity: The intermediate can be purified to a high degree, which is crucial for ensuring the quality of the final active pharmaceutical ingredient (API).[6]
-
Versatility: The synthetic route can be adapted to produce various analogs of fluoxetine for structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable intermediate in the synthesis of fluoxetine. Its preparation via the Williamson ether synthesis is a robust and scalable method. A thorough understanding of the reaction mechanism, optimal conditions, and appropriate purification and characterization techniques is essential for researchers and drug development professionals working on the synthesis of fluoxetine and related compounds. This guide provides a solid technical foundation for the synthesis and application of this important intermediate.
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U.S. Patent 5,225,585, "Production of fluoxetine and new intermediates," issued July 6, 1993.
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World Intellectual Property Organization Patent WO/2000/021917, "Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof," published April 20, 2000.
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Infrared Spectroscopy.
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U.S. Patent 5,166,437, "Process for the preparation of fluoxetine," issued November 24, 1992.
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World Intellectual Property Organization Patent WO/1998/011054, "Process for the preparation of fluoxetine," published March 19, 1998.
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Experiment 06 Williamson Ether Synthesis.
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Organic Chemistry Williamson Ether Synthesis.
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Williamson Ether Synthesis.
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Williamson Ether Synthesis.
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The Williamson Ether Synthesis.
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Ethylamine, N,N-dimethyl-2-phenoxy-.
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N, N-Dimethyl-2-(3, 4, 5-trifluorophenoxy)ethanamine, min 97%, 100 mg.
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3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships.
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European Patent EP0216646A2, "N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained," published April 1, 1987.
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
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Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1).
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Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine.
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World Intellectual Property Organization Patent WO/1994/000416, "Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof," published January 6, 1994.
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N,N-Dimethyl-2-(1-phenyl-1-(pyridin-4-yl)ethoxy)ethanamine.
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N,N-Dimethyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine.
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Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions.
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Trifluoromethyl-Containing Phenoxyethanamines
An in-depth technical guide by a Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of trifluoromethyl-containing phenoxyethanamines, a chemical class exemplified by the landmark antidepressant, Fluoxetine. We will explore the profound influence of the CF3 group on the physicochemical properties, metabolic stability, and biological activity of these molecules. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of foundational principles, structure-activity relationships (SAR), detailed experimental protocols, and future perspectives in the field.
Section 1: The Trifluoromethyl Group: A Paradigm of Bioisosteric Replacement
The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a powerful strategy to enhance its therapeutic profile.[1][2] Unlike a simple methyl group, the CF3 moiety imparts a unique combination of steric and electronic properties that can dramatically alter a molecule's behavior in a biological system.[1][3]
Key Physicochemical Impacts:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance.[4] Replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group can significantly increase a drug's half-life and bioavailability.[4][5]
-
Lipophilicity: The CF3 group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[1] This property enhances a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is critical for centrally acting drugs.[5][6]
-
Electronic Effects: As a potent electron-withdrawing group, the CF3 moiety can significantly lower the pKa of nearby basic groups, such as the amine in the phenoxyethanamine scaffold.[3][7] This modulation of basicity can alter drug-receptor interactions and solubility profiles.
-
Binding Affinity: The steric bulk and unique electronic nature of the CF3 group can lead to enhanced binding affinity.[1] It can participate in favorable van der Waals forces, dipole-dipole interactions, and even non-traditional halogen bonding within a protein's binding pocket.[1]
Caption: Logical relationship of the trifluoromethyl group's impact on ADME properties.
Section 2: Synthesis of Trifluoromethyl-Containing Phenoxyethanamines
The synthesis of this class of compounds is generally achievable through well-established synthetic routes. A common and robust approach involves a two-step process: nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis to form the core phenoxy ether, followed by the introduction or modification of the ethanamine side chain.
The causality behind this choice is twofold:
-
Convergent Approach: It allows for the independent synthesis and modification of the trifluoromethyl-substituted phenol and the ethanamine side-chain, enabling the rapid generation of a library of analogs for SAR studies.
-
Robustness: The Williamson ether synthesis is a reliable and high-yielding reaction, tolerant of a wide range of functional groups.
Caption: A typical experimental workflow for synthesizing phenoxyethanamines.
Section 3: Biological Activity and Mechanism of Action
The primary and most well-documented biological activity of trifluoromethyl-containing phenoxyethanamines is the inhibition of neurotransmitter reuptake, particularly serotonin.
Case Study: Fluoxetine (Prozac)
Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) is a selective serotonin reuptake inhibitor (SSRI) and a quintessential example of this class.[3][7] Its mechanism of action involves blocking the serotonin transporter (SERT) protein located on the presynaptic neuron terminal.[7]
Mechanism of Action:
-
Serotonin (5-HT) is released from the presynaptic neuron into the synaptic cleft.
-
5-HT binds to postsynaptic receptors, propagating the nerve signal.
-
The SERT protein actively transports excess 5-HT from the cleft back into the presynaptic neuron, terminating the signal.
-
Fluoxetine binds to SERT, inhibiting this reuptake process.
-
This inhibition leads to an increased concentration and prolonged availability of 5-HT in the synaptic cleft, enhancing serotonergic neurotransmission.
The inclusion of the CF3 group at the para-position of the phenoxy ring was a critical discovery. SAR studies showed that this substitution increased the potency for inhibiting 5-HT uptake by 6-fold compared to the non-fluorinated analog.[7]
Caption: Simplified signaling pathway inhibited by a trifluoromethyl-containing drug.
Structure-Activity Relationship (SAR) Data
The positioning and nature of substituents on the phenoxyethanamine scaffold are critical for activity and selectivity.
| Position of -CF3 on Phenoxy Ring | Relative SERT Inhibition Potency | Rationale |
| Para (4-position) | +++++ | Optimal fit in the SERT binding pocket; maximizes beneficial electronic and steric effects.[7] |
| Meta (3-position) | +++ | Reduced potency compared to para; suboptimal orientation within the binding site. |
| Ortho (2-position) | + | Steric hindrance likely interferes with proper binding to the transporter. |
| No -CF3 Group | + | Serves as a baseline, highlighting the dramatic potency increase with trifluoromethylation.[7] |
Section 4: Experimental Protocols for Biological Evaluation
To validate the biological activity and metabolic profile of novel trifluoromethyl-containing phenoxyethanamines, a series of robust in vitro assays are essential. The protocols described below are designed to be self-validating by including appropriate controls.
Protocol 1: In Vitro Efficacy - [³H]-Citalopram Binding Assay for SERT Affinity
Principle: This is a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human serotonin transporter (hSERT). [³H]-Citalopram, a high-affinity radioligand for SERT, is displaced by the test compound in a concentration-dependent manner. The choice of this method is based on its high throughput and direct measurement of target engagement.
Methodology:
-
Preparation of Membranes: Use cell membranes prepared from HEK293 cells stably expressing hSERT. Thaw membranes on ice and resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Assay Plate Setup: In a 96-well plate, add:
-
Total Binding Wells: 25 µL Assay Buffer.
-
Non-Specific Binding (NSB) Wells: 25 µL of a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to define binding to non-SERT components.
-
Test Compound Wells: 25 µL of test compound serially diluted in assay buffer.
-
-
Radioligand Addition: Add 50 µL of [³H]-Citalopram (final concentration ~1 nM) to all wells.
-
Membrane Addition: Add 125 µL of the prepared hSERT cell membranes (~10-20 µg protein/well) to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation. The incubation time is determined through kinetic experiments to ensure equilibrium is reached.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding CPM - NSB CPM). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Metabolism - Human Liver Microsome (HLM) Stability Assay
Principle: This assay evaluates the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of CYP enzymes. The rate of disappearance of the parent compound over time is measured to predict its intrinsic clearance. This is a standard, field-proven method for early ADME assessment.
Methodology:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO.
-
HLM Stock: Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Solution: Prepare a 10 mM solution of NADPH (the essential cofactor for CYP enzymes) in buffer.
-
-
Incubation:
-
Pre-warm the HLM solution and test compound dilutions to 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution. The final concentration of the test compound should be 1 µM to ensure enzyme kinetics are in the linear range.
-
Negative controls are run in parallel without NADPH to account for non-enzymatic degradation.
-
-
Time-Point Sampling: Aliquot 50 µL samples from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound). This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Monitor the disappearance of the parent compound relative to the stable internal standard.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the resulting line (-k) is the elimination rate constant. Calculate the in vitro half-life (t½) as 0.693/k.
Section 5: Conclusion and Future Directions
Trifluoromethyl-containing phenoxyethanamines represent a mature yet continually relevant class of bioactive molecules. The strategic use of the CF3 group provides a clear advantage in optimizing metabolic stability and target affinity, particularly for CNS targets.[5] The success of Fluoxetine has paved the way for extensive research, but opportunities remain. Future research will likely focus on:
-
Target Selectivity: Modifying the scaffold to achieve selectivity for other monoamine transporters (e.g., dopamine or norepinephrine) or entirely new target classes.
-
Polypharmacology: Designing molecules that intentionally interact with multiple targets to treat complex diseases.
-
Novel Trifluoromethylation Methods: Employing new synthetic methods, such as photoredox catalysis, for late-stage trifluoromethylation, which allows for the rapid diversification of complex drug candidates.[8]
By understanding the fundamental principles outlined in this guide, researchers can continue to leverage the power of the trifluoromethyl group to design the next generation of effective and safe therapeutics.
References
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- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
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- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Trifluoromethyl group - Wikipedia. Wikipedia.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC.
- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
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The Strategic Role of the Trifluoromethyl Group in the Pharmacological Profile of Fluoxetine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, widely known as fluoxetine, represents a landmark in psychopharmacology as a selective serotonin reuptake inhibitor (SSRI). A cornerstone of its molecular architecture and pharmacological success is the trifluoromethyl (CF3) group positioned on the phenoxy ring. This guide dissects the multifaceted role of this seemingly simple substituent. We will explore how the unique electronic and steric properties of the CF3 group are not merely ancillary but are, in fact, integral to fluoxetine's distinct physicochemical properties, pharmacodynamic profile, and pharmacokinetic behavior. By examining its influence on lipophilicity, metabolic stability, target binding affinity, and enzymatic interactions, this document provides a comprehensive analysis of why the trifluoromethyl group is a critical determinant of fluoxetine's clinical efficacy and safety profile.
Introduction: The Emergence of a "Super-Methyl" Group in Antidepressant Design
The development of fluoxetine marked a pivotal shift from broad-spectrum tricyclic antidepressants to highly selective agents. The core design challenge was to achieve potent and selective inhibition of the serotonin transporter (SERT) while minimizing off-target activities that caused undesirable side effects. The solution was found in the strategic incorporation of a trifluoromethyl group.[1][2]
The CF3 group is often called a "super-methyl" group in medicinal chemistry.[3] While sterically similar to a methyl group, its electronic properties are profoundly different. It acts as a strong electron-withdrawing group and possesses high lipophilicity and metabolic stability.[4][5] These characteristics are instrumental in shaping the overall profile of a drug candidate.[6][7] In fluoxetine, the CF3 group is a prime example of how a single functional group can fundamentally enhance a molecule's therapeutic potential, influencing everything from its ability to cross the blood-brain barrier to its interaction with metabolic enzymes.[3][6]
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Metabolic Stability Assay
This assay assesses the rate at which a compound is metabolized, providing a direct measure of the stability conferred by the CF3 group.
Objective: To determine the intrinsic clearance rate of a compound in the presence of metabolic enzymes.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (a source of CYP enzymes) and a NADPH-regenerating system (cofactor for CYP activity) in a phosphate buffer.
-
Initiation: Add the test compound (e.g., fluoxetine or a non-CF3 analog) to the pre-warmed reaction mixture to start the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the enzymatic reaction.
-
Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is the degradation rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).
Conclusion
The trifluoromethyl group in this compound is far more than a simple substituent; it is a masterstroke of medicinal chemistry. Its strategic placement is fundamental to the drug's success, profoundly influencing its entire pharmacological profile. It enhances lipophilicity for blood-brain barrier penetration, confers exceptional metabolic stability leading to a long half-life, and critically, it drives the high-affinity and selective binding to the serotonin transporter that defines fluoxetine's therapeutic action. [1][5][6]Understanding the multifaceted contributions of this powerful functional group provides invaluable insight for today's researchers and scientists aiming to design the next generation of targeted and effective therapeutics.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (MDPI) [Link]
-
The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (PubMed) [Link]
-
Fluoxetine, a Highly Selective Serotonin Reuptake Inhibitor: A Review of Preclinical Studies. (Cambridge University Press & Assessment) [Link]
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The structure activity relationship of antidepressants and the specificity in drug therapy. (Conference Series) [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (PMC - PubMed Central) [Link]
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Trifluoromethyl group - Wikipedia. (Wikipedia) [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (ResearchGate) [Link]
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What other receptors does fluoxetine (Selective Serotonin Reuptake Inhibitor) act on besides the serotonin transporter?. (Dr.Oracle) [Link]
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Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (ACS Publications) [Link]
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What is the receptor profile of fluoxetine (Selective Serotonin Reuptake Inhibitor - SSRI)?. (Dr.Oracle) [Link]
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Structure-Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production. (PubMed) [Link]
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Fluoxetine | C17H18F3NO | CID 3386 - PubChem. (NIH) [Link]
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Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. (PMC - PubMed Central) [Link]
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Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF. (ResearchGate) [Link]
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Figure 7. Trifluoromethylphenyl moiety of fluoxetine is essential in... (ResearchGate) [Link]
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Fluoxetine - Wikipedia. (Wikipedia) [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (Hovione) [Link]
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The Psychopharmacology of Fluoxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. (Psychopharmacology Institute) [Link]
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Chemical structure of fluoxetine (LY110140). | Download Scientific Diagram. (ResearchGate) [Link]
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Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. (PMC - PubMed Central) [Link]
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Topic: N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine and Its Analogs: A Scaffolding for Novel CNS Therapeutics
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Significance of a Privileged Scaffold
N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine belongs to the aryloxypropanamine class of compounds, a cornerstone in modern neuropharmacology. Its structure is analogous to fluoxetine, the first SSRI approved for major depressive disorder, which revolutionized the treatment of depression by offering a more targeted mechanism of action compared to previous generations of antidepressants like tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs)[1].
The defining features of this scaffold—a trifluoromethyl-substituted phenoxy ring linked via an ether oxygen to an N,N-dimethylethanamine side chain—confer high affinity and selectivity for the serotonin transporter (SERT)[2][3]. Understanding the nuances of this molecular architecture is critical for designing next-generation therapeutics with improved efficacy, selectivity, and side-effect profiles. This guide delves into the key experimental considerations for synthesizing, evaluating, and optimizing these potent neuromodulators.
Synthetic Pathways and Mechanistic Considerations
The synthesis of this compound and its analogs typically follows established nucleophilic substitution pathways. The choice of route often depends on the availability and cost of starting materials. A common and reliable method is the Williamson ether synthesis.
General Synthesis Scheme
The primary route involves the reaction of the sodium salt of 3-(trifluoromethyl)phenol with N,N-dimethyl-2-chloroethanamine. This approach is efficient for generating the core scaffold, which can then be used for further derivatization.
Caption: General Williamson ether synthesis for the target compound.
Experimental Protocol: Synthesis
-
Phenoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)phenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0°C. Causality Note: Using a strong, non-nucleophilic base ensures complete deprotonation of the phenol to the more nucleophilic phenoxide without competing side reactions. Allow the mixture to stir for 30-60 minutes at room temperature until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: Add N,N-dimethyl-2-chloroethanamine hydrochloride (1.2 eq) along with a base like triethylamine to free the amine, or use the free base form directly. Heat the reaction mixture to 60-80°C. Causality Note: Heating is necessary to overcome the activation energy for the SN2 reaction between the phenoxide and the alkyl halide. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Extraction: Upon completion, cool the reaction to room temperature and quench by slowly adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate in vacuo. The crude product is then purified, typically via flash column chromatography on silica gel or vacuum distillation, to yield the final product. Analytical data (¹H NMR, ¹³C NMR, MS) should be collected to confirm the structure and purity.
Self-Validation: The purity of the final compound must be ≥98% as determined by HPLC and NMR to be suitable for biological assays. The structural confirmation via mass spectrometry should show the correct molecular ion peak.
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of this class of compounds is exquisitely sensitive to structural modifications. Decades of research on fluoxetine and related analogs have provided a robust SAR framework.[1]
The Phenoxy Ring
-
Trifluoromethyl (CF₃) Group: The position of the electron-withdrawing CF₃ group is critical. Para-substitution (as in fluoxetine) generally confers high selectivity for SERT over the norepinephrine transporter (NET).[2] Meta-substitution, as in our core topic, also yields potent SERT inhibitors, while ortho-substitution tends to increase NET affinity.[2] The CF₃ group itself enhances potency, likely through favorable interactions within the transporter's binding pocket.[3]
-
Other Substituents: Replacing the CF₃ group with other halogens (e.g., -Cl, -F) or removing it entirely can modulate potency and selectivity. Generally, electron-withdrawing groups in the para position are preferred for high SERT affinity.[3]
The Amine Group
-
N-Alkylation: The nature of the substituent on the nitrogen atom profoundly impacts activity. The N-methyl group (as in fluoxetine) or N,N-dimethyl group is often optimal for SERT inhibition.[2] A recent study on fluoxetine analogs showed that replacing the N-methyl with an N-propyl group maintained potent anti-inflammatory activity, while larger or aromatic substituents like N-phenyl were inactive.[4][5] This suggests that steric bulk at this position is a critical limiting factor.
-
Primary vs. Secondary vs. Tertiary Amines: Secondary amines (e.g., fluoxetine) and tertiary amines (e.g., this compound) are generally more potent SERT inhibitors than the corresponding primary amines.
The table below summarizes key SAR findings for aryloxypropanamine analogs.
| Modification | Position | Effect on SERT Affinity | Reference |
| CF₃ Group | Para | High affinity and selectivity | [2][3] |
| CF₃ Group | Ortho | Increased NET affinity | [2] |
| N-Methyl Group | Amine | High SERT affinity | [2] |
| N,N-Dimethyl Group | Amine | Reduced SERT affinity vs. N-Methyl | [2] |
| N-Propyl Group | Amine | Maintained activity (anti-inflammatory) | [4][5] |
| N-Phenyl Group | Amine | Inactive (anti-inflammatory) | [4][5] |
Pharmacological Evaluation: In Vitro Assays
Characterizing the pharmacological profile of new analogs is essential. The primary assay for this class of compounds is the serotonin reuptake inhibition assay, which directly measures the compound's ability to block SERT function.
Serotonin Reuptake Inhibition Assay
This assay quantifies the inhibition of [³H]serotonin uptake into cells or synaptosomes that express SERT. Human embryonic kidney (HEK293) cells stably transfected with human SERT (hSERT) are a common system, as are human choriocarcinoma JAR cells, which endogenously express high levels of SERT.[6][7]
Caption: Workflow for an in vitro [³H]Serotonin reuptake inhibition assay.
Experimental Protocol: [³H]Serotonin Uptake Assay using JAR Cells
-
Cell Culture: Culture human JAR cells in appropriate media until they reach ~80-90% confluency in 96-well plates. JAR cells are a robust model as they endogenously express hSERT at high levels.[6][7]
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubation: Add 100 µL of KRH buffer containing various concentrations of the test compound (e.g., this compound) to each well. Include wells with a known SSRI (e.g., fluoxetine) as a positive control and wells with buffer only as a negative (vehicle) control. Incubate for 15 minutes at 37°C. Causality Note: Pre-incubation allows the inhibitor to bind to the transporter before the introduction of the substrate.
-
Uptake Initiation: Add 20 µL of KRH buffer containing [³H]serotonin (final concentration ~10-20 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for 10 minutes at 37°C. Non-specific uptake is determined in parallel by performing the incubation at 4°C or in the presence of a saturating concentration of a potent inhibitor.
-
Termination and Lysis: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer. Lyse the cells by adding 200 µL of 1% SDS solution.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The IC₅₀ for fluoxetine in this assay is typically in the low nanomolar range (e.g., 15.8 nM in JAR cells).[6]
Self-Validation: The assay's validity is confirmed if the positive control (fluoxetine) yields an IC₅₀ value within the expected historical range and the Z'-factor for the assay plate is > 0.5, indicating a robust and reliable assay window.
Analytical Characterization
Rigorous analytical chemistry is required to ensure the identity, purity, and stability of the synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose.
HPLC Method for Purity Assessment
A reverse-phase HPLC (RP-HPLC) method is suitable for analyzing this compound and its analogs.[8]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing an additive like 0.1% formic acid or phosphoric acid. Causality Note: The acidic modifier improves peak shape by ensuring the tertiary amine is protonated.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 220 nm).
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For mass spectrometry-compatible applications, formic acid should be used instead of phosphoric acid.[8]
Future Directions and Conclusion
The this compound scaffold remains a highly valuable starting point for the development of novel CNS agents. While its primary role has been in the discovery of SERT inhibitors for depression and anxiety, emerging research points to new possibilities. Studies on fluoxetine have revealed potent anti-inflammatory activities, suggesting that its derivatives could be repurposed or optimized for inflammatory diseases.[4][5]
Future research should focus on:
-
Exploring Novel SAR: Systematically modifying the scaffold to probe for dual SERT/NET inhibitors or compounds with unique polypharmacological profiles.
-
Targeting New Indications: Investigating the efficacy of these analogs in models of neuroinflammation, chronic pain, and other disorders where serotonin signaling is implicated.
-
Improving Drug-like Properties: Optimizing analogs for better metabolic stability, reduced off-target effects, and improved pharmacokinetic profiles.
By leveraging the foundational knowledge of this privileged structure with modern medicinal chemistry and pharmacology, the development of next-generation therapeutics with superior clinical profiles is an achievable goal.
References
-
Structure-Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production. PubMed, National Center for Biotechnology Information. [Link]
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Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC, National Center for Biotechnology Information. [Link]
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Development of serotonin transporter reuptake inhibition assays using JAR cells. AGRIS, Food and Agriculture Organization of the United Nations. [Link]
-
(PDF) Structure–Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production. ResearchGate. [Link]
-
Structure -- activity relationship (SAR)-based drug discovery leading to fluoxetine (Prozac), the first SSRI. ResearchGate. [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, American Chemical Society. [Link]
-
(A and B) Chemical structure and pharmacological characterization of... ResearchGate. [Link]
-
The structure activity relationship of antidepressants and the specificity in drug therapy. Conference Series. [Link]
-
Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. MDPI. [Link]
-
Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]
-
Ethylamine, N,N-dimethyl-2-phenoxy-. SIELC Technologies. [Link]
- Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.
-
Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine. PrepChem.com. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 8. Ethylamine, N,N-dimethyl-2-phenoxy- | SIELC Technologies [sielc.com]
A Technical Guide to the Spectroscopic Characterization of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, a compound of significant interest in pharmaceutical analysis due to its structural relationship with Fluoxetine.[1][2][3] As a potential impurity or derivative, its unambiguous identification is critical for quality control and regulatory compliance. This document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It further presents a detailed, predictive analysis of the expected spectroscopic data, grounded in fundamental principles and data from analogous structures, to serve as a reference for researchers, analytical scientists, and drug development professionals.
Introduction and Significance
This compound is an aromatic ether and a tertiary amine that is structurally related to the well-known Selective Serotonin Reuptake Inhibitor (SSRI), Fluoxetine.[1][2] Fluoxetine, marketed as Prozac, is distinguished by its N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine structure.[3][4] The target compound of this guide shares the critical trifluoromethylphenoxy moiety but differs in the side chain.
The presence of the trifluoromethyl (CF₃) group is a key feature in modern medicinal chemistry.[5] Its strong electron-withdrawing nature and lipophilicity can significantly alter a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[5][6] Consequently, the synthesis, identification, and quantification of any fluoxetine-related compounds, including this compound, are paramount during drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product.
This guide provides the foundational spectroscopic framework required for the structural elucidation and confirmation of this specific compound.
Methodologies for Spectroscopic Analysis
The structural confirmation of a molecule like this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR spectra are essential for this analysis.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.[7]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[8]
-
¹H NMR Acquisition: Obtain the proton spectrum using standard acquisition parameters. Typical experiments involve a pulse angle of 30-90 degrees and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction.
Caption: Workflow for NMR Data Acquisition and Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: FT-IR
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat substance between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (e.g., CO₂, H₂O).
-
Sample Spectrum: Place the prepared sample in the spectrometer's beam path and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).
Caption: Workflow for FT-IR Data Acquisition and Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers additional clues about the molecule's structure.
Experimental Protocol: MS
-
Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common high-energy method that induces extensive fragmentation, while Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Caption: Workflow for Mass Spectrometry Data Acquisition.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound based on its molecular structure and established principles of spectroscopy.
Molecular Structure:

¹H NMR Spectrum Analysis (Predicted, 400 MHz, CDCl₃)
The proton NMR spectrum is predicted to show distinct signals corresponding to the N,N-dimethyl, methylene, and aromatic protons. Additive effects of substituents are used to estimate chemical shifts.[9][10]
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment | Rationale |
| ~ 2.35 | Singlet (s) | 6H | -N(CH₃)₂ | The two methyl groups are chemically equivalent, leading to a single, sharp signal. Its chemical shift is typical for N-alkyl groups.[11] |
| ~ 2.75 | Triplet (t) | 2H | -CH₂-N | This methylene group is adjacent to the nitrogen and coupled to the other methylene group (-OCH₂-), resulting in a triplet. |
| ~ 4.10 | Triplet (t) | 2H | -O-CH₂- | This methylene group is deshielded by the adjacent electronegative oxygen atom and is coupled to the -CH₂N group, appearing as a triplet. |
| ~ 7.10 | Doublet (d) | 1H | Ar-H | Aromatic proton ortho to the ether linkage. |
| ~ 7.20 | Singlet (s) | 1H | Ar-H | Aromatic proton ortho to the CF₃ group. |
| ~ 7.40 | Triplet (t) | 1H | Ar-H | Aromatic proton meta to both substituents. |
| ~ 7.45 | Doublet (d) | 1H | Ar-H | Aromatic proton para to the ether linkage. |
¹³C NMR Spectrum Analysis (Predicted, 101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each unique carbon atom. The highly electronegative fluorine atoms will cause the CF₃ carbon signal to appear as a quartet due to C-F coupling.
| Predicted Shift (δ, ppm) | Quartet (q) | Structural Assignment | Rationale |
| ~ 45.5 | -N(CH₃)₂ | Typical chemical shift for carbons of an N,N-dimethyl group.[11] | |
| ~ 58.0 | -CH₂-N | Aliphatic carbon adjacent to nitrogen. | |
| ~ 66.5 | -O-CH₂- | Aliphatic carbon deshielded by the adjacent ether oxygen. | |
| ~ 113.0 | Ar-C | Aromatic CH ortho to the ether linkage. | |
| ~ 119.0 | Ar-C | Aromatic CH ortho to the CF₃ group. | |
| ~ 123.5 | q, ¹JCF ≈ 272 Hz | -CF₃ | The trifluoromethyl carbon is strongly deshielded and split into a quartet by the three fluorine atoms. |
| ~ 124.0 | Ar-C | Aromatic CH para to the ether linkage. | |
| ~ 130.0 | Ar-C | Aromatic CH meta to both substituents. | |
| ~ 132.0 | q, ²JCF ≈ 33 Hz | Ar-C-CF₃ | The aromatic carbon directly attached to the CF₃ group shows a characteristic quartet due to two-bond C-F coupling. |
| ~ 158.5 | Ar-C-O | The aromatic carbon attached to the ether oxygen is significantly deshielded. |
FT-IR Spectrum Analysis (Predicted)
The IR spectrum will exhibit characteristic absorption bands corresponding to the key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3050-3100 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |
| 2850-3000 | C-H Stretch | Aliphatic C-H | Stretching vibrations from the methyl and methylene groups of the ethylamine side chain.[12] |
| 2750-2820 | C-H Stretch | N-CH₃ | A distinct, medium-intensity band characteristic of C-H stretching on carbons attached to a tertiary amine.[13] |
| 1600, 1450-1500 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| 1250-1350 | C-F Stretch | Trifluoromethyl (-CF₃) | Strong, characteristic absorption bands due to the C-F stretching vibrations. |
| 1200-1280 | C-O-C Stretch | Aryl-Alkyl Ether | Asymmetric stretching of the ether linkage. |
| 1000-1070 | C-O-C Stretch | Aryl-Alkyl Ether | Symmetric stretching of the ether linkage. |
| 1030-1250 | C-N Stretch | Tertiary Amine | C-N stretching vibration of the aliphatic amine.[13] |
Mass Spectrometry Analysis (Predicted)
The mass spectrum will provide the molecular weight and fragmentation data useful for structural confirmation.
-
Molecular Formula: C₁₁H₁₄F₃NO
-
Molecular Weight: 233.23 g/mol
-
Predicted Molecular Ion:
-
ESI-MS (Positive Mode): A prominent peak for the protonated molecule [M+H]⁺ is expected at m/z 234.11 .
-
EI-MS: The molecular ion peak [M]⁺• is expected at m/z 233 , though it may be of low intensity.
-
-
Predicted Key Fragmentation:
-
The most significant fragmentation pathway is typically the alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This would result in the loss of the phenoxyethyl radical and the formation of a highly stable iminium ion.
-
Major Fragment Ion: A base peak at m/z 58 corresponding to the [CH₂=N(CH₃)₂]⁺ fragment is highly probable. This is a characteristic fragmentation pattern for N,N-dimethylethanamine derivatives.[14]
-
Summary and Conclusion
The comprehensive spectroscopic analysis of this compound provides a unique fingerprint for its positive identification. This guide establishes a predictive framework for its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra.
-
NMR spectroscopy confirms the carbon-hydrogen framework, showing characteristic signals for the N,N-dimethyl group, the ethoxy bridge, and the distinct substitution pattern on the aromatic ring.
-
IR spectroscopy validates the presence of key functional groups, including the tertiary amine, the aryl ether linkage, and the strong absorptions of the trifluoromethyl group.
-
Mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of the m/z 58 iminium ion, which is diagnostic for the N,N-dimethylethyl side chain.
By synthesizing the data from these orthogonal analytical techniques, researchers and quality control professionals can unambiguously confirm the structure and purity of this important fluoxetine-related compound, ensuring the integrity of pharmaceutical development and manufacturing processes.
References
- The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- National Institutes of Health (NIH). (2020-05-15). Fluoxetine scaffold to design tandem molecular antioxidants and green catalysts.
- ResearchGate. (2025-08-07). Synthesis and antidepressant activity of novel fluoxetine derivatives.
- ACS Publications. Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory | Journal of Chemical Education.
- Chemistry Steps. Synthesis of Prozac (Fluoxetine).
- Wikipedia. Fluoxetine.
- NIST WebBook. Ethanamine, N,N-dimethyl-.
- University of Regensburg. Chemical shifts.
- ChemRxiv. (2025). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes.
- Scribd. NMR Chemical Shift Guide.
- NASA. Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids.
- Doc Brown's Chemistry. infrared spectrum of N,N-dimethylmethanamine (trimethylamine).
- ResearchGate. Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy.
- EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176–2179.
- PMC (NIH). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes.
- Benchchem. (2025). The Ascendance of the Trifluoromethyl Group in Aromatic Systems: A Technical Guide for Researchers.
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Foreword: The Phenoxyethanamine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to Understanding the Stability of Phenoxyethanamine Compounds
The phenoxyethanamine moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural features—an aromatic ring linked via a flexible ether bridge to an ethylamine side chain—provide an ideal framework for interacting with a variety of biological targets.[1] Derivatives have been explored as selective agonists for dopamine D₂ receptors, antagonists for α₁D adrenoceptors, and even as Hsp90 inhibitors for their anti-proliferative effects.[1] However, the very features that grant this scaffold its pharmacological versatility also present unique chemical stability challenges. Understanding and characterizing the stability of these compounds is not merely a regulatory hurdle; it is a fundamental component of drug development that ensures the safety, efficacy, and shelf-life of a potential therapeutic agent.[2]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond rote protocols to provide a deep, mechanistic understanding of the factors governing the stability of phenoxyethanamine compounds. We will explore the "why" behind experimental design, offering field-proven insights into predicting degradation pathways, establishing robust analytical methods, and interpreting complex stability data.
Chapter 1: Foundational Principles of Chemical Stability
The intrinsic stability of any drug candidate is governed by its molecular structure and its interaction with its environment. For phenoxyethanamine derivatives, three key functional groups are of primary concern: the aromatic ring, the ether linkage, and the terminal amine. The principal factors that can provoke degradation are temperature, pH, light, and oxygen.[3][4]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation.[3] Thermally labile compounds may undergo fragmentation, rearrangement, or other reactions at rates that are negligible at ambient temperatures.[5] This is a critical consideration for storage, shipping, and manufacturing processes like drying or granulation.[5]
-
pH: The pH of a solution can dramatically influence the stability of a molecule.[3] The basicity of the ethylamine moiety in phenoxyethanamine means its protonation state is pH-dependent. This can affect its susceptibility to degradation and its interaction with other molecules. Furthermore, extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of susceptible functional groups, such as the ether linkage.[6][7]
-
Oxidation: Molecular oxygen, either from the atmosphere or from reactive oxygen species within a formulation (e.g., peroxides), can be a significant driver of degradation.[3][6] Tertiary and secondary amines are particularly prone to oxidation, and even primary amines can be susceptible. The aromatic ring can also be a site for oxidative degradation.
-
Light (Photostability): Exposure to light, particularly in the ultraviolet (UV) range, can provide the energy needed to break chemical bonds and initiate degradation via radical mechanisms.[3] Aromatic systems, like the phenyl group in phenoxyethanamine, are often chromophores that absorb UV light, making photostability a critical parameter to assess.[6] The International Council for Harmonisation (ICH) provides specific guidelines (Q1B) for photostability testing.[8]
Chapter 2: Predicted Degradation Pathways of Phenoxyethanamine
A proactive approach to stability testing begins with a theoretical analysis of the molecule's potential vulnerabilities. Based on the core structure C₆H₅-O-CH₂-CH₂-NH₂, we can predict several primary degradation pathways. This predictive exercise is crucial for designing targeted forced degradation studies and for anticipating the types of degradants that may need to be identified and characterized.
-
Oxidative Degradation: The primary amine is a potential site for oxidation, which could lead to various products, including imines or hydroxylamines, though this is often more significant for secondary and tertiary amines. The ether linkage could also be susceptible to oxidation, potentially at the carbon adjacent to the oxygen.
-
Hydrolytic Degradation: While ether linkages are generally stable, they can be cleaved under harsh acidic or basic conditions, especially at elevated temperatures.[6] Cleavage of the ether bond in phenoxyethanamine would yield phenol and ethanolamine.
-
Photolytic Degradation: The phenyl group is a chromophore that can absorb UV radiation. This can lead to the formation of radical species, initiating a cascade of reactions. Potential outcomes include hydroxylation of the aromatic ring or cleavage of the ether bond through radical mechanisms.[6]
The following diagram illustrates these potential degradation routes.
Caption: Predicted degradation pathways for the phenoxyethanamine scaffold.
Chapter 3: The Cornerstone of Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is an indispensable tool in drug development.[9] These studies involve intentionally exposing the drug substance to conditions more severe than accelerated stability testing to rapidly identify potential degradation products and pathways.[2][9] The primary goals are not to determine shelf-life but to develop and validate a stability-indicating analytical method (SIAM), understand the molecule's intrinsic stability, and inform formulation and packaging development.[10]
Experimental Protocol: A Self-Validating Forced Degradation Workflow
The design of a forced degradation study must be logical and systematic. The causality is clear: we apply specific stresses to probe the vulnerabilities predicted in Chapter 2, aiming for a target degradation of 5-20%. This level of degradation is sufficient to produce and detect major degradants without completely destroying the parent molecule, which could lead to misleading secondary degradation products.[2]
Step 1: Stock Solution Preparation
-
Prepare a stock solution of the phenoxyethanamine compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL). The choice of solvent is critical; it must fully dissolve the compound and be inert under the stress conditions.
Step 2: Application of Stress Conditions
-
For each condition, mix the stock solution with the appropriate stress agent. A control sample (stock solution with no stress agent, kept at refrigerated conditions) must be run in parallel.
| Stress Condition | Reagent / Condition | Typical Duration & Temperature | Target Degradation Pathway |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Heat at 60-80°C for several hours to days | Ether Linkage Cleavage |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Heat at 60-80°C for several hours to days | Ether Linkage Cleavage |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room temperature for up to 24 hours | Amine/Ring Oxidation |
| Thermal | Dry Heat Oven | 80°C (or 20°C above accelerated) for 1-2 weeks | Thermal Fragmentation |
| Photolytic | Photostability Chamber | ICH Q1B specified exposure (e.g., 1.2 million lux hours and 200 watt hours/m²) | Photochemical Reactions |
Step 3: Sample Quenching and Analysis
-
At designated time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to halt the reaction.
-
Dilute all samples, including the control, to a suitable final concentration for analysis (e.g., 0.1 mg/mL).
-
Analyze all samples by a suitable analytical method, typically HPLC with a photodiode array (PDA) detector.
Step 4: Data Evaluation
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks (degradation products) and any decrease in the area of the parent peak.
-
Assess peak purity of the parent compound in the stressed samples to ensure the method can resolve it from any co-eluting degradants.
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Methodological & Application
Application Notes & Protocols: Synthesis of Fluoxetine via N-Demethylation of its Tertiary Amine Precursor
For: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to a Classic Synthesis
Fluoxetine, marketed as Prozac, was a landmark pharmaceutical development, representing the first in the class of Selective Serotonin Reuptake Inhibitors (SSRIs).[1][2] Its introduction fundamentally shifted the therapeutic landscape for major depressive disorder and other psychiatric conditions.[1][2] The original synthesis patented by Eli Lilly and Company involved a multi-step pathway, a critical final stage of which is the conversion of a tertiary amine precursor into the active secondary amine, fluoxetine.[1][3]
This document provides a detailed protocol and scientific rationale for the N-demethylation step in the synthesis of racemic fluoxetine. It is important to clarify a common point of confusion regarding the immediate precursor. The correct tertiary amine precursor for this specific synthetic route is N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine , not an ethanamine derivative.[1][4] The core chemical transformation addressed herein is the selective removal of one methyl group from this precursor to yield N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine (Fluoxetine).[1] The classical and historically significant method for this transformation is the von Braun degradation, a robust reaction that, despite the toxicity of its key reagent, remains a staple in complex amine synthesis.[5][6]
Part 1: Mechanistic Insight & The Rationale of Demethylation
The conversion of a tertiary amine to a secondary amine is a crucial transformation in the synthesis of many pharmaceuticals, allowing for the modulation of pharmacological activity.[5] In the context of fluoxetine synthesis, this N-demethylation is the final key step to arrive at the target molecule.
The von Braun Degradation
The von Braun reaction, first reported in 1900, is a classic method for the N-dealkylation of tertiary amines using cyanogen bromide (BrCN).[5][6] The reaction proceeds through a well-defined, two-step mechanism:
-
Formation of a Cyanoammonium Salt: The tertiary amine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This displaces the bromide ion and forms a quaternary N-cyanoammonium bromide salt intermediate.[6][7][8]
-
Nucleophilic Displacement (S_N2): The displaced bromide ion then acts as a nucleophile, attacking one of the N-alkyl groups (in this case, a methyl group). This results in the formation of an alkyl bromide (methyl bromide) and a stable, disubstituted N-cyanamide.[6][7] The removal of the smallest, least hindered alkyl group (methyl) is generally preferred.[5]
-
Hydrolysis to the Secondary Amine: The resulting N-cyanamide intermediate is then cleaved under harsh basic (or acidic) conditions to yield the desired secondary amine, fluoxetine.[1][5][6]
This method was employed in the original fluoxetine patent and demonstrates a powerful, albeit hazardous, tool for amine manipulation.[1][4]
Modern Alternatives to Cyanogen Bromide
Given the extreme toxicity of cyanogen bromide, modern synthetic chemistry often favors alternative reagents for N-demethylation.[6] One of the most effective and widely adopted substitutes is α-chloroethyl chloroformate (ACE-Cl) .[5][7] This reagent reacts with the tertiary amine to form a carbamate intermediate, which can be easily hydrolyzed, often with simple heating in methanol, to yield the secondary amine hydrochloride.[5] This method avoids the use of highly toxic cyanogen and often proceeds with higher selectivity and under milder conditions. Other methods, including photochemical, enzymatic, and other haloformate-mediated reactions, have also been developed.[9]
Part 2: Experimental Design & Protocols
This section details the classical protocol for the N-demethylation of N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine to fluoxetine via the von Braun degradation, as adapted from foundational patents.[1][4]
Overall Synthetic Pathway
Caption: Overall synthesis highlighting the final N-demethylation step.
Reagent and Materials Summary
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Molar Eq.) | Notes |
| N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | 323.35 | 1.0 | Starting material. |
| Cyanogen Bromide (BrCN) | 105.92 | 1.1 - 1.5 | EXTREMELY TOXIC . Handle only in a certified fume hood. |
| Benzene or Diethyl Ether | - | Solvent | Anhydrous. |
| Potassium Hydroxide (KOH) | 56.11 | Excess | For hydrolysis step. |
| Ethylene Glycol | 62.07 | Solvent | For hydrolysis step. |
| Diethyl Ether | - | Solvent | For extraction. |
| Hydrochloric Acid (HCl) | - | - | For converting final product to hydrochloride salt for purification. |
Step-by-Step Protocol: von Braun Degradation & Hydrolysis
WARNING: Cyanogen bromide is a highly toxic, volatile solid. Contact with acids liberates extremely toxic hydrogen cyanide gas. This procedure must be performed in a well-ventilated chemical fume hood by trained personnel with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An emergency cyanide antidote kit should be available.
Step 1: Formation of the N-Cyanamide Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine (1.0 eq.) in anhydrous benzene or diethyl ether.
-
To this solution, add a solution of cyanogen bromide (1.1 - 1.5 eq.) in the same anhydrous solvent dropwise at room temperature.
-
After the addition is complete, gently heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue is the N-cyano intermediate, N-methyl-N-cyano-3-(p-trifluoromethylphenoxy)-phenylpropylamine.[4] This intermediate is often carried forward to the next step without further purification.
Step 2: Hydrolysis to Fluoxetine
-
To the flask containing the crude N-cyanamide, add a mixture of potassium hydroxide (excess) and ethylene glycol.[4]
-
Equip the flask with a reflux condenser and heat the mixture to approximately 130°C.
-
Maintain this temperature under reflux for 18-24 hours. The high temperature and strong basic conditions are necessary to hydrolyze the stable cyanamide.[4]
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Add water to the cooled mixture and perform a liquid-liquid extraction with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude fluoxetine base as an oil.
Step 3: Purification (Salt Formation)
-
Dissolve the crude fluoxetine base in a suitable solvent such as diethyl ether or ethyl acetate.
-
Bubble anhydrous HCl gas through the solution or add a solution of HCl in ether to precipitate fluoxetine hydrochloride.
-
Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the purified product.
-
The final product can be characterized by NMR, IR spectroscopy, and melting point analysis (M.P. for fluoxetine HCl is ~154-155°C).[4]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for fluoxetine synthesis.
Conclusion
The N-demethylation of N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine is a pivotal step in one of the established synthetic routes to fluoxetine. The classical von Braun degradation provides a functional, albeit hazardous, method for this conversion. Understanding the mechanism and the precise execution of the protocol are critical for success. For researchers engaged in process development or medicinal chemistry, exploring modern, safer N-demethylation reagents like ACE-Cl is highly recommended. This guide provides the foundational knowledge and a detailed protocol for researchers to replicate and build upon this important chemical transformation in pharmaceutical synthesis.
References
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Najmi, A., Bischoff, R., & Permentier, H. (2022). N-Dealkylation of Amines. Molecules, 27(15), 4788. Available at: [Link]
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Wikipedia contributors. (2023). Von Braun reaction. Wikipedia. Available at: [Link]
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Wikiwand. Von Braun reaction. Available at: [Link]
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Wenthur, C. J., Bennett, M. R., & Lindsley, C. W. (2014). Classics in chemical neuroscience: fluoxetine (Prozac). ACS Chemical Neuroscience, 5(1), 14–23. Available at: [Link]
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Franklin, A., & Nelson, E. (2019). Synthesis of Fluoxetine. Bridgewater College Digital Commons. Available at: [Link]
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de Fátima, Â., Lapis, A. A. M., & Pilli, R. A. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 16(2), 269-272. Available at: [Link]
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Thavaneswaran, S., & Scammells, P. J. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Bioorganic & Medicinal Chemistry Letters, 16(11), 2868-2871. Available at: [Link]
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Kanwal, A., Afzal, U., Zubair, M., & Rasool, N. (2020). Synthesis of N-methyl 3-phenyl-3-(4-(trifluoro-methyl)phenoxy)propane amine (fluoxetine). ResearchGate. Available at: [Link]
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Ali, I., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(11), 7765-7793. Available at: [Link]
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Perrine, D., Sabanayagam, N. R., & Reynolds, K. J. (1998). Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education, 75(10), 1266. Available at: [Link]
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Scribd. Von Braun Degradation Method. Available at: [Link]
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Wikipedia contributors. (2024). Fluoxetine. Wikipedia. Available at: [Link]
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Perrine, D. M., et al. (1998). Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education, 75(10), 1266. Available at: [Link]
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Al-Said, N. H. (2012). A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-Like Setup. ResearchGate. Available at: [Link]
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E.P. Patent 0,693,281 B1. (1999). Fluoxetine Pharmaceutical formulations. European Patent Office. Available at: [Link]
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Kok, G., & Scammells, P. (2011). Further investigations into the N-demethylation of oripavine using iron and stainless steel. Organic & Biomolecular Chemistry, 9(4), 1144-1148. Available at: [Link]
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Kaizer, J., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. International Journal of Molecular Sciences, 24(2), 1436. Available at: [Link]
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NIMH Chemical Synthesis and Drug Supply Program. (2021). Compound Information Page. Available at: [Link]
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Wang, D., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(35), 22915–22924. Available at: [Link]
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Wang, C., et al. (2023). Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)–Bromides as HAT Reagents. Journal of the American Chemical Society, 145(5), 2811–2817. Available at: [Link]
- E.P. Patent 0,529,842 B1. (1996). Production of fluoxetine and new intermediates. Google Patents.
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Wang, D., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Publications. Available at: [Link]
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Crasto, A. M. (2014). Prozac, Fluoxetine SPECTRAL DATA. Organic Chemistry Select. Available at: [Link]
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Kim, S. W., et al. (2007). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Neuroscience Letters, 424(1), 68-72. Available at: [Link]
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Application Note & Protocol: A Detailed Guide to the Synthesis of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is achieved via a classical Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and critical safety information.
Introduction
This compound is a tertiary amine containing a trifluoromethylphenyl ether moiety. The trifluoromethyl group is a key structural motif in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. This makes the synthesis of such compounds a critical process in the exploration of new therapeutic agents.
The protocol herein describes the synthesis of the target compound through the reaction of 3-(trifluoromethyl)phenol with 2-(dimethylamino)ethyl chloride. The core of this transformation is the Williamson ether synthesis, an SN2 reaction where a deprotonated alcohol (phenoxide in this case) acts as a nucleophile to displace a halide from an alkyl halide.[1][2][3][4]
Reaction Scheme & Mechanism
The synthesis proceeds in two key stages: the deprotonation of the phenol and the subsequent nucleophilic substitution.
Step 1: Deprotonation of 3-(Trifluoromethyl)phenol
3-(Trifluoromethyl)phenol is a weak acid with a pKa of approximately 9.08.[5] To generate the more nucleophilic phenoxide, a suitable base is required. In this protocol, we utilize sodium hydride (NaH), a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the equilibrium towards the formation of the sodium 3-(trifluoromethyl)phenoxide. The byproduct of this reaction is hydrogen gas, which evolves from the reaction mixture.
Step 2: Nucleophilic Substitution (SN2 Reaction)
The resulting phenoxide ion then acts as a potent nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride. This results in the displacement of the chloride leaving group and the formation of the desired ether linkage. This step proceeds via a classic SN2 mechanism.[1][2]
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 3-(Trifluoromethyl)phenol | 98-17-9 | 162.11 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.2 |
| 2-(Dimethylamino)ethyl chloride hydrochloride | 4584-46-7 | 144.04 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - |
| Diethyl Ether | 60-29-7 | 74.12 | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Addition funnel
-
Septa
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
Safety First: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium hydride is highly reactive with water and flammable. 2-(Dimethylamino)ethyl chloride hydrochloride is toxic and corrosive.[6][7][8][9] 3-(Trifluoromethyl)phenol is also hazardous and can cause skin and eye irritation.[10][11]
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen or argon inlet, and a septum. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Deprotonation:
-
To the flask, add 3-(trifluoromethyl)phenol (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of phenol).
-
Stir the solution under a positive pressure of nitrogen or argon and cool the flask to 0 °C using an ice bath.
-
Carefully and portion-wise, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to the stirred solution. Caution: Hydrogen gas will evolve. Ensure adequate ventilation and no nearby ignition sources.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium 3-(trifluoromethyl)phenoxide.
-
-
Alkylation:
-
In a separate flask, dissolve 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq) in a minimal amount of anhydrous THF. While the hydrochloride salt can be used directly, neutralizing it with a non-nucleophilic base in a separate step to generate the free amine can sometimes improve yields, though for this protocol, direct addition is described.
-
Slowly add the solution of 2-(dimethylamino)ethyl chloride hydrochloride to the phenoxide solution via a syringe or an addition funnel.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding deionized water dropwise to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the magnesium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete deprotonation of the phenol. | Ensure the use of anhydrous solvent and proper handling of sodium hydride. Allow sufficient time for the deprotonation step. |
| Inactive alkylating agent. | Use fresh 2-(dimethylamino)ethyl chloride hydrochloride. The free base can be unstable and is often generated in situ or used as the salt.[7] | |
| Presence of starting material | Insufficient reaction time or temperature. | Increase the reflux time and monitor the reaction by TLC. |
| Formation of side products | C-alkylation of the phenol. | While O-alkylation is generally favored with phenoxides, ensure the reaction temperature is not excessively high. |
Conclusion
The Williamson ether synthesis provides an effective and reliable method for the preparation of this compound. By carefully controlling the reaction conditions, particularly ensuring an anhydrous environment and complete deprotonation of the phenol, high yields of the desired product can be achieved. This protocol offers a solid foundation for researchers to synthesize this and structurally related compounds for further investigation in various scientific disciplines.
References
-
Syntor Fine Chemicals Ltd. CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution ISSUE 009. [Link]
-
Loba Chemie. 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS CAS No. [Link]
-
Chemstock. 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]
-
PubChem. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376. [Link]
-
3M. Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. [Link]
-
PubMed Central. N1,N1-dimethyl-N3-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, a new lead for the treatment of human African trypanosomiasis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
J. Phys. Org. Chem. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
Wikipedia. 3-(Trifluormethyl)phenol. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Khan Academy. Williamson ether synthesis (video). [Link]
-
NIST. Phenol, 3-(trifluoromethyl)-. [Link]
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- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
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Application Notes & Protocols for the Analytical Quantification of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive guide provides detailed analytical methods for the accurate quantification and characterization of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, a critical impurity and synthetic intermediate. The protocols herein are designed to be robust and reproducible, leveraging High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced sensitivity and structural confirmation. Additionally, insights into structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy are provided. Each method is presented with a focus on the underlying scientific principles, ensuring that the user can not only execute the protocols but also understand the causality behind the experimental choices.
Introduction: The Significance of Analytical Precision
This compound is a key process-related impurity in the synthesis of certain pharmaceutical compounds. Its structural similarity to active pharmaceutical ingredients (APIs) necessitates the development of highly selective and sensitive analytical methods to ensure the purity, safety, and efficacy of the final drug product. The accurate quantification of this tertiary amine is paramount for process optimization, quality control, and regulatory compliance.
This document serves as a practical guide, offering validated starting points for the analysis of this compound. The methodologies are grounded in established analytical principles and are designed to be adaptable to various laboratory settings and sample matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Robust Method for Routine Quantification
The HPLC-UV method is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. For this compound, a reversed-phase HPLC method provides excellent separation from related compounds and the parent API.
Rationale for Methodological Choices
The selection of a C18 stationary phase is based on the hydrophobic nature of the analyte, ensuring adequate retention and separation.[1] A gradient elution is employed to achieve a timely separation of the target compound from other potential impurities with varying polarities. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, is optimized to provide sharp, symmetrical peaks. The addition of an ion-pairing agent or an acid, such as trifluoroacetic acid or phosphoric acid, to the mobile phase is crucial for minimizing peak tailing associated with basic compounds like tertiary amines by protonating the residual silanol groups on the silica support.[2] UV detection at a wavelength corresponding to the chromophore of the molecule ensures sensitive and specific detection.
Experimental Workflow for HPLC-UV Analysis
Caption: General workflow for the HPLC-UV analysis of this compound.
Detailed HPLC-UV Protocol
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Phosphoric acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Program | A typical gradient might start at a lower percentage of Mobile Phase B and ramp up to elute the compound of interest. A starting point could be a linear gradient from 30% B to 70% B over 10 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| UV Detection | 227 nm.[3] |
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.
Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). The concentration of the analyte in the sample can then be calculated using this equation.
Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Confirmatory Analysis
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds and provides structural information for unambiguous identification.
The Rationale for Derivatization
Primary and secondary amines, and to a lesser extent tertiary amines, can exhibit poor peak shapes and tailing in GC due to their polarity and interaction with active sites in the GC system. While this compound is a tertiary amine, derivatization can still be beneficial, especially at low concentrations, to improve peak symmetry and thermal stability.[4] Silylation is a common derivatization technique for amines.[4]
Experimental Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of this compound.
Detailed GC-MS Protocol
Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC-MS System | A standard GC-MS system with a split/splitless injector. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Injector Temperature | 250 °C. |
| Split Ratio | 10:1 (can be adjusted based on concentration). |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min. |
| Ion Source Temperature | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Scan Range | 50 - 500 amu (for qualitative analysis). For quantitative analysis, selected ion monitoring (SIM) of characteristic ions is recommended. |
Sample Preparation and Derivatization
-
Sample Extraction (if in a complex matrix): Perform a liquid-liquid extraction. Adjust the pH of the aqueous sample to >10 with a suitable base to ensure the amine is in its free base form. Extract with a water-immiscible organic solvent like dichloromethane or ethyl acetate.[4]
-
Derivatization (Silylation): Evaporate the extract to dryness under a gentle stream of nitrogen. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and a suitable solvent (e.g., pyridine). Heat the mixture at 60-70 °C for 30 minutes.
Data Analysis
The identification of this compound is confirmed by matching its retention time and mass spectrum with that of a known standard. For quantification, an internal standard should be used, and a calibration curve should be generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structural Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural characterization of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of this compound.
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear in the downfield region (typically 6.8-7.5 ppm). The protons of the ethoxy chain will be observed as triplets, and the N-methyl protons will be a singlet in the upfield region.
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon of the trifluoromethyl group will have a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons, the carbons of the ethoxy chain, and the N-methyl carbons will all have distinct chemical shifts.
Method Validation: A Self-Validating System
All analytical methods intended for use in a regulated environment must be validated to ensure they are fit for purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and should include the following parameters:[5]
Caption: Key parameters for analytical method validation according to ICH guidelines.
Validation Parameters Summary
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank, placebo, or other impurities at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for impurities.[5] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | RSD ≤ 2% for the assay of the main component; may be higher for impurities. |
| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1). |
| LOQ | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase pH, column temperature, etc. |
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the analysis of this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the need for routine quantification versus high-sensitivity confirmatory analysis. NMR spectroscopy remains the gold standard for structural elucidation. Proper method validation is essential to ensure the reliability and accuracy of the data generated.
References
-
Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. (2025). PMC - NIH. [Link]
-
HPLC Methods for analysis of Prozac (fluoxetine). HELIX Chromatography. [Link]
-
Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. Scilit. [Link]
-
Liquid Chromatographic Methods for Fluoxetine Hydrochloride, Its meta Isomer, and Related Compounds in Raw Materials. Oxford Academic. [Link]
-
Development and Validation of (HPLC) Method for Simultaneous Determination of Atomoxetine HCl & Fluoxetine HCl in their Pharmaceutical Dosage Forms. Biomedres. [Link]
-
NOVEL FAST ANALYTICAL METHODS FOR THE ANALYSIS OF FLUOXETINE IN PURE AND PHARMACEUTICAL DOSAGE FORM. Digital Commons @ BAU. [Link]
-
Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. PubMed. [Link]
-
Development and validation of analytical method for estimation of fluoxetine hydrochloride in oral solution. Journal of Chemical and Pharmaceutical Research. [Link]
-
A MODIFIED REVERSE PHASE LIQUID CHROMATOGRAPHIC METHOD DEVELOPMENT AND VALIDATION FOR THE FLUOXETINE IN BULK AND DOSAGE FORMS. Innovare Academic Sciences. [Link]
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Ethylamine, N,N-dimethyl-2-phenoxy-. SIELC Technologies. [Link]
-
Fluoxetine EP Impurity A | CAS 42142-52-9. Veeprho. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
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N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine. AOBChem USA. [Link]
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Fluoxetine EP Impurity A | 42142-52-9. SynZeal. [Link]
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CAS No : 42142-52-9 | Product Name : Fluoxetine Hydrochloride - Impurity A (Freebase). Pharmaffiliates. [Link]
-
Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. ResearchGate. [Link]
-
GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar. [Link]
-
Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Asian Journal of Chemistry. [Link]
-
Method development for the analysis of N-nitrosodimethylamine and other N-nitrosamines in drinking water at low nanogram/liter concentrations using solid-phase extraction and gas chromatography with chemical ionization tandem mass spectrometry. ResearchGate. [Link]
-
A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine. PubMed. [Link]
-
Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine. PrepChem.com. [Link]
-
N,N-Dimethyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine. PubChem. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
Abstract
This application note presents a robust, specific, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine. This compound is a significant process-related impurity and potential degradant in the synthesis of certain pharmaceutical compounds. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing excellent separation and quantification. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and stability testing in a regulated drug development environment.[1][2][3]
Introduction and Scientific Rationale
This compound is a tertiary amine that can arise as a synthetic intermediate or impurity during the manufacturing of active pharmaceutical ingredients (APIs). Its structural similarity to known APIs necessitates a precise and reliable analytical method to ensure the purity, safety, and efficacy of the final drug product. The control of such impurities is a critical regulatory requirement.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar compounds like the target analyte from both non-polar and highly polar impurities.
The causality behind our experimental choices is grounded in fundamental chromatographic principles. A C18 stationary phase is selected for its hydrophobic interaction with the analyte's phenoxy and dimethylamine moieties. The mobile phase, an aqueous buffer mixed with an organic solvent, is optimized to control the retention and elution of this basic compound. Specifically, controlling the pH of the mobile phase is critical; maintaining a pH below the pKa of the tertiary amine (typically around 9-10) ensures it remains in its protonated, more water-soluble form, which prevents peak tailing and improves chromatographic performance. The method's validation is designed as a self-validating system, where system suitability tests precede each analytical run, and a comprehensive validation package confirms its performance characteristics.[3][4]
Experimental Design and Protocols
Instrumentation, Chemicals, and Reagents
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. Data acquisition and processing were performed using appropriate chromatography data software.
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric Acid (85%) (Analytical grade).
-
Water (HPLC grade or Milli-Q).
-
Hydrochloric Acid (0.1 N), Sodium Hydroxide (0.1 N), Hydrogen Peroxide (3%) for forced degradation studies.[5][6]
-
Chromatographic Conditions
The optimized conditions for the analysis are summarized in the table below. This combination was chosen to achieve a symmetric peak shape, an optimal retention time of approximately 5-7 minutes, and good resolution from potential impurities.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 25mM KH₂PO₄ Buffer (pH 3.0, adjusted with H₃PO₄) : Acetonitrile (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 227 nm |
| Run Time | 15 minutes |
Detailed Experimental Protocols
-
Buffer Preparation (25mM KH₂PO₄, pH 3.0):
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter.
-
-
Mobile Phase Preparation:
-
Mix the prepared buffer and acetonitrile in a 55:45 volume/volume ratio.
-
Degas the mobile phase for 15 minutes in an ultrasonic bath or by online degasser before use.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10 mL of the Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase. This solution is used for routine analysis and system suitability.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample powder and dissolve it in the mobile phase to achieve a theoretical final concentration of approximately 10 µg/mL of the analyte.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Before commencing any analysis, the system's readiness must be confirmed.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Working Standard Solution (10 µg/mL) five consecutive times.
-
Calculate the system suitability parameters from the resulting chromatograms. The acceptance criteria must be met before proceeding.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol (ICH Q2(R1) Framework)
A comprehensive validation was conducted to demonstrate that the analytical procedure is suitable for its intended purpose.[1][4][7]
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Specificity (Stability-Indicating Nature)
Forced degradation studies were performed to demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.[5][6] A sample solution was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 12 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 12 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug heated at 80°C for 24 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
The results should demonstrate that the main analyte peak is well-resolved from all degradation product peaks, proving the method is stability-indicating.
Linearity and Range
Linearity was assessed by preparing a series of solutions from 1 µg/mL to 20 µg/mL (corresponding to 10% to 200% of the working concentration). A calibration curve was plotted of peak area versus concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Close to zero |
| Suggested Range | 1 - 20 µg/mL |
Accuracy (% Recovery)
Accuracy was determined by spiking a sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery was calculated.
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% - 102.0% |
| % RSD | ≤ 2.0% |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the 10 µg/mL standard were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst using a different instrument.
| Parameter | Acceptance Criteria |
| % RSD | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
| Parameter | Typical Result |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).
-
Organic Phase Composition: ± 2% absolute (e.g., 43% and 47% Acetonitrile).
The system suitability parameters should remain within the acceptance criteria for all tested variations, demonstrating the method's reliability during normal usage.
Analytical Workflow Diagram
Caption: Standard operating procedure for the HPLC analysis workflow.
Conclusion
The HPLC method detailed in this application note is demonstrated to be rapid, specific, accurate, and precise for the quantification of this compound. The comprehensive validation according to ICH Q2(R1) guidelines confirms its suitability for routine quality control analysis and for use in stability studies of pharmaceutical products.[1][7] The clear protocols and established system suitability criteria ensure reliable performance and consistent results, making it a valuable tool for researchers, scientists, and drug development professionals.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
International Council for Harmonisation. Quality Guidelines. ICH.
-
Scribd. ICH Q2(R1) Analytical Method Validation.
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
-
Slideshare. ICH Q2 Analytical Method Validation.
-
Jadhav, S. B., et al. Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage. Journal of Chromatographic Science.
-
Soliman, S. M., et al. Validated Stability-Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine. Pharmaceutical Analytica Acta.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
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- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. academic.oup.com [academic.oup.com]
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- 7. starodub.nl [starodub.nl]
Application Note: Comprehensive NMR-Based Structural Elucidation of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
Abstract
This application note provides a detailed protocol for the structural characterization of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present a complete methodology, including sample preparation, instrument setup, and data acquisition for proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR experiments. The guide emphasizes the rationale behind experimental choices and offers a thorough interpretation of the resulting spectra, including chemical shift assignments and coupling constant analysis. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require robust methods for the unambiguous structural verification of fluorinated organic molecules.
Introduction
This compound is a small organic molecule featuring several key functional groups: a tertiary amine, an ether linkage, an aromatic ring, and a trifluoromethyl (-CF₃) group. The presence of these moieties makes it an interesting candidate for pharmaceutical and materials science research. Accurate and complete structural confirmation is a critical step in the synthesis and quality control of such compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the structure of organic molecules in solution.[1] This guide leverages the power of multinuclear NMR to provide a comprehensive analytical workflow. Specifically, we will utilize:
-
¹H NMR: To identify the number and connectivity of protons in the molecule.
-
¹³C NMR: To probe the carbon skeleton.
-
¹⁹F NMR: To specifically analyze the trifluoromethyl group, which is a crucial structural and functional element. The ¹⁹F nucleus is highly sensitive (100% natural abundance, spin I=½) and exhibits a wide chemical shift range, making it an excellent probe of the local electronic environment.[2][3]
This note will explain the causality behind protocol steps, ensuring a scientifically sound approach to spectral acquisition and interpretation.
Predicted Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of this compound are numbered as shown below. This numbering scheme will be used throughout the data interpretation section.
Caption: Numbering scheme for this compound.
Experimental Protocol
This section provides a step-by-step methodology for acquiring high-quality NMR spectra. The protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.[4]
-
Analyte Preparation: Weigh 10-15 mg of this compound into a clean, dry vial.[5][6] The higher concentration is beneficial for the less sensitive ¹³C NMR experiment.
-
Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent for this compound and its residual proton peak at ~7.26 ppm provides a convenient secondary reference.[7] The deuterated solvent is essential for the spectrometer's lock system.[4][7]
-
Dissolution & Transfer: Add the CDCl₃ to the vial and gently swirl to ensure complete dissolution. Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[8] Ensure the sample height is approximately 4-5 cm to optimize performance within the spectrometer's coils.[4][6]
-
Internal Standard (Optional but Recommended): While the residual solvent peak can be used for referencing ¹H and ¹³C spectra, adding a small amount of tetramethylsilane (TMS) provides a universal 0.00 ppm reference. For ¹⁹F NMR, no external standard is typically needed for routine analysis, but referencing can be done relative to an external standard like CFCl₃ (0 ppm) if precise comparison to literature is required.[9]
NMR Instrument Setup & Data Acquisition Workflow
The following parameters are based on a 400 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths.
Caption: General workflow for NMR analysis from sample preparation to structural confirmation.
Instrumental Parameters:
| Parameter | ¹H Experiment | ¹³C Experiment | ¹⁹F Experiment |
| Pulse Program | zg30 | zgpg30 | zg |
| Number of Scans | 16 | 1024 | 64 |
| Relaxation Delay | 2.0 s | 2.0 s | 2.0 s |
| Acquisition Time | ~4 s | ~1.5 s | ~2 s |
| Spectral Width | ~20 ppm | ~250 ppm | ~200 ppm |
| Transmitter Freq. | 400.13 MHz | 100.62 MHz | 376.50 MHz |
| Decoupling | None | Proton Decoupled | Optional ¹H Decoupling |
Causality of Choices:
-
Pulse Programs: zg30 is a standard 30° pulse experiment for ¹H, providing good signal without saturation. zgpg30 for ¹³C includes proton decoupling to simplify the spectrum by collapsing multiplets into singlets, enhancing signal-to-noise.
-
Number of Scans: ¹³C has a very low natural abundance (~1.1%), necessitating a significantly higher number of scans to achieve an adequate signal-to-noise ratio compared to the highly sensitive ¹H and ¹⁹F nuclei.
-
Spectral Width: The chemical shift ranges for ¹³C and ¹⁹F are much wider than for ¹H, requiring a larger spectral width to ensure all peaks are captured.[2]
Data Processing and Interpretation
After acquisition, the raw data (Free Induction Decay, FID) must be processed. This involves Fourier Transformation, phase correction, and baseline correction to generate the final frequency-domain spectrum.[10][11][12]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton spectrum is key to identifying the different types of hydrogens and their immediate neighbors through spin-spin coupling.
| Signal | Atom #(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |
| A | 1 | ~2.35 | Singlet (s) | 6H | N-methyl groups, singlet as there are no adjacent protons. |
| B | 3 | ~2.75 | Triplet (t) | 2H | Methylene group adjacent to the nitrogen. Deshielded by N. Coupled to C4-H₂. |
| C | 4 | ~4.10 | Triplet (t) | 2H | Methylene group adjacent to the phenoxy oxygen. Strongly deshielded by the electronegative oxygen. Coupled to C3-H₂. |
| D | 6 | ~7.00 | Multiplet (m) | 1H | Aromatic proton ortho to the ether linkage. |
| E | 8, 10 | ~7.15 | Multiplet (m) | 2H | Aromatic protons meta to the ether linkage. |
| F | 9 | ~7.35 | Triplet (t) | 1H | Aromatic proton para to the ether linkage. |
Rationale for Chemical Shifts:
-
Protons closer to electronegative atoms (N, O) are deshielded and appear at higher chemical shifts (downfield).[13] The C4 protons are more deshielded than the C3 protons because oxygen is more electronegative than nitrogen.
-
Aromatic protons typically resonate between 7.0-8.0 ppm.[14][15] The electron-withdrawing trifluoromethyl group will cause a general downfield shift for the aromatic protons compared to unsubstituted benzene.
Predicted ¹³C NMR Spectrum (100.6 MHz, CDCl₃)
The proton-decoupled ¹³C spectrum reveals each unique carbon atom as a single peak.
| Signal | Atom #(s) | Predicted δ (ppm) | Multiplicity (Coupled) | Assignment Rationale |
| 1 | 1 | ~45.5 | Quartet (q) | N-methyl carbons. |
| 2 | 3 | ~58.0 | Triplet (t) | Methylene carbon adjacent to nitrogen. |
| 3 | 4 | ~66.0 | Triplet (t) | Methylene carbon adjacent to oxygen. |
| 4 | 10 | ~115.0 | Doublet (d) | Aromatic CH ortho to the ether. |
| 5 | 8 | ~120.0 | Doublet (d) | Aromatic CH meta to the ether, ortho to -CF₃. |
| 6 | 11 | ~124.0 | Quartet (q, ¹JCF ≈ 272 Hz) | Trifluoromethyl carbon. Large C-F coupling. |
| 7 | 6 | ~125.0 | Doublet (d) | Aromatic CH para to the ether. |
| 8 | 9 | ~130.5 | Doublet (d) | Aromatic CH meta to the ether. |
| 9 | 7 | ~132.0 | Quartet (q, ²JCCF ≈ 33 Hz) | Aromatic quaternary carbon attached to -CF₃. |
| 10 | 5 | ~158.5 | Singlet (s) | Aromatic quaternary carbon attached to oxygen. |
Rationale for Chemical Shifts & Coupling:
-
The trifluoromethyl carbon (C11) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[9] Its chemical shift is typically around 124 ppm.[16]
-
The aromatic carbon directly attached to the -CF₃ group (C7) will also show a quartet, but with a smaller two-bond coupling constant (²JCCF).[17]
-
The carbon attached to the highly electronegative oxygen (C5) will be the most downfield of the aromatic carbons.
Predicted ¹⁹F NMR Spectrum (376.5 MHz, CDCl₃)
The ¹⁹F spectrum provides direct information about the trifluoromethyl group.
| Signal | Atom #(s) | Predicted δ (ppm) | Multiplicity | Assignment Rationale |
| 1 | F (on C11) | ~ -62.5 | Singlet (s) | The three fluorine atoms are equivalent and distant from any protons, so they appear as a singlet in a proton-decoupled or non-decoupled spectrum. The chemical shift is characteristic for an aromatic -CF₃ group.[17] |
Rationale for Chemical Shift:
-
The chemical shift of a -CF₃ group on an aromatic ring is sensitive to the electronic effects of other substituents.[18][19] A value around -62 to -63 ppm relative to CFCl₃ is typical for a meta-substituted benzotrifluoride derivative.[17]
Conclusion
This application note details a comprehensive, multinuclear NMR approach for the unambiguous structural elucidation of this compound. By systematically applying ¹H, ¹³C, and ¹⁹F NMR spectroscopy, one can confirm the molecular skeleton, the connectivity of all atoms, and the integrity of the key trifluoromethyl functional group. The provided protocols and interpretation guidelines serve as a robust framework for researchers engaged in the synthesis, quality control, and analysis of fluorinated compounds, ensuring high confidence in their results.
References
-
Title: NMR Data Processing Source: Wiley Online Library URL: [Link]
-
Title: NMR Data Processing Source: Wiley-VCH URL: [Link]
-
Title: A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins Source: National Institutes of Health (NIH) URL: [Link]
-
Title: NMR data handling and (pre-)processing Source: The MetaRbolomics Book URL: [Link]
-
Title: Sample Preparation Source: Rochester Institute of Technology URL: [Link]
-
Title: Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes Source: Magnetic Resonance in Chemistry URL: [Link]
-
Title: NMR Sample Preparation Guide Source: Scribd URL: [Link]
-
Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]
-
Title: NMR Sample Preparation Source: Western University URL: [Link]
-
Title: NMR Data Processing Source: ResearchGate URL: [Link]
-
Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]
-
Title: A simple and efficient protocol for Cu-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Active Nuclei Fluorine-19 NMR Spectroscopy Source: Anasazi Instruments URL: [Link]
-
Title: 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides Source: ResearchGate URL: [Link]
-
Title: 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species Source: Dove Medical Press URL: [Link]
-
Title: Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes Source: KOPS - University of Konstanz URL: [Link]
-
Title: 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
-
Title: A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins Source: ResearchGate URL: [Link]
-
Title: Supporting Information for Trifluoromethylation of Aryl- and Vinylboronic Acids with Trifluoromethyl Sulfoxide Source: Organic Syntheses URL: [Link]
-
Title: Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent Source: The Royal Society of Chemistry URL: [Link]
-
Title: General Methods for NMR Spectra Recording Source: The Royal Society of Chemistry URL: [Link]
-
Title: A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES Source: Compound Interest URL: [Link]
-
Title: 1H NMR spectrum of the product in D2O Source: ResearchGate URL: [Link]
-
Title: 1H NMR Chemical Shifts Table Source: California State Polytechnic University, Pomona URL: [Link]
-
Title: Chemical shifts Source: University of Regensburg URL: [Link]
Sources
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- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
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Analysis of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine (Fluoxetine Impurity A) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive guide to the analysis of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, a potential process-related impurity of the selective serotonin reuptake inhibitor (SSRI), Fluoxetine. The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product.[1][2] This document provides a detailed, scientifically-grounded protocol for the sensitive and specific quantification of this impurity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined herein are designed to be robust and transferable, serving as a foundational template for researchers in quality control, process chemistry, and regulatory affairs. We delve into the principles of method development, including sample preparation, chromatographic separation, and mass spectrometric detection, and provide a predicted fragmentation pathway to aid in structural confirmation.
Introduction: The Rationale for Impurity Profiling
This compound is structurally similar to Fluoxetine and can arise during its synthesis. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs).[2] Mass spectrometry-based techniques have become indispensable for this task due to their unparalleled sensitivity and specificity, which allow for the detection and structural elucidation of impurities even at trace levels.[1]
This guide focuses on an LC-MS/MS approach, which couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection and structural insight of tandem mass spectrometry (MS/MS). This combination is ideal for unequivocally identifying and quantifying target impurities within a complex API matrix.
Predicted Mass Spectrometry Fragmentation Pathway
Understanding the fragmentation behavior of an analyte is fundamental to developing a sensitive and specific MS/MS method. As no public mass spectral library data is available for this specific impurity, we present a predicted fragmentation pattern based on established principles of ionization and fragmentation for tertiary amines and aryl ethers.
The target molecule, this compound, possesses a tertiary amine group, which is readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the optimal choice, and we expect a strong signal for the protonated molecule, [M+H]⁺, at m/z 324.3.
The primary fragmentation pathways upon collision-induced dissociation (CID) are predicted as follows:
-
Alpha-Cleavage: This is a characteristic and dominant fragmentation pathway for aliphatic amines. The cleavage of the C-C bond adjacent (alpha) to the nitrogen atom results in the formation of a highly stable, resonance-stabilized immonium ion. This fragmentation is expected to yield the base peak in the product ion spectrum.
-
Ether Bond Cleavage: The bond between the ethoxy chain and the trifluoromethyl-substituted phenyl ring is another likely point of cleavage. This can occur in two ways, leading to fragments representative of either portion of the molecule.
-
Aromatic Ring Fragmentation: Further fragmentation can involve the aromatic portion of the molecule, such as the loss of the trifluoromethyl group.
The predicted fragmentation cascade is visualized in the diagram below.
Caption: Predicted fragmentation of protonated this compound.
Table 1: Predicted m/z values of major fragments
| m/z (Predicted) | Proposed Formula | Fragment Identity | Pathway |
|---|---|---|---|
| 220.12 | [C₁₁H₁₅F₃NO]⁺ | Protonated Molecule [M+H]⁺ | - |
| 72.08 | [C₄H₁₀N]⁺ | Dimethylvinylaminium ion | Alpha-Cleavage |
| 161.02 | [C₇H₄F₃O]⁺ | 3-(Trifluoromethyl)phenol radical cation | Ether Cleavage |
| 74.10 | [C₄H₁₂N]⁺ | Protonated N,N-Dimethylethanamine | Ether Cleavage & Rearrangement |
Experimental Workflow and Protocols
The following protocols provide a robust starting point for the analysis. Method optimization and validation are required as per ICH Q2(R2) guidelines for implementation in a regulated environment.[2]
Caption: General experimental workflow for LC-MS/MS analysis of the target impurity.
Materials and Reagents
-
This compound reference standard
-
Fluoxetine HCl API (or sample matrix)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
Standard and Sample Preparation
Causality: The goal of sample preparation is to dissolve the analyte and matrix in a solvent compatible with the mobile phase, at a concentration suitable for detection and within the linear range of the instrument. Using a diluent similar to the initial mobile phase composition prevents peak distortion.
-
Diluent: Prepare a solution of 50:50 (v/v) Methanol:Water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol. This solution should be stored at 2-8 °C.
-
Working Standard Solution (e.g., 100 ng/mL): Perform serial dilutions of the Stock Solution with the Diluent to achieve the desired final concentration. This concentration should be appropriate for establishing detection limits and for spiking experiments.
-
Sample Solution (e.g., 1 mg/mL): Accurately weigh 25 mg of the Fluoxetine HCl API into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.[2] Sonicate for 10 minutes if necessary to ensure complete dissolution.
Liquid Chromatography (LC) Protocol
Causality: A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar compounds like Fluoxetine and its impurities. A gradient elution is employed to ensure that the highly abundant main compound (Fluoxetine) is eluted effectively while providing sufficient retention and resolution for trace-level impurities. The acidic mobile phase modifier (formic acid) aids in protonating the analyte for efficient ESI+ ionization.
Table 2: Recommended LC Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 3 |
Table 3: LC Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 90 |
| 10.0 | 90 |
| 10.1 | 10 |
| 12.0 | 10 |
Mass Spectrometry (MS) Protocol
Causality: Multiple Reaction Monitoring (MRM) is the gold standard for quantification with tandem mass spectrometry. It involves selecting the protonated molecule ([M+H]⁺) as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific, high-abundance product ion in the third quadrupole. This process is highly specific and significantly reduces chemical noise, leading to excellent sensitivity.
Table 4: Recommended MS/MS Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 5: Proposed MRM Transitions
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
|---|---|---|---|---|
| N,N-Dimethyl-2-(3-...)ethanamine | 220.1 | 72.1 (Quantifier) | 0.05 | 15 |
| N,N-Dimethyl-2-(3-...)ethanamine | 220.1 | 161.0 (Qualifier) | 0.05 | 25 |
| Fluoxetine (for reference) | 310.1 | 44.0[3][4] | 0.05 | 20 |
Note: Collision energy is instrument-dependent and must be optimized empirically by infusing the standard.
Data Analysis and System Validation
For quantitative analysis, a calibration curve should be constructed by injecting a series of known concentrations of the standard. The peak area of the analyte in the sample is then used to calculate its concentration based on this curve.
System Suitability: Before sample analysis, the chromatographic system must pass suitability tests. This involves injecting a standard solution to verify:
-
Peak Tailing: Tailing factor should ideally be < 2.0.
-
Reproducibility: Relative standard deviation (%RSD) of peak areas from replicate injections (n=6) should be < 5.0%.[2]
-
Limit of Quantification (LOQ): The method's LOQ must be established and demonstrated to be at or below the required reporting threshold for the impurity. A typical requirement is a signal-to-noise ratio of at least 10.
Conclusion
This application note provides a detailed and scientifically-driven framework for the mass spectrometric analysis of this compound. The combination of a robust sample preparation procedure, optimized LC separation, and highly specific MS/MS detection in MRM mode provides the necessary sensitivity and selectivity for the accurate quantification of this critical Fluoxetine-related impurity. The protocols and principles described herein are designed to be a valuable resource for scientists engaged in pharmaceutical analysis and quality control, ensuring the development of safe and effective medicines.
References
-
Wirth, D. D., et al. (2000). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. Organic Process Research & Development, 4(6), 513–519. Available at: [Link]
-
Sivakumar, T., et al. (2024). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. Journal of Chemistry. Available at: [Link]
-
Maurer, H. H., et al. (2004). A sensitive and high-throughput LC/MS/MS method using a silica column and an aqueous-organic mobile phase for the analysis of fluoxetine and norfluoxetine in human plasma. Journal of Chromatography B, 806(1), 115-121. Available at: [Link]
-
United States Pharmacopeia. (2023). Fluoxetine Tablets Monograph. USP-NF. Available at: [Link]
-
Patel, D. P., et al. (2015). QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma. Journal of Chromatographic Science, 53(8), 1341-1351. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
Abstract and Introduction
N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine is a tertiary amine of significant interest in medicinal chemistry and drug development due to its structural analogy to potent selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. The presence of impurities, even in trace amounts, can drastically alter biological activity and lead to erroneous structure-activity relationship (SAR) data. This guide provides a comprehensive, field-tested framework for the purification of this compound, moving from bulk impurity removal to high-purity final polishing.
The rationale behind a multi-step approach is grounded in the principle of orthogonal separation mechanisms. Each technique described herein targets a different class of impurity based on distinct physicochemical properties such as boiling point, polarity, and basicity. This ensures a robust and validated pathway to achieving >99.5% purity, suitable for the most sensitive research applications.
Compound Properties and Impurity Profile Analysis
A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.
Physicochemical Data
The purification parameters are directly influenced by the compound's physical properties.
| Property | Value (Estimated/Observed) | Significance for Purification |
| Molecular Formula | C₁₁H₁₄F₃NO | - |
| Molecular Weight | 233.23 g/mol | Influences diffusion rates and boiling point. |
| Appearance | Pale Yellow to Pale Beige Oil | The liquid state at room temperature suggests distillation is a viable primary purification method.[1] |
| Boiling Point (Predicted) | ~250-270 °C at 760 mmHg | High boiling point necessitates vacuum distillation to prevent thermal degradation.[2][3] |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents (DCM, EtOAc, Hexanes, Chloroform).[1] | Dictates solvent selection for chromatography, extraction, and crystallization. |
| pKa (Predicted) | ~9.0 - 9.5 (for the conjugate acid) | The basic nature of the tertiary amine is the cornerstone of purification by acid-base extraction and salt crystallization. |
Common Synthetic Impurities
Impurities typically arise from unreacted starting materials or side-reactions during synthesis. The most common synthetic route involves the Williamson ether synthesis between 3-(trifluoromethyl)phenol and a 2-(dimethylamino)ethyl halide.
-
Unreacted 3-(trifluoromethyl)phenol: An acidic impurity, easily removed via a basic wash during workup.
-
N-demethylated Secondary Amine: (N-Methyl-2-(3-(trifluoromethyl)phenoxy)ethanamine). A common process-related impurity. Its higher polarity is key to its separation via adsorption chromatography.
-
Primary and Secondary Amines: General impurities often present in tertiary amine syntheses that can be targeted with specific adsorbents.[4][5]
-
Residual Solvents: (e.g., DMF, DMSO, Toluene). Removed effectively by vacuum distillation.
-
Oxidation Products: Amines can be susceptible to oxidation, leading to higher boiling point impurities that remain in the distillation flask.[6]
A Strategic Workflow for Purification
A logical sequence of purification steps is critical. We recommend a three-stage process, starting with bulk purification and progressing to fine polishing, with analytical checkpoints to validate the success of each stage.
Figure 1: Recommended multi-stage purification workflow.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
Protocol 1: Fractional Vacuum Distillation
Causality: This technique separates compounds based on differences in their boiling points. It is highly effective for removing non-volatile decomposition products, salts, and residual high-boiling solvents from the thermally stable target compound.[6] Operating under vacuum lowers the boiling point, preventing thermal degradation.
Methodology:
-
Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and a vacuum-tight connection to a vacuum pump and pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the crude this compound (e.g., 10-50 g) into a round-bottom flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuation: Slowly and carefully apply vacuum, ensuring the system is stable. A pressure of 1-5 mmHg is typically a good starting point.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions (likely residual solvents).
-
As the temperature stabilizes at the expected boiling point of the product under the applied vacuum, switch to a clean receiving flask.
-
Collect the main fraction, maintaining a steady distillation rate. The temperature should remain constant during this period.
-
-
Termination: Once the main fraction is collected, or if the temperature begins to rise sharply, stop the distillation. This indicates the presence of higher-boiling impurities.[6]
-
Shutdown: Remove the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
-
Analysis: Analyze a small sample of the distillate by GC-MS or ¹H NMR to assess purity before proceeding.
Protocol 2: Adsorption Chromatography for Tertiary Amine Purification
Causality: This method leverages the higher polarity of primary and secondary amine impurities compared to the target tertiary amine.[4][5] An adsorbent like activated basic alumina will retain the more polar impurities, allowing the less polar tertiary amine to elute first. This is a highly effective polishing step.
Figure 2: Principle of impurity removal by adsorption chromatography.
Methodology:
-
Column Packing: Prepare a slurry of activated basic alumina (Brockmann I, standard grade, ~150 mesh) in a non-polar solvent (e.g., hexanes or a 95:5 mixture of hexanes:ethyl acetate). Pour the slurry into a chromatography column to create a packed bed of approximately 20-30 cm in height. The amount of alumina should be about 50 times the weight of the crude amine mixture.
-
Sample Loading: Dissolve the amine from the distillation step in a minimal amount of the eluting solvent. Carefully load this solution onto the top of the alumina bed.
-
Elution:
-
Begin eluting with the non-polar solvent system. An amine-to-solvent ratio of 1:1 to 1:10 is generally effective for the initial solution.[5]
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate).
-
-
Fraction Pooling: Once TLC analysis confirms the presence of the pure product, pool the relevant fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified oil.
-
Analysis: Perform a final purity check using HPLC or high-resolution NMR.
Protocol 3: Purification via Hydrochloride Salt Recrystallization
Causality: This is a classic and powerful technique for purifying amines. By converting the liquid free-base amine into a solid salt, one can exploit differences in solubility to achieve purification through crystallization.[7] Impurities that do not form stable salts or have different solubility profiles will remain in the mother liquor. The pure amine can then be regenerated.[8]
Methodology: Part A: Salt Formation and Recrystallization
-
Dissolution: Dissolve the partially purified amine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Precipitation: While stirring vigorously, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt will precipitate as a white solid. Monitor the pH to ensure slight acidity.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent system (e.g., isopropanol/ethanol mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part B: Liberation of the Free Base
-
Dissolution: Dissolve the purified hydrochloride salt in deionized water.
-
Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 10).
-
Extraction: Extract the liberated free-base amine into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the final, high-purity amine oil.
Purity Assessment and Validation
No purification is complete without rigorous analytical validation.
| Technique | Purpose | Typical Conditions |
| GC-MS | Initial purity assessment, identification of volatile impurities. | Column: DB-5 or similar non-polar capillary column. Carrier Gas: Helium. Method: Temperature gradient from 100°C to 280°C. |
| ¹H & ¹⁹F NMR | Structural confirmation and detection of proton/fluorine-containing impurities. | Solvent: CDCl₃. Key Signals: Look for the N(CH₃)₂ singlet, aromatic protons, and the characteristic CF₃ signal. |
| HPLC | High-resolution quantitative purity analysis (>99.5%). | Column: C18 reverse-phase column. Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid or triethylamine buffer. Detection: UV at ~270 nm.[9] |
References
- Huntsman, W., & De Acetis, W. (1981). Purification of tertiary amines using an adsorbent. U.S. Patent No. 4,255,356.
- De Acetis, W., & Huntsman, W. (1979). Process for the purification of tertiary amines. European Patent No. EP0007983A1.
- Richter Gedeon Vegyeszeti Gyar RT. (1994). Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof. WIPO Patent No. WO1994000416A1.
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National Center for Biotechnology Information. (n.d.). Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine. PubChem. Retrieved from [Link]
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Ashenhurst, J. (2025). 3 Trends That Affect Boiling Points. Master Organic Chemistry. [Link]
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Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
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ChemistInJapan. (2010, September 19). [Lab 6] Distilling Amines... Again. YouTube. [Link]
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PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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Sciencemadness Discussion Board. (2020). Stability of amines. [Link]
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University of Alberta, Department of Chemistry. (n.d.). Isolation (Recovery). [Link]
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LibreTexts Chemistry. (2022). 15.11: Physical Properties of Amines. [Link]
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National Center for Biotechnology Information. (n.d.). Ethanamine, N,N-dimethyl-2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]-. PubChem. Retrieved from [Link]
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Quora. (2018). Why do the amines of higher molecular weight have a higher boiling point?[Link]
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Cheméo. (n.d.). Chemical Properties of Ethanamine, N,N-dimethyl- (CAS 598-56-1). [Link]
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- Woźniakiewicz, M., et al. (2012). Determination of Fluoxetine in Blood Samples by High-Performance Liquid Chromatography Using Derivatization Reagent.
- Patel, D. S., et al. (2019). Quantification of Fluoxetine in Human Plasma by the Development of Liquid Chromatography-tandem Mass Spectrometry Method.
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The Good Scents Company. (n.d.). N,N-dimethyl ethyl amine, 598-56-1. [Link]
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Application Note & Protocol: A Scalable Synthesis of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
Introduction
N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine is a tertiary amine of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor in some synthetic routes for Fluoxetine[1][2][3]. The presence of the trifluoromethyl-substituted phenoxy ether and the dimethylamino ethyl moieties imparts specific physicochemical properties that are valuable in drug design.
This document provides a comprehensive guide for the scale-up synthesis of this compound. It is designed for researchers, chemists, and process development professionals. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for process decisions, ensuring a robust and reproducible synthesis. We will detail a scalable protocol based on the well-established Williamson ether synthesis, address critical safety considerations for all reagents, and outline effective purification and analytical validation techniques.
Synthetic Strategy: The Williamson Ether Synthesis
The chosen synthetic pathway is the Williamson ether synthesis, a reliable and widely used method for preparing ethers in both laboratory and industrial settings[4]. This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide[4][5].
The overall reaction is as follows:
Step 1: Deprotonation. 3-(Trifluoromethyl)phenol is deprotonated by a strong base to form the more nucleophilic sodium 3-(trifluoromethyl)phenoxide. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of a variety of strong bases[6].
Step 2: Nucleophilic Substitution (SN2). The resulting phenoxide ion attacks the electrophilic carbon of N,N-Dimethyl-2-chloroethanamine, displacing the chloride leaving group to form the desired ether linkage[4][5].
Caption: Overall synthetic workflow for this compound.
Process Parameters and Scale-Up Considerations
Scaling a synthesis from the benchtop requires careful consideration of several parameters to ensure safety, efficiency, and reproducibility. The choices of reagents and conditions are dictated by reaction kinetics, thermodynamics, and practical handling issues.
| Parameter | Recommendation | Rationale & Justification |
| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil or Potassium Hydroxide (KOH) | NaH: Provides irreversible deprotonation, driving the reaction to completion. The only byproduct is H₂ gas, which is easily removed. Requires an anhydrous solvent. KOH: A more cost-effective and easier-to-handle base. It is effective, especially in a solvent like DMSO, as demonstrated in related patent literature for fluoxetine intermediates[1]. |
| Solvent | Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | Aprotic polar solvents are ideal for SN2 reactions as they solvate the cation (Na⁺ or K⁺) but not the nucleophile (phenoxide), increasing its reactivity. They also have high boiling points, allowing for a wide range of reaction temperatures[7]. |
| Temperature | 80-110 °C | Elevated temperatures are necessary to ensure a reasonable reaction rate. Similar large-scale preparations are often conducted in this range to drive the reaction to completion within a practical timeframe (10-20 hours)[8]. |
| Reactant Stoichiometry | 1.0 eq. Phenol, 1.1-1.2 eq. Base, 1.05-1.1 eq. Amine | A slight excess of the base ensures complete deprotonation of the phenol. A slight excess of the electrophilic amine ensures the complete consumption of the valuable phenoxide intermediate. |
| Reaction Monitoring | Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) | Regular monitoring is crucial to determine reaction completion, preventing the formation of impurities from prolonged heating. |
Detailed Experimental Protocol
Safety Pre-Check: This protocol involves hazardous materials. Ensure all operations are conducted in a well-ventilated chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves. An emergency eyewash station and safety shower must be readily accessible[9][10].
Materials:
-
N,N-Dimethyl-2-chloroethanamine hydrochloride (or the free base)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (Flammable solid, water-reactive)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Toluene
-
Diethyl ether
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: Formation of the Sodium Phenoxide
-
Set up a multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Under a positive pressure of nitrogen, charge the flask with anhydrous DMSO (approx. 5 volumes relative to the phenol).
-
Carefully add Sodium Hydride (1.1 eq) to the DMSO. Caution: NaH reacts violently with water. Ensure all equipment is scrupulously dry.
-
In the dropping funnel, prepare a solution of 3-(Trifluoromethyl)phenol (1.0 eq) in a minimal amount of anhydrous DMSO.
-
Slowly add the phenol solution to the NaH suspension over 30-60 minutes, maintaining the internal temperature below 30 °C. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
Step 2: Williamson Ether Synthesis
-
Prepare a solution of N,N-Dimethyl-2-chloroethanamine hydrochloride (1.05 eq) in DMSO. If starting with the hydrochloride salt, it can be used directly, or the free base can be generated separately. Using the salt directly is often feasible in the presence of a sufficient excess of the primary base (NaH).
-
Add the amine solution to the phenoxide mixture.
-
Heat the reaction mixture to 90-100 °C and maintain for 12-18 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting phenol is consumed.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Caution: Quenching excess NaH is hazardous. Very slowly and carefully, add isopropyl alcohol to quench any unreacted NaH. Then, slowly add deionized water.
-
Transfer the mixture to a separatory funnel and add toluene or diethyl ether.
-
Wash the organic layer sequentially with deionized water (2x), 1M NaOH solution (to remove any unreacted phenol), and finally with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
Purification of tertiary amines can be challenging due to their basic nature, which can lead to issues with standard silica gel chromatography[12][13]. A scalable and effective method involves acid-base extraction, which leverages the amine's ability to be protonated and deprotonated.
Caption: Purification workflow utilizing acid-base extraction.
-
Dissolve the crude product in a suitable organic solvent like toluene or diethyl ether.
-
Transfer the solution to a separatory funnel and extract with 1M HCl (2x). The tertiary amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Combine the acidic aqueous extracts.
-
Cool the aqueous layer in an ice bath and slowly add 5M NaOH solution with stirring until the pH is >12. This deprotonates the amine salt, causing the free amine to separate, often as an oil.
-
Extract the basified aqueous solution with fresh diethyl ether or toluene (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.
-
For very high purity, the product can be further purified by vacuum distillation.
Analytical Characterization
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
GC-MS: To confirm the molecular weight and identify any volatile impurities.
-
HPLC: To determine the precise purity of the final product.
-
FTIR: To identify characteristic functional groups.
Safety and Hazard Management
-
3-(Trifluoromethyl)phenol: Corrosive and causes severe skin burns and eye damage[9][10]. It is harmful if swallowed. Handle only in a chemical fume hood with appropriate PPE. Avoid inhalation of dust or vapors[14].
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon). Use a dry powder extinguisher for fires; do not use water, CO₂, or halogenated extinguishers.
-
N,N-Dimethyl-2-chloroethanamine Hydrochloride: The synthesis of this precursor often involves thionyl chloride, which is highly corrosive and toxic[15]. The compound itself should be handled with care as an alkylating agent.
-
Solvents (DMSO, Toluene, Diethyl Ether): Flammable and/or irritants. Diethyl ether is extremely flammable and can form explosive peroxides. Toluene is a reproductive hazard. Ensure proper ventilation and grounding of equipment to prevent static discharge.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents before disposal. Aqueous and organic waste streams should be segregated.
References
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- Thermo Fisher Scientific. (2012, April 19).
- American Chemical Society. (n.d.).
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- Google Patents. (n.d.).
- Chemistry Steps. (n.d.). Synthesis of Prozac (Fluoxetine).
- PubChem. (n.d.). 3-(Trifluoromethyl)phenol.
- Fisher Scientific. (2025, May 1). Safety Data Sheet: Phenol, 4-fluoro-3-(trifluoromethyl)-.
- Bridgewater College Digital Commons. (n.d.). Synthesis of Fluoxetine.
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- Biotage. (2023, February 10).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
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The Strategic Role of N,N-Dimethyl-Arylalkanamines in Medicinal Chemistry: A Focus on the Synthesis of Fluoxetine
Introduction: Unraveling the Significance of a Key Structural Motif
In the landscape of medicinal chemistry, the journey from a lead compound to a marketed drug is paved with intricate synthetic challenges and strategic molecular modifications. While the user's query for "N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine" points to a specific chemical entity, the broader scientific literature and patent landscape guide us to a structurally analogous and commercially significant compound: N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propan-1-amine . This molecule stands as a pivotal intermediate in the synthesis of Fluoxetine (Prozac®), a landmark antidepressant that revolutionized the treatment of depression.[1][2][3][4]
This application note will, therefore, provide a detailed exploration of this key fluoxetine precursor. We will delve into its synthesis, its critical role in the production of fluoxetine, and the broader importance of its constituent chemical moieties—the trifluoromethyl group and the N,N-dimethylpropanamine chain—in modern drug design. For researchers and professionals in drug development, understanding the synthesis and chemical rationale behind such a crucial intermediate offers valuable insights into the practical aspects of pharmaceutical chemistry.
The Central Role in Fluoxetine Synthesis: A Demethylation Pathway
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) that has had a profound impact on the management of clinical depression and other psychiatric disorders.[2][3][5] The final step in many of its commercial syntheses involves the demethylation of its immediate precursor, N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propan-1-amine.[1][4] This precursor, often referred to as "N-methyl-Prozac" or NMP in some contexts when one methyl group is present, is itself a potent SSRI.[3][4] The conversion to fluoxetine (which has one methyl group) from the N,N-dimethyl intermediate is a critical transformation.
The general synthetic pathway underscores the importance of the N,N-dimethyl intermediate as the penultimate compound in a multi-step synthesis. Its efficient and high-purity production is paramount for the overall yield and quality of the final active pharmaceutical ingredient (API).
Figure 1: A simplified workflow illustrating the synthesis of the key N,N-dimethyl intermediate and its subsequent conversion to Fluoxetine.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The presence of a trifluoromethyl (-CF3) group on the phenoxy ring is a deliberate and strategic choice in the design of fluoxetine and its precursors. This functional group is widely employed in medicinal chemistry to enhance the pharmacological profile of drug candidates.[6][7]
Key Physicochemical Contributions of the -CF3 Group:
| Property Affected | Consequence in Drug Design |
| Lipophilicity | The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cell membranes, including the blood-brain barrier.[6] |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong. Introducing a -CF3 group can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[6] |
| Binding Affinity | The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target protein (in this case, the serotonin transporter).[6][7] |
| Conformational Effects | The steric bulk of the -CF3 group can influence the preferred conformation of the molecule, which can be critical for optimal binding to the active site of a receptor or enzyme. |
The strategic placement of the trifluoromethyl group at the para-position of the phenoxy ring in the fluoxetine precursor is a classic example of how modern medicinal chemistry leverages the unique properties of fluorine to create more effective and durable therapeutic agents.
Synthetic Protocol: Preparation of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine
The following protocol is a representative synthesis adapted from literature procedures for educational and research purposes.[3][4] It involves a two-step process starting from 3-dimethylaminopropiophenone hydrochloride.
Part 1: Synthesis of (±)-3-(dimethylamino)-1-phenylpropanol
Objective: To reduce the ketone functionality of the starting material to a secondary alcohol.
Materials:
-
3-dimethylaminopropiophenone hydrochloride
-
Sodium borohydride (NaBH4)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve 3-dimethylaminopropiophenone hydrochloride in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.
Part 2: Synthesis of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine
Objective: To couple the synthesized alcohol with 4-chlorobenzotrifluoride via a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
(±)-3-(dimethylamino)-1-phenylpropanol (from Part 1)
-
4-chlorobenzotrifluoride
-
Potassium tert-butoxide (1.0 M solution in tert-butanol)
-
Dimethylacetamide (DMA)
-
Diethyl ether
-
Anhydrous oxalic acid
-
Ethanol (absolute)
-
Simple distillation apparatus
Procedure:
-
In a dry round-bottom flask, combine the alcohol from Part 1, 4-chlorobenzotrifluoride, and dimethylacetamide.
-
With vigorous stirring, add the 1.0 M potassium tert-butoxide solution in tert-butanol. Caution: Potassium tert-butoxide is a strong base.
-
Set up a simple distillation apparatus and slowly distill the mixture with stirring over 15-20 minutes, until the temperature of the refluxing solvent reaches approximately 150 °C.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with additional portions of diethyl ether.
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and proceed to salt formation.
-
Isolation as the Oxalate Salt: Dissolve anhydrous oxalic acid in absolute ethanol. Slowly add the ether solution of the N,N-dimethyl product with good stirring until a permanent precipitate forms.
-
Stir for a few minutes, then collect the white precipitate by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product to obtain (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine oxalate salt.
Figure 2: Step-by-step experimental workflow for the synthesis of the key fluoxetine intermediate.
Conclusion: From Intermediate to Innovation
While the specific molecule this compound remains on the periphery of mainstream medicinal chemistry literature, its close structural relative, N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propan-1-amine, holds a place of distinction as a cornerstone in the synthesis of fluoxetine. The study of its synthesis provides a practical and insightful case study for researchers in drug development. It highlights the strategic use of functional groups like the trifluoromethyl moiety to enhance drug properties and illustrates a key synthetic pathway for a blockbuster pharmaceutical. The principles demonstrated in the synthesis and chemical logic of this intermediate are broadly applicable across numerous drug discovery and development projects.
References
- WO2000021917A1 - Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof - Google P
- Synthesis of Prozac (Fluoxetine) - Chemistry Steps.
- The Synthesis of NMP, a Fluoxetine (Prozac)
- Synthesis of Fluoxetine - Bridgew
- WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)
- Development of fluoxetine-based derivatives - ResearchG
- EP0529842B1 - Production of fluoxetine and new intermediates - Google P
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- JCE1098 p1266 Synthesis of NMP, a Fluoxetine (Prozac)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Fluoxetine | C17H18F3NO | CID 3386 - PubChem - NIH.
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Application of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine (Fluoxetine) in CNS Drug Discovery: A Technical Guide
Introduction
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, widely known as Fluoxetine (Prozac), represents a cornerstone in the history of neuropharmacology.[1][2] As the first agent in the class of Selective Serotonin Reuptake Inhibitors (SSRIs) to gain widespread clinical use, its introduction in the late 1980s revolutionized the treatment of major depressive disorder and other CNS conditions.[2][3][4][5] While the user's query refers to N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, the central role in CNS drug discovery is held by the N-methyl propan-1-amine structured Fluoxetine. This guide will focus on this pivotal molecule, detailing its application as an indispensable tool for modern CNS drug discovery.
For researchers, scientists, and drug development professionals, Fluoxetine is more than just a therapeutic agent; it is a critical reference standard for in vitro screening, a positive control for validating in vivo behavioral models, and a foundational chemical scaffold for the development of novel therapeutics.[6][7] This document provides an in-depth guide to its mechanism, applications, and detailed protocols to empower researchers to leverage this molecule effectively in their discovery pipelines.
Mechanism of Action and Pharmacological Profile
The therapeutic and research utility of Fluoxetine stems from its specific interaction with the serotonin transporter (SERT), a protein responsible for clearing serotonin (5-HT) from the synaptic cleft.[6][8][9]
Primary Mechanism: Fluoxetine is a potent and selective inhibitor of SERT.[1][5] By binding to the transporter, it blocks the reuptake of serotonin into the presynaptic neuron.[10] This action leads to an increased concentration and prolonged availability of serotonin in the synapse, enhancing serotonergic neurotransmission.[9][10] This acute pharmacological effect is believed to initiate a cascade of long-term neuroadaptive changes, including the desensitization of presynaptic 5-HT autoreceptors and increased expression of factors like brain-derived neurotrophic factor (BDNF), which are thought to underlie its therapeutic efficacy.[11]
Metabolism and Secondary Pharmacology: Fluoxetine is metabolized in the liver, primarily by the CYP2D6 enzyme, to its only major active metabolite, norfluoxetine.[1] Norfluoxetine is also a potent SSRI and possesses an exceptionally long elimination half-life (up to 16 days), which contributes significantly to the sustained clinical and pharmacological effects of the parent drug.[1] At therapeutic concentrations, Fluoxetine has negligible affinity for norepinephrine (NET) and dopamine (DAT) transporters, contributing to its favorable side-effect profile compared to older tricyclic antidepressants.[1][6] It does, however, exhibit some mild activity at 5-HT2C receptors, which may contribute to some of its effects on anxiety and appetite.[8]
Pharmacological Data Summary
The selectivity of Fluoxetine is a key aspect of its utility. The following table summarizes its typical binding affinities and functional inhibitory concentrations.
| Target | Parameter | Value | Reference |
| Human Serotonin Transporter (SERT) | IC₅₀ | 17 nM | [2] |
| Human Norepinephrine Transporter (NET) | IC₅₀ | 2.7 µM | [2] |
| Human Dopamine Transporter (DAT) | IC₅₀ | >10 µM | [6] |
Core Applications in CNS Drug Discovery
Fluoxetine's well-characterized profile makes it a versatile tool across the drug discovery pipeline.
2.1 As a Reference Standard in In Vitro Assays In any high-throughput screening (HTS) or lead optimization campaign targeting SERT, Fluoxetine is the quintessential positive control. Its inclusion is critical for:
-
Assay Validation: Confirming that the assay system (e.g., binding, uptake) is functioning correctly and can detect known inhibitors.
-
Benchmarking: Providing a potency and selectivity benchmark against which new chemical entities (NCEs) can be compared. An NCE's potency relative to Fluoxetine is a primary metric for progression.
-
Quality Control: Ensuring consistency and reproducibility of assay results across different experiments and batches.
2.2 As a Tool Compound for In Vivo Model Validation Preclinical behavioral models are essential for predicting the antidepressant or anxiolytic potential of NCEs. Fluoxetine is used to validate these models and interpret results.
-
Antidepressant Models: In the Forced Swim Test (FST) and Tail Suspension Test (TST), chronic administration of Fluoxetine reliably reduces immobility time, an effect predictive of antidepressant activity.[12][13]
-
Anxiety Models: In the Elevated Plus Maze (EPM) or Novelty-Suppressed Feeding tests, the effects of Fluoxetine can be more complex. Acute administration may produce anxiogenic-like effects, while chronic treatment is often required to observe anxiolytic-like activity, mirroring the delayed onset of its clinical effects in humans.[14][15][16] This characteristic makes it a valuable tool for dissecting the neurobiology of anxiety and the mechanisms of therapeutic delay.
2.3 As a Scaffold for Medicinal Chemistry Programs The chemical structure of Fluoxetine has served as a foundational scaffold for the design of new CNS agents.[17] Medicinal chemists can systematically modify its structure to:
-
Improve Potency or Selectivity: Alter functional groups to enhance binding to SERT or reduce off-target activity.
-
Modulate Pharmacokinetics: Modify the structure to change absorption, distribution, metabolism, and excretion (ADME) properties, such as half-life or brain penetration.
-
Develop Novel Polypharmacology: Intentionally design molecules that interact with SERT and other CNS targets to achieve a synergistic or novel therapeutic effect.
Detailed Experimental Protocols
The following protocols are foundational for characterizing SERT inhibitors and are presented with the causality behind key steps. These should be adapted based on specific laboratory equipment and conditions.
In Vitro Protocols
Protocol 1: SERT Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter by measuring its ability to compete with a known radioligand.
Causality: This assay directly measures the physical interaction between a compound and the target protein. A lower Ki value indicates a higher binding affinity. Using a selective radioligand like [³H]-Citalopram ensures that binding is specific to SERT.
Materials:
-
HEK293 cells stably expressing human SERT (or rat brain synaptosomes).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]-Citalopram (specific activity ~80 Ci/mmol).
-
Non-specific control: Paroxetine (10 µM final concentration).
-
Reference compound: Fluoxetine HCl.
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes or synaptosomes according to standard laboratory protocols and determine the protein concentration using a Bradford or BCA assay.[18]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL Binding Buffer, 50 µL radioligand solution, 50 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL Paroxetine (10 µM), 50 µL radioligand solution, 50 µL membrane suspension.
-
Test Compound: 50 µL of test compound (at various concentrations), 50 µL radioligand solution, 50 µL membrane suspension. Use Fluoxetine as a positive control.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step is critical to separate bound from free radioligand quickly. Wash the filters 3 times with ice-cold Binding Buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³H]-Serotonin Reuptake Inhibition Assay
Objective: To measure the functional inhibition of serotonin uptake into cells or synaptosomes by a test compound.
Causality: This assay confirms that binding to SERT translates into functional inhibition of its transport activity. It is a more physiologically relevant measure than a simple binding assay. Using a low concentration of [³H]-5-HT ensures that uptake is primarily mediated by the high-affinity SERT.
Materials:
-
HEK293-hSERT cells (or rat brain synaptosomes).
-
Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.
-
[³H]-Serotonin (5-HT).
-
Reference compound: Fluoxetine HCl.
-
Inhibitor for non-specific uptake: Desipramine (100 nM) can be used to block any potential uptake via NET.
Procedure:
-
Cell Plating: Plate HEK293-hSERT cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells for 15-20 minutes at 37°C with various concentrations of the test compound or Fluoxetine.[19]
-
Initiate Uptake: Add [³H]-5-HT (e.g., 65 nM final concentration) to each well to initiate the uptake reaction.[19]
-
Incubation: Incubate for a short period (e.g., 15 minutes) at 37°C.[19] The time is kept short to measure the initial rate of uptake and avoid saturation.
-
Terminate Uptake: Rapidly wash the cells three times with ice-cold KRH buffer to stop the uptake and remove extracellular radioligand.
-
Lysis and Counting: Lyse the cells with a lysis buffer or 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity (CPM).
-
Data Analysis:
-
Determine the percent inhibition of uptake for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vivo Protocols
Protocol 3: The Forced Swim Test (FST) in Mice
Objective: To assess the antidepressant-like activity of a compound by measuring its effect on immobility in an inescapable swimming task.
Causality: The model is based on the hypothesis that immobility reflects a state of "behavioral despair" or a passive coping strategy.[20] Antidepressants like Fluoxetine are thought to promote active coping strategies (swimming, climbing), thus reducing the duration of immobility.[21]
Materials:
-
Male BALB/c or C57BL/6 mice.[12]
-
Transparent glass or Plexiglas cylinders (20 cm diameter, 30 cm height).[20]
-
Water maintained at 24-25°C.
-
Fluoxetine HCl (10-20 mg/kg) or test compound, dissolved in a suitable vehicle (e.g., saline).[12][22]
Procedure:
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer Fluoxetine or the test compound intraperitoneally (i.p.) according to the desired regimen. For chronic studies, this is typically done daily for 14-21 days. For acute studies, a common protocol involves injections 23.5, 5, and 1 hour before the test.[23]
-
Pre-test Session (Day 1): Place each mouse individually into the cylinder filled with water (15 cm deep) for a 15-minute session.[23] This initial exposure primes the despair-like behavior. After the session, remove the mouse, dry it thoroughly, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test, place the mouse back into the cylinder for a 5-minute test session.[23]
-
Behavioral Scoring: Record the entire 5-minute session with a video camera. A trained observer, blind to the treatment conditions, should score the duration of the following behaviors:
-
Immobility: Floating motionless, with only minor movements necessary to keep the head above water.
-
Swimming: Actively moving limbs and traversing the cylinder.
-
Climbing: Making active upward-directed movements with the forepaws against the cylinder wall.
-
-
Data Analysis: Compare the duration of immobility between the vehicle-treated group and the drug-treated groups using a t-test or one-way ANOVA. A significant decrease in immobility is indicative of antidepressant-like activity.
Protocol 4: The Elevated Plus Maze (EPM) in Rats
Objective: To assess the anxiolytic or anxiogenic potential of a compound based on the animal's natural aversion to open, elevated spaces.
Causality: The EPM creates a conflict between the innate drive of a rodent to explore a novel environment and its fear of open spaces.[24] Anxiolytic compounds (like benzodiazepines) decrease the fear, leading to increased exploration of the open arms. The effects of SSRIs are more complex and often depend on the dosing regimen.[14][15]
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
A plus-shaped maze with two open arms and two closed arms (e.g., 50x10 cm each), elevated 50 cm from the floor.[14][24]
-
Video tracking software for automated scoring.
-
Fluoxetine HCl (5-10 mg/kg) or test compound.
Procedure:
-
Acclimation: Acclimate rats to the testing room for at least 60 minutes before the trial. The room should have dim, indirect lighting.
-
Drug Administration: Administer Fluoxetine or the test compound (e.g., i.p.) 30-60 minutes before the test for acute studies, or after a chronic regimen (e.g., 21 days).
-
Test Procedure:
-
Place the rat gently in the center of the maze, facing one of the open arms.[24]
-
Allow the rat to explore the maze freely for 5 minutes.
-
Record the session using an overhead camera connected to a video-tracking system.
-
-
Behavioral Measures: Analyze the recording for the following parameters:
-
Primary anxiety measures:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
-
Locomotor activity measure:
-
Total number of arm entries (open + closed). This is crucial to ensure that changes in open arm exploration are not due to general hyperactivity or sedation.
-
-
-
Data Analysis: Compare the parameters between treatment groups using a t-test or ANOVA. An increase in the percentage of open arm time and/or entries without a significant change in total locomotor activity suggests an anxiolytic effect. Conversely, a decrease suggests an anxiogenic effect.
Data Interpretation and Key Considerations
Typical In Vivo Data for Fluoxetine
| Model | Species | Dose (mg/kg, i.p.) | Regimen | Expected Outcome | Reference |
|---|---|---|---|---|---|
| Forced Swim Test | Mouse | 10 - 18 | Chronic (~24 days) | ↓ Immobility, ↑ Swimming | [12] |
| Elevated Plus Maze | Rat | 5 | Acute & Chronic | ↓ Open Arm Time/Entries (Anxiogenic-like) | [14][16] |
| Elevated Plus Maze | Mouse | 20 | Chronic (14 days) | ↑ Open Arm Time (Anxiolytic-like) |[15] |
Critical Considerations:
-
Acute vs. Chronic Dosing: As highlighted, the behavioral effects of Fluoxetine, particularly in anxiety models, are highly dependent on the treatment duration. Chronic administration is often necessary to observe therapeutically relevant effects, a crucial consideration when designing studies for NCEs in the SSRI class.
-
Pharmacokinetics: The very long half-life of Fluoxetine and its active metabolite norfluoxetine means the compound accumulates with chronic dosing and has a prolonged washout period.[1] This must be factored into experimental design, especially for crossover studies.
-
Species and Strain Differences: The behavioral response to Fluoxetine can vary significantly between different rodent species (rat vs. mouse) and even between different strains of the same species (e.g., BALB/c vs. C57BL/6 mice).[12] The choice of animal model should be carefully justified.
-
Behavioral Specificity: It is essential to include control measures for general locomotor activity in all behavioral tests. A compound may alter immobility in the FST or open arm time in the EPM simply by being a stimulant or a sedative, which would be a confounding factor.
Conclusion
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine (Fluoxetine) is a foundational molecule in CNS drug discovery. Its well-defined mechanism of action, selective pharmacology, and established profile in a range of predictive in vitro and in vivo models make it an indispensable tool. Whether used as a benchmark to validate a new assay, a positive control to confirm the predictive validity of a behavioral paradigm, or as a chemical starting point for a new generation of therapeutics, Fluoxetine continues to empower researchers in their quest to develop novel treatments for CNS disorders. A thorough understanding of its properties and judicious application of the protocols described herein are essential for any laboratory engaged in this critical area of research.
References
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Wikipedia. Fluoxetine. Available from: [Link]
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Dulawa, S. C., Holick, K. A., Gundersen, B., & Hen, R. (2004). Effects of chronic fluoxetine in animal models of anxiety and depression. Neuropsychopharmacology, 29(7), 1321–1330. Available from: [Link]
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Singh, H. K., & Saadabad, A. (2024). Fluoxetine. In StatPearls. StatPearls Publishing. Available from: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Fluoxetine Hydrochloride? Available from: [Link]
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MedlinePlus. (2021). Fluoxetine. Available from: [Link]
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NHS. (2022). About fluoxetine. Available from: [Link]
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Cryan, J. F., & Lucki, I. (2005). Activity of fluoxetine in animal models of depression and anxiety. Human Psychopharmacology: Clinical and Experimental, 20(S1), S3-S10. Available from: [Link]
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Kerčmar, J., & Majdič, G. (2014). Sex-specific behavioral effects of fluoxetine treatment in animal models of depression and anxiety. Slovenian Veterinary Research, 51(4). Available from: [Link]
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Reaction Biology. SERT Biochemical Binding Assay Service. Available from: [Link]
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Eurofins Discovery. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Available from: [Link]
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Kerčmar, J., & Majdič, G. (2014). Sex-specific behavioral effects of fluoxetine treatment in animal models of depression and anxiety. Slovenian Veterinary Research, 51(4). Available from: [Link]
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Kirby, L. G., Allen, A. R., & Lucki, I. (1995). Interaction between the forced swimming test and fluoxetine treatment on extracellular 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in the rat. Journal of Pharmacology and Experimental Therapeutics, 272(3), 955–962. Available from: [Link]
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Nassef, M., et al. (2010). Evaluation of the in vitro biotransformation of fluoxetine with HPLC, mass spectrometry and ecotoxicological tests. Chemosphere, 81(5), 652-659. Available from: [Link]
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Silva, M. T. A., & Brandão, M. L. (1999). Anxiogenic-like effect of acute and chronic fluoxetine on rats tested on the elevated plus-maze. Brazilian Journal of Medical and Biological Research, 32(4), 459-466. Available from: [Link]
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Ciolli, C. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 73-80. Available from: [Link]
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638. Available from: [Link]
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Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. Available from: [Link]
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Hodes, G. E., et al. (2010). Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice. Neuropsychopharmacology, 35(5), 1167-1178. Available from: [Link]
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Griebel, G., et al. (1999). The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice. Behavioural Pharmacology, 10(6-7), 669-675. Available from: [Link]
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Xi, G., et al. (2011). Fluoxetine regulates neurogenesis in vitro through modulation of GSK-3β/β-catenin signaling. Neuroscience letters, 505(2), 111-115. Available from: [Link]
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Manganaro, R., et al. (2021). Synthesis and antiviral effect of novel fluoxetine analogues as enterovirus 2C inhibitors. European journal of medicinal chemistry, 213, 113175. Available from: [Link]
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Carbajo, R. J., et al. (2014). Effects of fluoxetine (20 mg/kg) in the modified forced swimming test in mice. ResearchGate. Available from: [Link]
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Kropp, J. M., et al. (2015). Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats. Behavioural brain research, 291, 351-359. Available from: [Link]
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Lee, K. H., et al. (2005). Development of fluoxetine-based derivatives. ResearchGate. Available from: [Link]
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van der Velden, D., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(34), 11776–11784. Available from: [Link]
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BioIVT. SERT Transporter Assay. Available from: [Link]
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Loder, A. N., & Melikian, H. E. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS chemical neuroscience, 7(12), 1744–1752. Available from: [Link]
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Silva, M. T., et al. (1999). Anxiogenic-like effect of acute and chronic fluoxetine on rats tested on the elevated plus-maze. Brazilian journal of medical and biological research, 32(4), 459-466. Available from: [Link]
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University of Notre Dame IACUC. (2011). Forced Swim Test v.3. Available from: [Link]
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Bano, B., et al. (2014). Antidepressant Fluoxetine Modulates the In Vitro Inhibitory Activity of Buffalo Brain Cystatin: A Thermodynamic Study Using UV and Fluorescence Techniques. BioMed research international, 2014, 579243. Available from: [Link]
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Wenthur, C. J., & Lindsley, C. W. (2013). Classics in chemical neuroscience: fluoxetine (Prozac). ACS chemical neuroscience, 4(1), 14–23. Available from: [Link]
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Mukherjee, J., & Yang, Z. Y. (1997). Evaluation of monoamine oxidase B inhibition by fluoxetine (Prozac): An in vitro and in vivo study. European journal of pharmacology, 337(1), 111-114. Available from: [Link]
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Homberg, J. R., et al. (2011). Effects of periadolescent fluoxetine and paroxetine on elevated plus-maze, acoustic startle, and swimming immobility in rats while on and off-drug. Psychopharmacology, 217(3), 389–400. Available from: [Link]
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Assay Genie. (n.d.). Technical Manual Rat SERT (Serotonin Transporter) ELISA Kit. Retrieved from [Link]
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Loder, A. N., & Melikian, H. E. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors. Semantic Scholar. Available from: [Link]
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Neuroscientifically Challenged. (2018, January 30). 2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs) [Video]. YouTube. Available from: [Link]
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Chu, A., & Wadhwa, R. (2021). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing. Available from: [Link]
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PharmGKB. (n.d.). Selective Serotonin Reuptake Inhibitors (SSRI) Pathway. Pharmacogenetics and Pharmacogenomics Knowledge Base. Available from: [Link]
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Mayo Clinic. (2022). Selective serotonin reuptake inhibitors (SSRIs). Available from: [Link]
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Molbase. Synthesis of N,N-Dimethyl-3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarboxamide. Available from: [Link]
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PubChem. Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). Available from: [Link]
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PrepChem.com. Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine. Available from: [Link]
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Z. Naturforsch. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
Welcome to the technical support center for the synthesis of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to optimize your synthetic outcomes.
Core Synthesis Overview: The Williamson Ether Synthesis
The primary route to synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-(trifluoromethyl)phenol to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic alkyl halide, N,N-dimethyl-2-chloroethylamine, in an SN2 reaction.[1][2]
Understanding the nuances of this SN2 reaction is critical for troubleshooting. The reaction's success is highly dependent on factors such as the choice of base, solvent, temperature, and the purity of the starting materials.
Reaction Pathway Diagram
Caption: General workflow for the synthesis via Williamson ether reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations grounded in chemical principles and offering actionable solutions.
Q1: My reaction yield is consistently low or non-existent. What are the primary causes?
Low yields are a frequent issue and can stem from several factors. Systematically investigating each possibility is key to identifying the root cause.
Possible Cause 1: Ineffective Deprotonation of the Phenol
-
The Chemistry: 3-(Trifluoromethyl)phenol is more acidic than phenol due to the electron-withdrawing nature of the -CF₃ group, but a sufficiently strong base is still required to generate the nucleophilic phenoxide in high concentration.[3] If the base is too weak or degraded, the equilibrium will favor the starting phenol, slowing down or halting the reaction.
-
Troubleshooting Steps:
-
Verify Base Strength and Quality: For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective.[4] Ensure your base is fresh and has been stored under anhydrous conditions, especially NaH which reacts violently with water.
-
Consider pKa Values: Use a base whose conjugate acid has a higher pKa than the phenol, ensuring complete deprotonation.
-
Self-Validation: To test your base, perform a small-scale control reaction with a fresh bottle of base and compare the results.
-
Possible Cause 2: Poor Quality or Instability of N,N-Dimethyl-2-chloroethylamine
-
The Chemistry: N,N-Dimethyl-2-chloroethylamine is often supplied as a hydrochloride salt (CAS 4584-46-7) to improve stability.[5][6] The free base can be unstable and prone to self-cyclization to form a reactive aziridinium ion, which can then be attacked by other nucleophiles or polymerize, reducing the amount available for the desired reaction.
-
Troubleshooting Steps:
-
Use the Hydrochloride Salt: It is highly recommended to use the hydrochloride salt and generate the free base in situ or just before use.
-
Liberation of the Free Base: If you must isolate the free base, do so by neutralizing the hydrochloride salt with a strong base (e.g., NaOH) in an ice bath and immediately extracting it into an organic solvent for use. Do not store the free base for extended periods.
-
Possible Cause 3: Competing Elimination Reaction (E2 Pathway)
-
The Chemistry: The phenoxide is not only a nucleophile but also a base. It can promote an E2 elimination reaction with the alkyl halide to form an alkene byproduct, N,N-dimethylethenamine.[1][3] This side reaction is favored by higher temperatures.[3]
-
Troubleshooting Steps:
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical Williamson ether syntheses are conducted between 50-100 °C.[2] Start at the lower end of this range and monitor the reaction by TLC or GC-MS.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the phenoxide salt, leaving the anion more "naked" and nucleophilic, which favors the SN2 pathway.[2]
-
Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this?
The formation of an alkene indicates that the E2 elimination pathway is outcompeting the desired SN2 substitution.[3]
Troubleshooting Strategies to Favor SN2 over E2
| Strategy | Rationale | Implementation |
| Lower Reaction Temperature | Elimination reactions typically have a higher activation energy than substitution reactions. Lowering the temperature will disproportionately slow down the elimination pathway.[3] | Start the reaction at 50°C and only increase if the reaction rate is too slow. Monitor progress by TLC to find the optimal balance. |
| Choice of Alkyl Halide | The SN2 reaction is sensitive to steric hindrance. While N,N-dimethyl-2-chloroethylamine is a primary halide, ensuring its purity is crucial.[1][3] | Use a high-purity source of the alkyl halide. |
| Base and Solvent | A strong, non-nucleophilic base for deprotonation, followed by the reaction in a polar aprotic solvent, enhances the nucleophilicity of the phenoxide, favoring SN2.[2][3] | Use NaH in DMF. Add the NaH to the phenol solution first, allow for complete deprotonation (cessation of H₂ gas evolution), and then add the alkyl halide. |
Q3: My final product is contaminated with unreacted 3-(trifluoromethyl)phenol. How can I improve purification?
Residual starting material is a common purification challenge.
Purification Strategy:
-
Aqueous Work-up: After the reaction is complete, perform a liquid-liquid extraction. Wash the organic layer with an aqueous solution of a base like sodium hydroxide (NaOH).
-
The Chemistry: The unreacted 3-(trifluoromethyl)phenol is acidic and will be deprotonated by the NaOH to form the water-soluble sodium phenoxide salt. This salt will partition into the aqueous layer, effectively separating it from your desired product which remains in the organic layer.
-
-
Column Chromatography: If the basic wash is insufficient, silica gel column chromatography is a highly effective method for separating the less polar product from the more polar phenol. Use a solvent system like ethyl acetate/hexanes, starting with a low polarity and gradually increasing it.
Frequently Asked Questions (FAQs)
-
What is the best solvent for this reaction? Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are highly recommended.[2] They effectively solvate the counter-ion of the phenoxide, increasing the nucleophilicity of the phenoxide oxygen and accelerating the SN2 reaction.
-
How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside your starting materials on a silica plate. The product will be less polar than the starting phenol. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative tracking of product formation and byproduct generation.
-
Should I use a phase-transfer catalyst? A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide, can be beneficial, especially if you are using a weaker base like potassium carbonate in a two-phase system.[2][7] The PTC helps to transport the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs, increasing the reaction rate.[7]
-
What are the key safety precautions?
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. Handle it in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: DMF is a skin irritant and should be handled with appropriate gloves.
-
Starting Materials: 3-(Trifluoromethyl)phenol is corrosive and toxic. N,N-dimethyl-2-chloroethylamine hydrochloride is harmful if swallowed or inhaled. Always consult the Safety Data Sheet (SDS) for all reagents before use.
-
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure success.
Materials:
-
3-(Trifluoromethyl)phenol (1.0 eq.)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)
-
N,N-Dimethyl-2-chloroethylamine hydrochloride (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add 3-(trifluoromethyl)phenol (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the phenol in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add the sodium hydride (1.2 eq.) portion-wise.
-
Causality: Adding NaH slowly at 0°C controls the exothermic reaction and the rate of hydrogen gas evolution.
-
Validation: Stir the mixture at room temperature for 1 hour. The cessation of gas bubbling indicates the complete formation of the sodium phenoxide.
-
-
Free Base Generation and Addition: In a separate flask, dissolve N,N-dimethyl-2-chloroethylamine hydrochloride (1.1 eq.) in a minimal amount of water and cool to 0°C. Add 5M NaOH solution dropwise until the pH is >12. Immediately extract the free base into cold diethyl ether. Dry the ethereal solution over anhydrous MgSO₄, filter, and use immediately. Add this solution to the dropping funnel and add it dropwise to the phenoxide solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C.
-
Validation: Monitor the reaction progress every 1-2 hours using TLC (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting phenol spot indicates reaction completion. This typically takes 4-8 hours.
-
-
Work-up: Cool the reaction to room temperature and cautiously quench by slowly adding saturated aqueous NH₄Cl. Dilute with water and extract with diethyl ether (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound as a pure oil.
Troubleshooting Workflow Diagram
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. usbio.net [usbio.net]
- 6. 2-(N, N-dimethylamino)ethyl chloride, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. fzgxjckxxb.com [fzgxjckxxb.com]
Technical Support Center: Synthesis of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common impurities and challenges encountered during its synthesis, which is a crucial intermediate in the development of various pharmacologically active molecules.
Introduction to the Synthesis
The most common and industrially scalable route for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of 3-(trifluoromethyl)phenol with an alkylating agent, typically 2-chloro-N,N-dimethylethylamine or a related derivative, in the presence of a suitable base. While seemingly straightforward, this SN2 reaction is susceptible to several side reactions that can lead to a range of process-related impurities. Understanding and controlling these impurities is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of this compound?
A1: Impurities can be broadly categorized into three main sources:
-
Starting Material-Related Impurities: These are impurities inherent to the starting materials, 3-(trifluoromethyl)phenol and 2-chloro-N,N-dimethylethylamine hydrochloride. For instance, positional isomers of trifluoromethylphenol or residual starting materials from the synthesis of the alkylating agent can be carried through the process.
-
Process-Related Impurities (Byproducts): These are new chemical entities formed during the reaction due to side reactions. The most common byproducts in this synthesis include products of E2 elimination and C-alkylation of the phenoxide.
-
Degradation Products: These impurities can form during the reaction, work-up, or storage due to the instability of the product or intermediates under certain conditions (e.g., high temperature, presence of acid or base).
A thorough understanding of the impurity profile of your starting materials is a critical first step in controlling the purity of the final product.
Q2: I am observing a significant amount of an alkene byproduct. What is the likely cause and how can I minimize it?
A2: The formation of an alkene, specifically N,N-dimethylvinylamine, is a classic example of a competing E2 elimination reaction. The alkoxide/phenoxide base can abstract a proton from the carbon adjacent to the chlorine atom in 2-chloro-N,N-dimethylethylamine, leading to the elimination of HCl and the formation of the alkene.
Strategies to Minimize Elimination:
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination. Elimination reactions typically have a higher activation energy.[1]
-
Choice of Base: While a strong base is necessary to deprotonate the phenol, using a less sterically hindered base can sometimes reduce the rate of elimination. However, the primary driver is often the substrate and temperature.
-
Controlled Addition: A slow, controlled addition of the alkylating agent to the activated phenoxide solution can help maintain a low instantaneous concentration of the alkyl halide, which can sometimes favor the desired substitution reaction.
Q3: My product is contaminated with a C-alkylated isomer. Why does this happen and how can I control it?
A3: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the aromatic ring (C-alkylation), particularly at the ortho and para positions. While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.
Factors Influencing C- vs. O-Alkylation:
-
Solvent: Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation by solvating the cation of the phenoxide, leaving the oxygen atom more accessible.
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction's regioselectivity.
-
Temperature: Higher temperatures can sometimes lead to an increase in C-alkylation.
To favor the desired O-alkylation, the use of polar aprotic solvents and carefully controlled temperatures is recommended.[2]
Troubleshooting Guide
This section provides a problem-oriented approach to troubleshooting common issues during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Corrective Actions |
| Low Yield of the Desired Product | 1. Incomplete reaction. 2. Competing E2 elimination. 3. Sub-optimal base or solvent. | 1. Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion. 2. Temperature Control: Lower the reaction temperature to favor SN2 over E2. 3. Base Selection: Ensure a sufficiently strong and anhydrous base (e.g., NaH, K2CO3) is used to fully deprotonate the phenol. 4. Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile.[1] |
| Presence of Unreacted 3-(trifluoromethyl)phenol | 1. Insufficient amount of base. 2. Inactive or poor-quality base. 3. Insufficient reaction time or temperature. | 1. Stoichiometry: Use at least a stoichiometric equivalent of a strong base. 2. Base Quality: Use a fresh, properly stored base. 3. Reaction Conditions: Ensure adequate reaction time and temperature as determined by reaction monitoring. |
| Presence of an Impurity with the Same Mass as the Product | 1. Positional isomer of the starting phenol. 2. C-alkylated byproduct. | 1. Starting Material Analysis: Analyze the 3-(trifluoromethyl)phenol starting material for isomeric purity. 2. Reaction Optimization: Refer to the FAQ on C-alkylation to optimize conditions for O-alkylation. 3. Chromatographic Separation: Develop a robust HPLC method to separate the isomers. |
| Formation of Colored Impurities | 1. Oxidation of the phenoxide. 2. Side reactions involving impurities in the starting materials. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Starting Material Purity: Use highly purified starting materials. |
Visualizing the Synthetic Pathway and Impurity Formation
Synthetic Route via Williamson Ether Synthesis
Caption: Williamson ether synthesis of the target compound.
Common Side Reactions and Impurity Formation
Sources
Technical Support Center: Synthesis of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
A Guide for Researchers and Development Scientists
Introduction
This technical support guide addresses common challenges encountered during the synthesis of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, a key intermediate in various research and development applications. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for forming the crucial ether linkage.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthesis, minimize side reactions, and ensure high purity of the final product.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: Low Yield of the Desired Product
Question: My reaction yield is consistently low. What are the potential causes, and how can I improve it?
Answer:
Low yields in the Williamson ether synthesis of this compound can stem from several factors, including incomplete reaction, degradation of starting materials, or competing side reactions. The reaction proceeds via an S(_N)2 mechanism, which is sensitive to steric hindrance and reaction conditions.[1][3]
Potential Causes and Solutions:
-
Incomplete Deprotonation of the Phenol: For the reaction to proceed, the 3-(trifluoromethyl)phenol must be fully deprotonated to form the more nucleophilic phenoxide.
-
Troubleshooting: Ensure you are using a sufficiently strong base. For phenols, weaker bases like potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (NaOH) can be effective.[3] However, for less reactive systems, a stronger base like sodium hydride (NaH) might be necessary.[4] Always use an anhydrous solvent to prevent quenching the base and the phenoxide.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical.
-
Troubleshooting: Lowering the reaction temperature can favor the desired S(_N)2 reaction over competing elimination reactions.[3] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Typical reaction times can range from 1 to 8 hours at temperatures between 50-100 °C.[3]
-
-
Degradation of the Alkylating Agent: The alkylating agent, 2-chloro-N,N-dimethylethanamine, can be unstable, especially in its free base form.
-
Troubleshooting: Use the hydrochloride salt of the alkylating agent and generate the free base in situ. Store the reagent under anhydrous conditions and protect it from light and heat.
-
Experimental Protocol: Optimizing Reaction Conditions
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)phenol (1 equivalent) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.[3]
-
Add a suitable base (e.g., K(_2)CO(_3), 1.5 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to a set temperature (e.g., start at 60 °C) and monitor its progress every hour using TLC.
-
If the reaction is slow, incrementally increase the temperature by 10 °C, ensuring not to exceed 100 °C to minimize side reactions.
-
Once the starting material is consumed, cool the reaction to room temperature, and proceed with an aqueous work-up and extraction.
Problem 2: Presence of an Isomeric Impurity
Question: I'm observing a significant impurity with a similar polarity to my product, making it difficult to separate by column chromatography. What could it be?
Answer:
The presence of an isomeric impurity strongly suggests that C-alkylation is occurring alongside the desired O-alkylation . Phenoxide ions are ambident nucleophiles, meaning they can be alkylated at the oxygen atom (O-alkylation) to form the desired ether, or at the aromatic ring (C-alkylation), typically at the ortho or para positions.[1][3]
Controlling O- vs. C-Alkylation:
The choice of solvent plays a crucial role in directing the alkylation.[3]
-
To favor O-alkylation: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the phenoxide salt but not the oxygen anion, leaving it highly nucleophilic and available to attack the alkyl halide.[3]
-
C-alkylation is favored in: Protic solvents (e.g., water, ethanol) or non-polar solvents. Protic solvents can form hydrogen bonds with the phenoxide oxygen, making it less available for reaction and promoting alkylation at the carbon of the ring.[5]
Troubleshooting Protocol:
-
Solvent Selection: If you are using a non-polar or protic solvent, switch to a polar aprotic solvent like DMF or acetonitrile.
-
Counter-ion Effect: The nature of the cation can also influence the reaction. Consider using a base with a larger, softer cation like cesium carbonate (Cs(_2)CO(_3)), which can sometimes improve O-alkylation selectivity.
Problem 3: Formation of a Highly Polar Byproduct
Question: My TLC/LC-MS shows a highly polar byproduct that I suspect is a salt. What is its origin?
Answer:
A highly polar, salt-like byproduct is likely a quaternary ammonium salt .[2] This occurs when the desired tertiary amine product, this compound, acts as a nucleophile and reacts with another molecule of the alkylating agent (2-chloro-N,N-dimethylethanamine).[2][6] This is a form of overalkylation.[2]
Minimizing Quaternary Ammonium Salt Formation:
-
Stoichiometry Control: Using a large excess of the alkylating agent will drive the formation of the quaternary salt.[2] Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of it at any given time, thus reducing the chance of overalkylation.[2]
-
Reaction Monitoring: Stop the reaction as soon as the starting phenol has been consumed to prevent further reaction of the product.
Troubleshooting Protocol: Controlled Addition of Alkylating Agent
-
Set up the reaction as described in the optimization protocol.
-
Dissolve the 2-chloro-N,N-dimethylethanamine hydrochloride in a small amount of the reaction solvent.
-
Using a syringe pump, add the solution of the alkylating agent to the reaction mixture dropwise over a period of 1-2 hours.[2]
-
Monitor the reaction closely by TLC or LC-MS and stop it once the starting phenol is no longer detectable.
Problem 4: Evidence of Elimination Byproducts
Question: I'm detecting volatile impurities, and my NMR shows signals consistent with a vinyl group. What's happening?
Answer:
The formation of volatile, vinylic impurities indicates that an E2 elimination reaction is competing with the desired S(_N)2 substitution.[1][3] The phenoxide, being a strong base, can abstract a proton from the carbon adjacent to the carbon bearing the chlorine atom in 2-chloro-N,N-dimethylethanamine, leading to the formation of an alkene.
Factors Favoring Elimination and How to Mitigate Them:
-
High Temperatures: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[3]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Sterically Hindered Base: While the phenoxide is the primary base, using a very bulky base to deprotonate the phenol could potentially favor elimination of the alkyl halide.
-
Solution: Stick to moderately strong, non-hindered bases like K(_2)CO(_3) or NaOH.
-
-
Alkyl Halide Structure: While you are using a primary alkyl halide, which is ideal for S(_N)2 reactions, high temperatures can still promote elimination.[7]
Troubleshooting Protocol:
-
Temperature Control: Begin the reaction at a lower temperature (e.g., 50 °C) and only increase it if the reaction is not proceeding.
-
Base Selection: Ensure you are using a non-hindered base like K(_2)CO(_3).
-
Solvent Choice: Polar aprotic solvents generally favor S(_N)2 over E2. Continue using solvents like DMF or acetonitrile.
Data Summary
| Condition | Effect on O-Alkylation (Desired) | Effect on C-Alkylation | Effect on Elimination | Effect on Quaternization |
| High Temperature | Increases rate, but can decrease selectivity | Can increase | Favored | Can increase |
| Polar Aprotic Solvent (DMF, Acetonitrile) | Favored | Suppressed | - | - |
| Protic or Non-polar Solvent | Suppressed | Favored | - | - |
| Strong, Non-hindered Base (NaH, K2CO3) | Effective deprotonation | - | Less favored than with hindered bases | - |
| Excess Alkylating Agent | - | - | - | Favored |
| Slow Addition of Alkylating Agent | - | - | - | Suppressed |
Visualizing Reaction Pathways
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the best base and solvent combination for this synthesis?
For aryl ethers like this, a combination of a moderately strong base like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) in a polar aprotic solvent such as acetonitrile or DMF is generally recommended.[4] This combination effectively promotes the desired O-alkylation while minimizing side reactions like elimination and C-alkylation.[3]
Q2: How can I effectively monitor the reaction progress?
Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting phenol, the product, and any major byproducts. A typical mobile phase could be a mixture of ethyl acetate and hexanes. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is an excellent tool to track the disappearance of starting materials and the appearance of the product and any byproducts.
Q3: What are the recommended purification techniques for the final product?
After an aqueous work-up to remove the base and any water-soluble salts, the crude product can be purified by column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes, often with a small percentage of triethylamine (0.5-1%) to prevent the amine from streaking on the column, is typically effective. For final purification, crystallization of the hydrochloride salt of the product can be performed.
Q4: Are there any stability concerns with the starting materials or the final product?
The alkylating agent, 2-chloro-N,N-dimethylethanamine, particularly in its free base form, can be unstable and should be handled under an inert atmosphere and stored in a cool, dark place. The final product, being a tertiary amine, is generally stable but can be sensitive to oxidation over time. Storing it as a hydrochloride salt can improve its long-term stability.
References
- Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- Wikipedia. (2023). Williamson ether synthesis.
- DTIC. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.
- Benchchem. (n.d.). Technical Support Center: Minimizing Quaternary Ammonium Salt Formation.
- Wikipedia. (2023). Quaternary ammonium cation.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- Chemistry LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation.
- ResearchGate. (2008). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes.
- ACS Publications. (2008). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. Organic Process Research & Development.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Synthesis of Prozac (Fluoxetine).
- Bridgewater College Digital Commons. (n.d.). Synthesis of Fluoxetine.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- ChemicalBook. (n.d.). Fluoxetine hydrochloride synthesis.
- Journal of the American Chemical Society. (n.d.). Asymmetric O- and C-Alkylation of Phenols.
- PrepChem.com. (n.d.). Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine.
- (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- PrepChem.com. (n.d.). Synthesis of N,N-Dimethyl-3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarboxamide.
- Google Patents. (1994). Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.
- Chemistry LibreTexts. (2023). Substitution and Elimination Reactions of Amines.
- Master Organic Chemistry. (2012). Two Elimination Reaction Patterns.
- PubChem. (n.d.). Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1).
- YouTube. (2018). 20.03 Two Mechanisms of Elimination.
- (n.d.). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides.
- Khan Academy. (2024). Introduction to elimination reactions | Haloalkanes and Haloarenes | Chemistry.
- Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary.
- PubMed. (2003). N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine increases the permeability of primary mouse cerebral endothelial cell monolayers.
- BLDpharm. (n.d.). 886851-38-3|N,N-Dimethyl-2-(4-((methylamino)methyl)phenoxy)ethanamine.
- PrepChem.com. (n.d.). Synthesis of N-[3-[3-[(dimethylamino)methyl]phenoxy]propyl]-2-nitro-1,1-ethenediamine.
- ResearchGate. (n.d.). Discovery and Optimization of 1-Phenoxy-2-aminoindanes as Potent, Selective and Orally Bioavailable Inhibitors of the Na + /H + Exchanger Type 3 (NHE3).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A-Z Purification of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
Welcome to the technical support guide for N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, a key intermediate and a recognized reference compound in pharmaceutical development, also known as Fluoxetine Related Compound A[1][2]. Achieving high purity of this tertiary amine is critical for accurate research and the development of safe and effective active pharmaceutical ingredients (APIs).
This guide provides in-depth, field-proven insights into common purification challenges. It is structured to help you troubleshoot effectively, moving from frequently asked questions to detailed, step-by-step purification protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: Impurities typically originate from starting materials or side reactions during synthesis. The most common synthesis involves the reaction of 3-(trifluoromethyl)phenol with a 2-(dimethylamino)ethyl halide. Therefore, you should anticipate:
-
Unreacted 3-(trifluoromethyl)phenol: A common acidic impurity.
-
Over-alkylated or side-reaction products: Structurally similar compounds that can be difficult to separate.
-
Residual Solvents: Solvents used during the reaction or initial work-up.
A comprehensive impurity profile analysis is crucial for developing an effective purification strategy[3].
Q2: What analytical methods are recommended for purity assessment?
A2: A combination of techniques is essential for a complete picture of your compound's purity[3].
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and assessing the complexity of the crude mixture.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating closely related impurities and providing accurate purity values (e.g., >99%)[4].
-
Gas Chromatography-Mass Spectrometry (GC/MS): Useful for identifying volatile impurities and byproducts[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can help identify and quantify impurities if their signals are resolved from the product's signals.
Q3: My purified compound is an oil, but I've seen it as a solid. Why?
A3: this compound exists as a free base (typically an oil) and as various acid addition salts (often crystalline solids). If you require a stable, solid material, preparing a salt like the hydrochloride or oxalate is common practice. The hydrochloride salt, for instance, is a well-characterized solid reference standard[1][4][5].
Section 2: Troubleshooting & In-Depth Purification Protocols
This section addresses specific purification challenges with detailed explanations and actionable protocols.
Guide 1: Removing Acidic Impurities (e.g., Unreacted Phenol)
-
The Problem: Your crude product is contaminated with 3-(trifluoromethyl)phenol. This is evident on a TLC plate (the phenol spot will be more polar and may streak) or in the NMR spectrum (characteristic aromatic signals of the phenol).
-
The Chemistry: The key difference to exploit is basicity. Your target compound is a tertiary amine (basic), while the impurity is a phenol (weakly acidic). An acid-base extraction will selectively move these compounds between aqueous and organic layers.
-
The Solution: A liquid-liquid extraction is highly effective. By washing the organic solution with a basic aqueous solution (like sodium hydroxide), the acidic phenol is deprotonated to form a water-soluble sodium phenoxide salt, which partitions into the aqueous layer. The basic amine remains in the organic layer[6][7].
Protocol 1: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a 1 M sodium hydroxide (NaOH) solution. A typical ratio is 1:1 by volume. Shake vigorously and allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the phenoxide impurity.
-
Repeat: Repeat the basic wash (Step 2 & 3) one or two more times to ensure complete removal of the phenol.
-
Neutralization Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual NaOH and reduce the amount of dissolved water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the purified amine free base.
-
QC Check: Run a TLC or HPLC of the product to confirm the absence of the phenol impurity.
Guide 2: Separating Closely-Related Neutral Byproducts
-
The Problem: After an acid-base wash, you still observe multiple spots on your TLC, and HPLC analysis shows impurities with similar retention times to your product. These are likely neutral organic byproducts from the synthesis.
-
The Chemistry: When impurities have similar polarity and functional groups to the target compound, simple extraction is insufficient. Flash column chromatography is the preferred method. However, basic amines often interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation[8][9][10].
-
The Solution: To achieve sharp, symmetrical peaks and good separation, the acidity of the silica gel must be neutralized. This can be done in two ways:
-
Mobile Phase Modifier: Add a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase (0.1-1%)[8].
-
Amine-Functionalized Silica: Use a column packed with aminopropyl-modified silica gel. This provides a basic surface that repels the amine compound, leading to better peak shape without needing a mobile phase modifier[8][9][10].
-
Protocol 2: Optimized Flash Chromatography
-
TLC Method Development:
-
On a TLC plate, test various solvent systems. Start with a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
Spot your crude mixture on the plate and develop.
-
If separation is poor or spots are streaking, add 0.5% triethylamine to your solvent system and re-run.
-
The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4[8].
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount.
-
Pack the column with silica gel (if not using a pre-packed column).
-
Equilibrate the column by flushing with at least 3-5 column volumes of your initial mobile phase (e.g., Hexane/Ethyl Acetate 95:5 + 0.5% TEA).
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or DCM.
-
Alternatively, for better resolution, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution & Fraction Collection:
-
Begin elution with your chosen solvent system, collecting fractions.
-
You can run an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity, e.g., from 5% to 30% ethyl acetate).
-
Monitor the fractions being collected using TLC.
-
-
Combine & Concentrate:
-
Combine the fractions containing the pure product.
-
Remove the solvent in vacuo to obtain the purified product.
-
Data Summary Tables
Table 1: Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Insights |
| TLC | Rapid qualitative analysis | Visualize number of components, monitor reaction/purification |
| HPLC | Precise quantitative analysis | Determine exact purity (e.g., 99.5%), separate close-eluting impurities |
| GC/MS | Volatile impurity identification | Detect residual solvents and low-boiling point byproducts |
| NMR | Structural confirmation | Confirm identity of the final product and major impurities |
Table 2: Troubleshooting Guide for Flash Chromatography of Amines
| Issue | Probable Cause | Recommended Solution |
| Severe Peak Tailing | Strong interaction between the basic amine and acidic silica gel. | Add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase.[8] |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the solvent system using TLC. Test different solvent ratios or switch to a different system (e.g., DCM/Methanol). |
| Compound Won't Elute | Compound is too polar for the chosen solvent system or is irreversibly bound to the silica. | Switch to a more polar mobile phase (e.g., DCM/Methanol). If that fails, consider using amine-functionalized silica.[9][10] |
Section 3: Visualization & Workflows
Diagram 1: General Purification Workflow
This diagram illustrates the logical decision-making process for purifying the crude product.
Caption: Decision workflow for purification of this compound.
Diagram 2: Acid-Base Extraction Mechanism
This diagram shows how the separation of the basic amine from the acidic phenol impurity is achieved.
Caption: Mechanism of separating the target amine from a phenol impurity via extraction.
References
-
PrepChem. (n.d.). Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine. Retrieved from PrepChem.com. [Link]
- Google Patents. (1994). WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.
- Google Patents. (2011). US8013191B2 - Method for removing impurities from phenol.
-
Macmillan, D. et al. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. University of Nottingham. [Link]
-
Orgo Made Simple. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]
- Google Patents. (2001). WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride.
-
Wirth, D. D., Miller, M. S., Boini, S. K., & Koenig, T. M. (2000). Identification and comparison of impurities in fluoxetine hydrochloride synthesized by seven different routes. Organic Process Research & Development, 4(6), 513-519. [Link]
-
PubChem. (n.d.). Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). National Center for Biotechnology Information. [Link]
- Google Patents. (2014). KR101378274B1 - Method for removing impurities from phenol.
-
Teledyne ISCO. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from Teledyne ISCO. [Link]
-
Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from Kinesis. [Link]
-
MDPI. (2023). Highly Efficient Extraction of Phenolic Compounds from Coal Tar Using Alcohol Amine Aqueous Solutions via Synergistic Extraction. Processes, 11(7), 2095. [Link]
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from Biotage. [Link]
-
ResearchGate. (2021). Amino Acid-Based Natural Deep Eutectic Solvents for Extraction of Phenolic Compounds from Aqueous Environments. Retrieved from ResearchGate. [Link]
-
Veeprho. (n.d.). Fluoxetine Related Compound A (HCl Salt) | CAS 79088-29-2. Retrieved from Veeprho. [Link]
-
precisionFDA. (n.d.). N,N-DIMETHYL-2-PHENETHYLAMINE. Retrieved from precisionFDA. [Link]
-
King Group, T. (n.d.). Successful Flash Chromatography. Retrieved from teledyneisco.com. [Link]
-
ResearchGate. (2015). Concise Synthesis of N,N -Dimethyltryptamine and 5-Methoxy- N,N -dimethyltryptamine Starting with Bufotenine from Brazilian Anadenanthera ssp. Retrieved from ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). Fluvoxamine-impurities. Retrieved from Pharmaffiliates. [Link]
-
PubChem. (n.d.). N,N-Dimethyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine. National Center for Biotechnology Information. [Link]
- Google Patents. (1990). US4912122A - N-Methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine and related compounds.
-
AOBChem USA. (n.d.). N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine. Retrieved from AOBChem USA. [Link]
Sources
- 1. store.usp.org [store.usp.org]
- 2. veeprho.com [veeprho.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 9. biotage.com [biotage.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Degradation Pathways of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine (Fluoxetine)
Prepared by the Senior Application Scientist Team
Introduction:
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, widely known as Fluoxetine. Understanding the metabolic, chemical, and environmental degradation of this selective serotonin reuptake inhibitor (SSRI) is critical for ensuring drug stability, efficacy, and environmental safety. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Part 1: Frequently Asked Questions (FAQs) about Fluoxetine Degradation
Q1: What are the primary metabolic degradation pathways of Fluoxetine in humans?
A1: The primary metabolic pathway for Fluoxetine is hepatic (liver) metabolism, primarily mediated by the cytochrome P450 enzyme system.[1][2][3][4] The key transformation is N-demethylation to form its only major active metabolite, norfluoxetine.[1][2][3][4][5]
-
Key Enzyme: Cytochrome P450 2D6 (CYP2D6) is the principal enzyme responsible for this conversion.[1][3][5] Other CYP enzymes like CYP2C9, CYP2C19, CYP3A4, and CYP3A5 are also involved to a lesser extent.[2][4][5]
-
Stereoselectivity: Fluoxetine is a racemic mixture of R- and S-enantiomers. S-fluoxetine is metabolized more slowly, leading to its predominance in plasma at a steady state.[3] The resulting metabolite, S-norfluoxetine, is significantly more potent in serotonin reuptake inhibition than R-norfluoxetine.[2][4]
-
Further Metabolism: Beyond N-demethylation, other metabolic routes include O-dealkylation and glucuronidation.[5] However, more than half of the metabolic end products remain unidentified.[2][4]
Q2: My forced degradation study under acidic conditions is showing unexpected degradation products. What could be the cause?
A2: When subjecting Fluoxetine to acidic stress, the primary degradation pathway is hydrolysis, leading to the cleavage of the ether bond. This typically results in the formation of two main degradation products:
If you are observing other unexpected peaks, consider the following:
-
Reaction Conditions: The concentration of the acid and the temperature can influence the degradation pathway. Highly concentrated acids or elevated temperatures might induce secondary degradation of the primary products.
-
Oxidation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen) if you suspect oxidative degradation is occurring as a side reaction.
-
Purity of Starting Material: Verify the purity of your Fluoxetine sample. Impurities could be degrading and appearing as new peaks.
Q3: I'm observing poor degradation of Fluoxetine under photolytic conditions. Is this expected?
A3: Fluoxetine is known to be photoreactive, but the rate of degradation can be influenced by several factors.[7][8] If you are observing slow degradation, consider these points:
-
Wavelength of Light: The degradation is dependent on the wavelength of the UV light used. Ensure your light source provides a relevant spectrum for inducing photolysis.
-
pH of the Solution: The pH of the aqueous solution can affect the photolytic degradation rate. Some studies suggest that degradation is faster at a more alkaline pH.[9]
-
Matrix Effects: If you are working with environmental water samples, the presence of other substances like humic acids can act as photosensitizers, accelerating indirect photolysis.[7][8] In deionized water, direct photolysis will be the primary, and potentially slower, pathway.[7][8]
-
Control Experiments: Always run a control experiment in the dark to confirm that the observed degradation is indeed due to photolysis and not hydrolysis or thermal degradation.[9]
Q4: What are the main transformation products of Fluoxetine in the environment?
A4: In the environment, Fluoxetine can undergo both biotic and abiotic degradation.
-
Photodegradation: In sunlit surface waters, photodegradation is a significant pathway.[7][8][10] Key transformation products include those resulting from:
-
Biodegradation: While Fluoxetine can be resistant to microbial degradation, some studies have shown partial breakdown by certain bacteria.[9] The primary human metabolite, norfluoxetine, is also found in the environment due to excretion.[11][13]
Part 2: Troubleshooting Guides
Issue 1: Inconsistent Retention Times in HPLC Analysis of Degradation Samples
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Mobile Phase pH Drift | Prepare fresh mobile phase daily and buffer it appropriately. | The ionization state of Fluoxetine and its degradation products is pH-dependent, affecting their interaction with the stationary phase and thus their retention time. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. | Temperature affects the viscosity of the mobile phase and the kinetics of partitioning between the mobile and stationary phases. |
| Column Contamination | Implement a column wash protocol between sample sets, especially after analyzing complex matrices. | Strongly retained matrix components can alter the surface chemistry of the stationary phase, leading to retention time shifts. |
Issue 2: Poor Resolution Between Fluoxetine and Norfluoxetine Peaks
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inadequate Mobile Phase Composition | Optimize the organic modifier (e.g., acetonitrile, methanol) to buffer ratio. A gradient elution may be necessary. | Fine-tuning the mobile phase strength allows for differential partitioning of the two closely related compounds on the stationary phase. |
| Incorrect Column Chemistry | Select a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a smaller particle size for higher efficiency. | Different stationary phases offer different selectivity based on hydrophobicity, aromaticity, and shape, which can enhance the separation of structurally similar analytes. |
| Flow Rate Too High | Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. | A lower flow rate increases the number of theoretical plates, leading to sharper peaks and improved resolution. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study of Fluoxetine
This protocol outlines the conditions for a forced degradation study as per ICH guidelines.[14]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Fluoxetine HCl in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Heat the solution at 80°C for 12 hours.[15]
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Heat the solution at 80°C for 12 hours.[15]
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.[15]
-
-
Thermal Degradation:
-
Spread a thin layer of solid Fluoxetine HCl in a petri dish.
-
Place it in a hot air oven at 60°C for 10 days.[16]
-
Dissolve the sample in a suitable solvent before analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to UV light (254 nm) for 10 days.[16]
-
Keep a control sample in the dark for the same duration.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Diagram: Major Degradation Pathways of Fluoxetine
Caption: Major metabolic, photolytic, and hydrolytic degradation pathways of Fluoxetine.
References
-
Fluoxetine - Wikipedia. [Link]
-
Fluoxetine Pathway, Pharmacokinetics - ClinPGx. [Link]
-
Aqueous photochemical reaction kinetics and transformations of fluoxetine - PubMed. [Link]
-
How is Prozac (fluoxetine) metabolized? - Dr.Oracle. [Link]
-
Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - MDPI. [Link]
-
Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - MDPI. [Link]
-
Photodegradation of Fluoxetine Applying Different Photolytic Reactors: Evaluation of the Process Efficiency and Mechanism - SciELO. [Link]
-
Environmental Persistence of the Antidepressant Fluoxetine and Its Pharmaceutical Alternative: Kinetics of Oxidation and Mathematical Simulations - MDPI. [Link]
-
From prescription to pollution: environmental behavior and breakdown of fluoxetine. [Link]
-
Identification of the transformation products of fluoxetine after photo- and biodegradation - Agilent. [Link]
-
Results of Forced Degradation Studies of Fluoxetine and Embelin By Uv Spectrophotometry. [Link]
-
Aqueous Photochemical Reaction Kinetics and Transformations of Fluoxetine | Environmental Science & Technology - ACS Publications. [Link]
-
Aqueous Photochemical Reaction Kinetics and Transformations of Fluoxetine. [Link]
-
Physiochemical and environmental fate parameters of fluoxetine and norfluoxetine - ResearchGate. [Link]
-
Transformation Products of Fluoxetine Formed by Photodegradation in Water and Biodegradation in Zebrafish Embryos ( Danio rerio) - PubMed. [Link]
-
Transformation Products of Fluoxetine Formed by Photodegradation in Water and Biodegradation in Zebrafish Embryos (Danio rerio) | Environmental Science & Technology - ACS Publications. [Link]
-
Validated Stability -Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine: Characterization of Their Hydrolytic - Walsh Medical Media. [Link]
-
Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage. [Link]
-
Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage Forms - PubMed. [Link]
-
FORCE DEGRADATION STUDY OF OLANZAPINE AND FLUOXETINE | Download Table - ResearchGate. [Link]
-
Development and validation of analytical method for estimation of fluoxetine hydrochloride in oral solution - JOCPR. [Link]
-
Determination of fluoxetine (Prozac™) and norfluoxetine in the aquatic environment. Annual Meeting of the Society of Environmental Toxicology and Chemistry, Baltimore, MD | Request PDF - ResearchGate. [Link]
-
Chemical structure of FLUOX and its possible degradation products. - ResearchGate. [Link]
-
Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form - PMC - NIH. [Link]
Sources
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. droracle.ai [droracle.ai]
- 4. mdpi.com [mdpi.com]
- 5. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition | MDPI [mdpi.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Aqueous photochemical reaction kinetics and transformations of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. From prescription to pollution: environmental behavior and breakdown of fluoxetine - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00636H [pubs.rsc.org]
- 10. Environmental Persistence of the Antidepressant Fluoxetine and Its Pharmaceutical Alternative: Kinetics of Oxidation and Mathematical Simulations | MDPI [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. Transformation Products of Fluoxetine Formed by Photodegradation in Water and Biodegradation in Zebrafish Embryos ( Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluoxetine Intermediates
Welcome to the technical support center for the purification of fluoxetine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis and purification of these critical precursors. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your purification workflows.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common impurities in fluoxetine synthesis and where do they originate?
-
My intermediate is "oiling out" during crystallization. What is happening and how can I prevent it?
-
I'm seeing poor separation and peak tailing during the chromatographic purification of my amine intermediate. What are the likely causes and solutions?
-
Are there specific challenges related to the purification of chiral intermediates of fluoxetine?
-
-
Troubleshooting Guides
-
Troubleshooting Crystallization Issues
-
Troubleshooting Chromatographic Purification
-
-
Experimental Protocols
-
Protocol 1: Recrystallization of N-methyl-3-phenyl-3-hydroxypropylamine
-
Protocol 2: Flash Chromatography of a Basic Amine Intermediate
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in fluoxetine synthesis and where do they originate?
A: The impurity profile of fluoxetine is highly dependent on the synthetic route employed. However, a comprehensive analysis of various synthetic pathways reveals several common classes of impurities. These can be broadly categorized as those arising from starting materials, side reactions during key transformations, and degradation products.[1][2][3]
A critical intermediate, N-methyl-3-phenyl-3-hydroxypropylamine, is often a source of impurities. Its synthesis can introduce byproducts that carry through to the final API if not adequately removed.[1][4] For instance, incomplete reactions or side reactions during the reduction of the corresponding ketone can lead to residual starting material or the formation of undesired stereoisomers.[5][6]
Another key intermediate, 3-chloro-1-phenylpropane, can also introduce impurities. The synthesis of this intermediate can be challenging, and residual starting materials or byproducts from the chlorination reaction can persist.[7][8]
The SNAr coupling step, a common reaction in many fluoxetine syntheses, is another significant source of impurities. These can include unreacted starting materials, products of elimination reactions, and over-alkylation products.[2][3]
Common Impurities in Fluoxetine Synthesis
| Impurity Class | Origin | Example |
| Process-Related | Incomplete reaction | Unreacted N-methyl-3-phenyl-3-hydroxypropylamine |
| Side-reaction | N-methylcinnamylamine | |
| Over-alkylation | N,N-dimethylfluoxetine | |
| Starting Material-Related | Impurities in raw materials | Isomers of 4-chlorobenzotrifluoride |
| Degradation Products | Instability of intermediates | Oxidation products |
It is crucial to perform thorough characterization of your intermediates at each stage of the synthesis to identify and quantify these impurities, as their removal becomes progressively more difficult in later stages.[1]
Q2: My intermediate is "oiling out" during crystallization. What is happening and how can I prevent it?
A: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a common and frustrating phenomenon in the crystallization of pharmaceutical intermediates.[9][10][11] Instead of forming a crystalline solid from a supersaturated solution, the solute separates as a liquid phase, often appearing as an oil. This is particularly prevalent with hydrophobic molecules or when using anti-solvent crystallization methods.[9][12]
The fundamental cause of oiling out is that the supersaturation of the solution exceeds the metastable zone width, leading to a situation where the formation of a liquid phase is kinetically favored over the formation of an ordered crystal lattice.[12] This oily phase is often a good solvent for impurities, which can become trapped if the oil eventually solidifies, leading to a product with poor purity.[12]
Strategies to Prevent Oiling Out:
-
Control Supersaturation: The rate at which you generate supersaturation is critical. Slowing down the cooling rate or the addition of an anti-solvent can keep the system within the metastable zone, allowing for controlled crystal growth.[12]
-
Seeding: Introducing seed crystals provides a template for crystallization to occur at a lower supersaturation level, effectively bypassing the conditions that lead to oiling out.[10][13]
-
Solvent System Optimization: The choice of solvent and anti-solvent is crucial. A solvent system that promotes a wider metastable zone and has appropriate solubility characteristics for the intermediate can prevent oiling out.
-
Temperature Control: Maintaining the temperature above the "oiling out" temperature during the initial stages of crystallization is essential.
-
Agitation: Proper mixing can help to avoid localized areas of high supersaturation.[12]
Q3: I'm seeing poor separation and peak tailing during the chromatographic purification of my amine intermediate. What are the likely causes and solutions?
A: The purification of basic amine-containing intermediates by normal-phase flash chromatography on silica gel is a common challenge.[14] The acidic nature of the silanol groups on the silica surface can strongly interact with the basic amine, leading to a host of problems including poor separation, peak tailing, and even irreversible adsorption of the compound to the stationary phase.[14]
Troubleshooting Chromatographic Issues with Amines:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the mobile phase to compete with the analyte for the acidic sites on the silica.
-
Triethylamine (TEA): Adding 0.1-1% TEA to the mobile phase is a widely used and effective strategy.
-
Ammonia: A solution of methanol containing ammonia can also be used, but care must be taken due to its volatility.
-
-
Use of Amine-Functionalized Silica: For particularly problematic separations, using an amine-functionalized silica gel can be a better option. The basic surface of this stationary phase minimizes the undesirable interactions with the amine analyte.[14]
-
Reverse-Phase Chromatography: If normal-phase chromatography proves too challenging, switching to a reverse-phase C18 column with a mobile phase containing a buffer (e.g., ammonium acetate or formic acid) can be an effective alternative.[15]
-
Sample Loading: Ensure the sample is loaded in a solvent that is weaker than the initial mobile phase to achieve good peak shape.
Q4: Are there specific challenges related to the purification of chiral intermediates of fluoxetine?
A: Yes, the purification of chiral intermediates, such as (R)- or (S)-N-methyl-3-phenyl-3-hydroxypropylamine, presents unique challenges. The primary goal is not only to achieve high chemical purity but also to ensure high enantiomeric purity (enantiomeric excess or ee).
Challenges and Solutions for Chiral Intermediate Purification:
-
Enantiomeric Separation: If the synthesis is not perfectly stereoselective, the resulting mixture of enantiomers will need to be resolved. This is typically achieved using chiral chromatography (either HPLC or SFC) with a suitable chiral stationary phase.
-
Racemization: Some chiral intermediates may be prone to racemization under certain conditions (e.g., harsh pH or high temperatures). Purification methods should be chosen to minimize this risk.
-
Analytical Methods: Accurate and validated analytical methods are essential to determine the enantiomeric purity. Chiral HPLC is the most common technique for this.
-
Crystallization-Induced Resolution: In some cases, it may be possible to selectively crystallize one enantiomer from a racemic mixture, a technique known as preferential crystallization.
Troubleshooting Guides
Troubleshooting Crystallization Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not sufficiently supersaturated- Presence of impurities inhibiting nucleation | - Concentrate the solution further- Cool to a lower temperature- Add an anti-solvent- Try scratching the inside of the flask- Add seed crystals |
| "Oiling out" | - Supersaturation is too high- Inappropriate solvent system | - Slow down the cooling rate or anti-solvent addition- Increase the crystallization temperature- Use a different solvent or anti-solvent- Add seed crystals[10][13] |
| Poor recovery | - Intermediate is too soluble in the mother liquor- Insufficient cooling | - Use a different crystallization solvent in which the intermediate is less soluble- Cool the mixture for a longer period or to a lower temperature |
| Product is impure | - Impurities co-crystallize with the product- Inefficient washing of the crystals | - Recrystallize the product- Choose a solvent system that leaves impurities in the mother liquor- Wash the crystals with a cold, fresh solvent |
Troubleshooting Chromatographic Purification
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing | - Strong interaction between the analyte and stationary phase (common with amines on silica) | - Add a basic modifier (e.g., TEA) to the mobile phase- Use an amine-functionalized column[14]- Switch to reverse-phase chromatography |
| Poor resolution | - Inappropriate mobile phase polarity- Column is overloaded | - Optimize the mobile phase composition (gradient or isocratic)- Reduce the amount of sample loaded onto the column |
| Compound stuck on the column | - Irreversible adsorption to the stationary phase | - Use a stronger mobile phase- Consider a different stationary phase |
| Multiple peaks for a pure compound | - Isomerization on the column- Decomposition on the column | - Use a less acidic or basic stationary phase- Run the chromatography at a lower temperature |
Experimental Protocols
Protocol 1: Recrystallization of N-methyl-3-phenyl-3-hydroxypropylamine
Objective: To purify crude N-methyl-3-phenyl-3-hydroxypropylamine by recrystallization to remove process-related impurities.
Materials:
-
Crude N-methyl-3-phenyl-3-hydroxypropylamine
-
Toluene
-
Heptane
-
Seed crystals of pure N-methyl-3-phenyl-3-hydroxypropylamine (if available)
-
Filter paper
-
Büchner funnel and flask
-
Heating mantle with stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude N-methyl-3-phenyl-3-hydroxypropylamine in a minimal amount of hot toluene (approximately 70-80 °C). Stir until all the solid has dissolved.
-
Cooling and Seeding: Slowly cool the solution to 40-50 °C. If available, add a small amount of seed crystals to induce crystallization. Continue to cool the mixture slowly to room temperature, and then further cool in an ice bath for at least 1 hour to maximize crystal formation.
-
Anti-Solvent Addition (Optional): If crystallization is sluggish, slowly add heptane as an anti-solvent to the stirred mixture until turbidity is observed. Continue stirring in the ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene-heptane mixture to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40 °C to a constant weight.
Rationale: The choice of a toluene/heptane solvent system allows for the dissolution of the intermediate at an elevated temperature and its subsequent crystallization upon cooling. Heptane acts as an anti-solvent, reducing the solubility of the product and improving the yield. Slow cooling and seeding are employed to promote the formation of well-defined crystals and prevent oiling out.
Protocol 2: Flash Chromatography of a Basic Amine Intermediate
Objective: To purify a crude basic amine intermediate using flash column chromatography.
Materials:
-
Crude amine intermediate
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (TEA)
-
Flash chromatography system (or glass column)
-
TLC plates
Procedure:
-
Mobile Phase Preparation: Prepare a stock solution of the desired mobile phase. A common starting point for amines is a mixture of hexanes and ethyl acetate (e.g., 80:20) containing 0.5% (v/v) TEA.
-
TLC Analysis: Determine the appropriate mobile phase composition by running a TLC of the crude material in various solvent systems containing 0.5% TEA. The ideal Rf for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a flash chromatography column with silica gel using the initial mobile phase.
-
Sample Loading: Dissolve the crude intermediate in a minimal amount of dichloromethane or the mobile phase. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides better resolution than wet loading.
-
Elution: Begin elution with the initial mobile phase and collect fractions. If a gradient is needed, gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Rationale: The addition of TEA to the mobile phase is crucial to prevent peak tailing by neutralizing the acidic silanol groups on the silica surface. Dry loading the sample often leads to sharper peaks and better separation.
References
-
Wirth, D. D., Miller, M. S., Boini, S. K., & Koenig, T. M. (2000). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. Organic Process Research & Development, 4(6), 513–519. [Link]
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Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1664–1671. [Link]
-
He, Y., Gao, Z., Zhang, T., Sun, J., Ma, Y., Tian, N., & Gong, J. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Organic Process Research & Development, 24(10), 1839–1849. [Link]
-
Wang, L., Bao, Y., Sun, Z., Pinfield, V. J., Yin, Q., & Yang, H. (2021). Investigation of Agglomeration in the Presence of Oiling Out in the Antisolvent Crystallization Process. Industrial & Engineering Chemistry Research, 60(10), 4110–4119. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
- Wirth, D. D., Miller, M. S., Boini, S. K., & Koenig, T. M. (2000). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes.
-
Sci-Hub. (n.d.). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. Retrieved from [Link]
-
Charlier, C., Pinto, E., Ansseau, M., & Plomteux, G. (2003). Polymorphisms in the CYP2D6 gene: association with plasma concentrations of fluoxetine and paroxetine. Therapeutic Drug Monitoring, 25(6), 738–742. [Link]
-
Kumar, A., Kumar, A., Singh, A., & Kumar, S. (2023). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
-
Franklin, A., & Nelson, E. (2019). Synthesis of Fluoxetine. Bridgewater College Digital Commons. [Link]
-
Robertson, D. W., Jones, N. D., Swartzendruber, J. K., Yang, K. S., & Wong, D. T. (1988). Molecular structure of fluoxetine hydrochloride, a highly selective serotonin-uptake inhibitor. Journal of Medicinal Chemistry, 31(1), 185–189. [Link]
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YouTube. (2022, January 17). Amine Unit Optimization and Troubleshooting. [Link]
-
Miljković, M., Ignjatović, S., Kostić, M., Todorović, N., Stojanović, D., & Dragojević-Simić, V. (2021). Impact of CYP2D6 Polymorphism on Equilibrium Concentration of Fluoxetine in Patients Diagnosed With Major Depressive Disorder and Comorbid Alcohol Use Disorders. Therapeutic Drug Monitoring, 43(5), 651–658. [Link]
- Google Patents. (n.d.). WO2000021917A1 - Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof.
-
Scribd. (n.d.). Troubleshooting of Amine Regn. Retrieved from [Link]
-
Caccia, S. (2023). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. Pharmaceuticals, 16(11), 1593. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
ElectronicsAndBooks. (2010, October 20). Preparation of fluoxetine by multiple flow processing steps. Retrieved from [Link]
-
SciSpace. (n.d.). Polymorphisms in the CYP2D6 gene: association with plasma concentrations of fluoxetine and paroxetine. (2003). Retrieved from [Link]
-
Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]
-
YouTube. (2020, October 13). Troubleshooting Foaming in an Amine Plant. [Link]
-
Andre, V., & Tishmack, P. A. (2022). The Formation and Stability of Fluoxetine HCl Cocrystals Investigated by Multicomponent Milling. CrystEngComm, 24(42), 7545-7554. [Link]
-
Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]
- Google Patents. (n.d.). EP0529842A2 - Production of fluoxetine and new intermediates.
- Google Patents. (n.d.). CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
-
Patsnap Eureka. (n.d.). Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine. Retrieved from [Link]
- Google Patents. (n.d.). WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride.
- Google Patents. (n.d.). CN105198693A - Preparation method of 1-chlorine-3-phenyl propane.
-
Patel, D., & Shah, S. (2019). Quantification of Fluoxetine in Human Plasma by the Development of Liquid Chromatography-tandem Mass Spectrometry Method. Indian Journal of Pharmaceutical Education and Research, 53(4s2), s582-s589. [Link]
- Google Patents. (n.d.). EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
- Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Hydroxy-N-methyl-3-phenyl-propylamine: Comprehensive Overview and Applications. Retrieved from [Link]
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- 8. CN105198693A - Preparation method of 1-chlorine-3-phenyl propane - Google Patents [patents.google.com]
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- 13. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 14. biotage.com [biotage.com]
- 15. ijper.org [ijper.org]
Technical Support Center: Analytical Method Validation for N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
Welcome to the technical support center for the analytical method validation of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into creating robust and reliable analytical methods for this specific analyte. Our approach moves beyond simple checklists to explain the causality behind experimental choices, ensuring your validation process is scientifically sound and regulatory compliant.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful method validation project for this compound.
Q1: What is the most suitable primary analytical technique for quantifying this compound and its potential impurities?
A1: For a molecule with a phenoxy chromophore and a tertiary amine functional group, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most appropriate and widely used technique.
-
Expertise & Experience: The phenoxy group conjugated with the trifluoromethyl substituent provides strong UV absorbance, making UV detection sensitive and reliable. The tertiary amine group makes the molecule's retention sensitive to the pH of the mobile phase, which is a key parameter for method development. While Gas Chromatography (GC) is an option, the polarity and basicity of the amine can lead to poor peak shape (tailing) on standard columns without derivatization.[1][2] HPLC offers a more direct and robust approach for routine quality control.
Q2: What are the mandatory validation parameters I need to assess according to current regulatory guidelines?
A2: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by the FDA, the core validation parameters for a quantitative impurity method and an assay are: Specificity, Linearity, Range, Accuracy, Precision (including repeatability and intermediate precision), and Robustness.[3][4][5][6] For impurity methods, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also required.[7]
Q3: Why is a forced degradation (stress testing) study essential for this validation?
A3: A forced degradation study is the cornerstone of proving the specificity and stability-indicating nature of your analytical method.[8][9][10] The objective is to intentionally degrade the analyte using harsh conditions (e.g., acid, base, oxidation, heat, light) to produce its most likely degradation products.[8][11] By analyzing these stressed samples, you demonstrate that your method can successfully separate the intact analyte peak from all potential degradant peaks, ensuring that you are only measuring the active ingredient. This is a critical regulatory expectation.[9][10]
Q4: How does the tertiary amine in this compound affect HPLC method development?
A4: The basic tertiary amine is the most challenging feature of this molecule for RP-HPLC. At neutral pH, the amine can interact with residual acidic silanol groups on the silica-based column packing material. This secondary interaction causes significant peak tailing. To achieve a sharp, symmetrical peak, you must control this interaction. The most common strategy is to work at a low pH (e.g., 2.5-3.5) by adding an acid like phosphoric acid or trifluoroacetic acid to the mobile phase.[12] At this pH, the amine is fully protonated, and the silanol groups are suppressed, minimizing unwanted interactions.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during method development and validation.
Q5: My analyte peak is showing significant tailing or asymmetry. How can I fix this?
A5: This is a classic issue when analyzing basic compounds like amines.
-
Causality: Peak tailing is typically caused by the interaction of the basic amine with acidic silanol groups on the HPLC column's stationary phase.
-
Solutions:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of the tertiary amine. This protonates the amine and suppresses silanol activity. A buffer concentration of 10-50 mM is usually sufficient to control the pH.[13]
-
Column Selection: Use a modern, high-purity silica column with robust end-capping. These columns have fewer exposed silanol groups.
-
Organic Modifier: Sometimes, the choice of organic solvent (Acetonitrile vs. Methanol) can influence peak shape. Experiment with both to see which provides better symmetry.
-
Flow Rate Reduction: Decreasing the flow rate can sometimes improve peak shape by allowing more time for equilibrium.[14]
-
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// Edges start -> check_ph; check_ph -> adjust_ph [label="No"]; adjust_ph -> check_column; check_ph -> check_column [label="Yes"]; check_column -> change_column [label="No"]; change_column -> check_modifier; check_column -> check_modifier [label="Yes"]; check_modifier -> solution; } }
Q6: I'm observing inconsistent retention times between injections or runs. What's the cause?
A6: Retention time variability points to a lack of system equilibrium or consistency.
-
Causality: The chromatographic system is not stable. This can be due to the mobile phase, column temperature, or pump performance.
-
Solutions:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the sequence. For amine compounds, this can sometimes take longer than for neutral compounds (e.g., 20-30 column volumes).
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent air bubbles in the pump.[15] Inconsistent preparation (e.g., slight pH differences) can cause shifts.[15]
-
Column Temperature Control: Use a thermostatted column compartment. Fluctuations in ambient temperature can cause significant retention time drift.[15]
-
Pump Maintenance: Check for leaks in the pump seals and ensure the pump is delivering a stable, pulse-free flow. Pressure fluctuations are a key indicator of a problem.[15]
-
Q7: My accuracy (recovery) failed in the validation, with results consistently below 98%. What should I investigate?
A7: Low recovery suggests a systematic loss of analyte during the analytical procedure.
-
Causality: The analyte is being lost during sample preparation, or the method is not specific and an interfering peak is being incorrectly integrated.
-
Solutions:
-
Sample Preparation Review:
-
Solubility: Ensure the analyte is fully dissolved in the sample diluent. This compound should be soluble in common organic solvents like methanol or acetonitrile.
-
Adsorption: Amines can adsorb to glass or plastic surfaces. Consider using silanized glassware or polypropylene vials.
-
Extraction Efficiency: If using a liquid-liquid or solid-phase extraction, optimize the pH and solvent choices to ensure complete extraction from the sample matrix.
-
-
Analyte Stability: Verify the stability of the analyte in the sample diluent over the expected analysis time. It may be degrading after preparation.
-
Specificity Check: Re-examine the chromatograms from your specificity study (placebo, degradants). Ensure there are no co-eluting peaks at the retention time of the main analyte.
-
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for validating a typical RP-HPLC method for this compound.
Table 1: Example HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Standard reverse-phase column suitable for a wide range of compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH to protonate the amine and suppress silanol interactions. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 20% B to 80% B over 15 min | To ensure elution of the analyte and any more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload. |
| UV Detection | 225 nm or 275 nm | The trifluoromethylphenoxy group has strong absorbance in these regions. |
| Sample Diluent | 50:50 Water:Acetonitrile | To ensure sample compatibility with the mobile phase. |
Protocol 1: Specificity and Forced Degradation Study
-
Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of its potential degradation products and any matrix components.
-
Procedure:
-
Prepare Solutions: Prepare solutions of the analyte, a placebo (formulation matrix without the active ingredient), and the analyte spiked into the placebo.
-
Forced Degradation: Subject the analyte solution to the stress conditions outlined in Table 3. The goal is to achieve 5-20% degradation.[16]
-
Analysis: Inject all prepared solutions (unstressed, placebo, stressed samples) into the HPLC system.
-
Evaluation:
-
Confirm that the placebo shows no interfering peaks at the retention time of the analyte.
-
In the stressed samples, assess the peak purity of the analyte peak using a Diode Array Detector (DAD). The purity angle should be less than the purity threshold.
-
Calculate the resolution between the analyte peak and the closest eluting degradation product. Resolution should be > 2.0.
-
-
Table 3: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60 °C for 8 hours |
| Oxidation | 3% H₂O₂ | Room temperature for 24 hours |
| Thermal | Dry Heat at 80 °C | 48 hours |
| Photolytic | ICH-compliant light chamber | Expose to overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. |
Protocol 2: Linearity and Range
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.
-
Procedure:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, the range should typically cover 80% to 120% of the target concentration.
-
Inject each standard in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
-
Validation Workflow and Acceptance Criteria
A robust validation process follows a clear, logical path, starting from method development and culminating in a comprehensive validation report.
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// Edges dev -> protocol; protocol -> spec; spec -> lin; lin -> acc; acc -> prec; prec -> robust; robust -> report; } }
Table 2: Validation Parameters and Typical Acceptance Criteria (ICH Q2(R2))
| Parameter | Test | Acceptance Criteria |
| Specificity | Peak Purity / Resolution | Peak is spectrally pure; Resolution > 2 from nearest peak. |
| Linearity | Regression Analysis | Correlation Coefficient (r²) ≥ 0.999. |
| Range | Verified Linearity, Accuracy, Precision | Method is acceptable across the defined range (e.g., 80-120% of assay conc.). |
| Accuracy | % Recovery of spiked samples | 98.0% - 102.0% recovery. |
| Precision | % Relative Standard Deviation (%RSD) | Repeatability: %RSD ≤ 2.0%.Intermediate Precision: %RSD ≤ 2.0%. |
| Robustness | Deliberate small changes (pH, flow rate) | System suitability parameters remain within limits. |
| System Suitability | Injections of a standard solution | Tailing Factor ≤ 1.5; %RSD of peak areas < 1.0% (for n=5). |
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link] (Note: As this is a conceptual guide, a placeholder is used. A real guide would link to a specific, relevant video if available.)
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting. [Link]
-
Research Journal of Pharmacy and Technology. (2010). Significance of Stability Studies on Degradation Product. [Link]
-
Agilent Technologies. Top 10 HPLC Method Development Fails. [Link]
-
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
-
SIELC Technologies. (2018). Ethylamine, N,N-dimethyl-2-phenoxy-. [Link]
-
MedCrave. (2016). Forced degradation studies. [Link]
-
Pharma Growth Hub. (2019). Challenges during HPLC method development and how to fix them. [Link]
-
ResearchGate. (2020). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
Department of Drug Administration, Nepal. Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. [Link]
-
Asian Journal of Pharmaceutical Research. (2019). Steps involved in HPLC Method Development. [Link]
-
PubMed. (2024). A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine. [Link]
Sources
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- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. youtube.com [youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
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- 16. scispace.com [scispace.com]
Technical Support Center: Purification of Crude N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
Welcome to the technical support center for the purification of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the purification of this critical intermediate.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities can originate from starting materials, byproducts of the synthesis reaction, or degradation products.[1][2] Common impurities may include:
-
Unreacted Starting Materials: 3-(Trifluoromethyl)phenol and N,N-dimethyl-2-chloroethanamine (or a related electrophile).
-
Byproducts of N-demethylation: N-Methyl-2-(3-(trifluoromethyl)phenoxy)ethanamine. While this compound is a precursor in some syntheses of Fluoxetine, the demethylated version is an impurity in this context.[3][4]
-
Solvent and Reagent Residues: Residual solvents like dimethylformamide (DMF), toluene, or others used in the synthesis.[5][6]
-
Products of Side Reactions: Depending on the synthetic route, various structurally related compounds can be formed.
Q2: What is the recommended method for monitoring the purity of this compound during purification?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment.[1][2]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a purification process in real-time.[7][8] It allows for a quick visualization of the separation of the desired compound from impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of the sample and can resolve closely related impurities.[1][2][9] It is the preferred method for final purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities and byproducts.[1][2]
Q3: What are the optimal storage conditions for purified this compound?
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
Problem 1: Incomplete Removal of Starting Materials
Symptom: Presence of 3-(trifluoromethyl)phenol or N,N-dimethyl-2-chloroethanamine in the purified product, as detected by TLC, HPLC, or GC-MS.
Probable Causes:
-
Inefficient Extraction: The aqueous workup may not have been sufficient to remove the acidic (phenol) or basic (amine) starting materials.
-
Inappropriate pH during Extraction: The pH of the aqueous phase was not optimal for separating the starting materials from the product.
-
Co-elution during Chromatography: The chromatographic conditions may not be adequate to resolve the starting materials from the desired product.
Solutions:
-
Optimize Aqueous Workup:
-
To remove unreacted 3-(trifluoromethyl)phenol, wash the organic layer with a dilute base solution (e.g., 1 M NaOH).
-
To remove unreacted N,N-dimethyl-2-chloroethanamine, wash the organic layer with a dilute acid solution (e.g., 1 M HCl).
-
Follow with a brine wash to remove residual water.
-
-
Adjust Chromatographic Conditions:
-
Column Chromatography: If using silica gel, consider a solvent system with a different polarity. A gradient elution may be necessary to achieve better separation.
-
Preparative HPLC: If high purity is required, preparative HPLC can be employed with a suitable column and mobile phase to isolate the product from impurities.[9][10][11]
-
Problem 2: Presence of N-demethylated Impurity
Symptom: A significant peak corresponding to N-Methyl-2-(3-(trifluoromethyl)phenoxy)ethanamine is observed in the HPLC or GC-MS analysis of the purified product.
Probable Cause:
-
Harsh Reaction Conditions: The synthesis conditions (e.g., high temperature, prolonged reaction time) may have promoted N-demethylation.
-
Co-elution: The N-demethylated impurity may have similar chromatographic behavior to the desired product.
Solutions:
-
Optimize Synthesis: Re-evaluate the synthetic protocol to minimize the formation of this byproduct. This may involve using milder reagents or shorter reaction times.
-
High-Resolution Chromatography:
-
Column Chromatography: A carefully optimized gradient elution on silica gel may separate the two compounds.
-
Preparative HPLC: This is often the most effective method for separating closely related compounds.[9]
-
Problem 3: Low Yield After Purification
Symptom: The final isolated yield of purified this compound is significantly lower than expected.
Probable Causes:
-
Losses during Extraction: The product may have some solubility in the aqueous phase, leading to losses during the workup.
-
Adsorption on Silica Gel: The basic nature of the amine can lead to strong adsorption on silica gel, resulting in poor recovery.
-
Product Instability: The compound may be degrading under the purification conditions (e.g., exposure to acid or base).
Solutions:
-
Minimize Aqueous Washes: Use the minimum number of extractions necessary to remove impurities.
-
Modify Chromatographic Support:
-
Deactivate Silica Gel: Pre-treat the silica gel with a small amount of triethylamine in the eluent to reduce tailing and improve recovery of the basic product.
-
Use Alumina: Basic alumina can be a better alternative to silica gel for the purification of amines.
-
-
Consider Alternative Purification Methods:
-
Distillation: If the compound is thermally stable and has a sufficiently different boiling point from its impurities, vacuum distillation can be a highly effective purification method.[12]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent method for achieving high purity.[3][13] The hydrochloride salt of the amine can often be recrystallized from solvent systems like methanol/water or DCM/EtOAc.[3][13]
-
Problem 4: Oily Product Instead of a Solid
Symptom: The final product is obtained as an oil, even though it is expected to be a solid.
Probable Causes:
-
Presence of Impurities: Residual solvents or other impurities can lower the melting point of the compound, causing it to remain an oil.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which may be an oil at room temperature.
Solutions:
-
Further Purification: Subject the oily product to another round of purification using a different method (e.g., if chromatography was used, try distillation or recrystallization).
-
Induce Crystallization:
-
Seeding: Introduce a small crystal of the pure solid product to the oil.
-
Scratching: Scratch the inside of the flask containing the oil with a glass rod.
-
Trituration: Add a non-solvent (a solvent in which the product is insoluble) to the oil and stir vigorously.
-
-
Salt Formation: Convert the free base to a salt (e.g., hydrochloride salt) which is often more crystalline and easier to handle.[10][11] This can be achieved by dissolving the free base in a suitable solvent (like ether or toluene) and adding a solution of HCl in the same or a miscible solvent.[10][13]
III. Experimental Protocols
Protocol 1: General Purification by Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine
-
Standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexanes:ethyl acetate with 0.1% triethylamine).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
This method is particularly useful for obtaining a highly pure, crystalline product.
Materials:
-
Crude this compound
-
Diethyl ether (or toluene)
-
Hydrochloric acid (2 M in diethyl ether, or gaseous HCl)
-
Methanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude free base in a suitable solvent like diethyl ether or toluene.
-
Salt Formation: Slowly add a solution of 2 M HCl in diethyl ether (or bubble gaseous HCl through the solution) with stirring until precipitation is complete.
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by filtration and wash with a small amount of cold diethyl ether.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent mixture, such as methanol/water.[3]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
IV. Data Presentation
| Purification Method | Typical Purity (by HPLC) | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >95% | 60-80% | Good for removing a wide range of impurities. | Can be time-consuming; potential for product loss on the column. |
| Vacuum Distillation | >98% | 70-90% | Excellent for removing non-volatile impurities; scalable. | Requires the compound to be thermally stable. |
| Recrystallization (as HCl salt) | >99% | 50-70% | Yields highly pure, crystalline product; effective for removing closely related impurities. | Yield can be lower; requires the product to be a solid. |
V. Visualization
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common purification issues.
VI. References
-
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?[Link]
-
Wirth, D. D., Miller, M. S., Boini, S. K., & Koenig, T. M. (2000). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. Organic Process Research & Development, 4(6), 513–519. [Link]
-
The Pharma Master. Troubleshooting. [Link]
-
Franklin, A., & Nelson, E. (2019). Synthesis of Fluoxetine. Bridgewater College Digital Commons. [Link]
-
Astier, A. (2018). How to Do a Pre-Formulation Study: Fluoxetine and Its Recommendation. Pharmaceutical Technology. [Link]
-
Google Patents. (1993). EP0529842B1 - Production of fluoxetine and new intermediates.
-
ACS Publications. (2000). Identification and comparison of impurities in fluoxetine hydrochloride synthesized by seven different routes. [Link]
-
Pharma Intermediates. (2025). What are the key steps in the purification of pharmaceutical intermediates?[Link]
-
Journal of Chemical Education. (1998). The Synthesis of NMP, a Fluoxetine (Prozac®) Precursor, in the Introductory Organic Laboratory. [Link]
-
Agilent Technologies. (2021). Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Link]
-
Google Patents. (2001). WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride.
-
Google Patents. (1993). US5225585A - Production of fluoxetine and new intermediates.
-
Google Patents. (1992). US5166437A - Process for the preparation of fluoxetine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. andreasastier.com [andreasastier.com]
- 4. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 5. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 10. EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 11. US5225585A - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 12. shyzchem.com [shyzchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
A Guide to Understanding and Mitigating Stability Issues in Experimental Settings
Introduction for the Senior Application Scientist
Welcome to the technical support guide for N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine and its close structural analogs, most notably Fluoxetine. This document is designed for researchers, scientists, and drug development professionals who handle this molecule. While the specific N,N-dimethyl variant is less documented, its stability profile is largely dictated by the trifluoromethyl-phenoxy-ether moiety it shares with Fluoxetine (N-methyl variant). Therefore, the extensive data on Fluoxetine serves as an authoritative and scientifically sound basis for predicting and troubleshooting stability issues.
This guide moves beyond simple protocols to explain the causal mechanisms behind degradation, empowering you to make informed decisions in your experimental design. We will explore the compound's vulnerabilities to acid, light, and oxidative stress, providing practical, step-by-step troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs) - Stability at a Glance
Q1: What are the primary factors that can compromise the stability of my compound in solution?
The stability of this compound is primarily influenced by four factors: pH, light exposure, temperature, and the presence of oxidizing agents. It is particularly susceptible to degradation in highly acidic conditions (pH < 2.5) and when exposed to UV or simulated sunlight.[1][2] Furthermore, it is highly labile in the presence of oxidative agents like hydrogen peroxide.[2]
Q2: What are the general recommended storage conditions for this compound?
-
Solid Form: Store in a well-sealed container, protected from light, in a cool, dry place.
-
Solutions: For optimal stability, solutions should be prepared in a suitable buffer (pH > 4) and stored at low temperatures (-20°C or 5°C), protected from light.[3] Storage at room temperature is not recommended for extended periods, as significant degradation can occur within weeks.[3]
Troubleshooting Guide: From Problem to Protocol
Here, we address specific issues you may encounter during your experiments, providing the scientific rationale and actionable protocols to diagnose and resolve them.
Issue 1: My compound concentration is decreasing in an acidic mobile phase or buffer. Why is this happening and how can I prevent it?
Expert Analysis & Causality
This is a classic case of acid-catalyzed hydrolysis. The ether linkage in the molecule, while generally stable, becomes susceptible to cleavage under strongly acidic conditions (pH < 1), especially when heated.[2][4] The reaction involves the protonation of the ether oxygen, making the adjacent carbon atom more electrophilic and vulnerable to nucleophilic attack by water. This process cleaves the molecule into two primary fragments.[4]
Key Degradation Pathway: Acid Hydrolysis
The primary degradation products under drastic acidic conditions are N-methyl-3-hydroxy-3-phenyl propylamine and α,α,α-Trifluorotoluene (for the Fluoxetine analog).[4]
Caption: Acid-catalyzed hydrolysis of the parent compound.
Self-Validating Protocol: Forced Acidic Degradation Study
This protocol helps you confirm acid lability and identify degradation products, forming the basis for a stability-indicating analytical method.
Objective: To intentionally degrade the compound under acidic conditions and monitor the formation of degradants.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
5M Hydrochloric Acid (HCl)
-
5M Sodium Hydroxide (NaOH) for neutralization
-
HPLC or UPLC system with UV or MS detector
-
Water bath or heating block
Methodology:
-
Preparation: In a clean vial, add a known volume of your compound's stock solution. Add an equal volume of 5M HCl. Control: Prepare a parallel sample with purified water instead of HCl.
-
Incubation: Place the vials in a water bath set to 60-80°C. Rationale: Heat accelerates the hydrolysis reaction, allowing for observable degradation within a reasonable timeframe (e.g., 2-8 hours).
-
Time-Point Sampling: Withdraw aliquots from the reaction vial at set time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralization: Immediately neutralize the acidic aliquot with an appropriate volume of 5M NaOH to quench the reaction.
-
Analysis: Dilute the neutralized sample to a suitable concentration and analyze using your LC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the parent peak area and the appearance of new peaks indicate degradation. The rate of degradation can be calculated to understand the kinetics.[4]
Preventative Measures:
-
Avoid using mobile phases or buffers with a pH below 3 for extended periods.
-
If a low pH is necessary for chromatography, keep samples in the autosampler for the shortest possible time and at a reduced temperature (e.g., 4°C).
-
For formulation development, use buffers well within the stable pH range (pH 4-8).
Issue 2: I'm observing unexpected peaks in my chromatogram after leaving samples on the benchtop. What could be the cause?
Expert Analysis & Causality
This issue strongly suggests photodegradation. The aromatic rings in the molecule can absorb ultraviolet (UV) light, particularly in the 290-320 nm range, which is present in sunlight and some artificial lighting.[1] This absorbed energy can excite the molecule to a higher energy state, leading to chemical reactions. Direct photolysis can result in several degradation pathways, including the cleavage of the C-F bonds (defluorination) or O-dealkylation.[5] The rate of photodegradation is often pH-dependent and can be faster in alkaline solutions.[1]
Experimental Workflow: Investigating Photostability
This workflow is based on the principles outlined in the ICH Q1B guideline for photostability testing.
Caption: A standard workflow for assessing photostability.
Self-Validating Protocol: Benchtop Photostability Assessment
Objective: To determine if ambient light is causing the degradation of the compound.
Materials:
-
Solution of your compound in your typical experimental solvent/buffer.
-
Two identical, clear glass or quartz vials.
-
Aluminum foil.
-
LC system.
Methodology:
-
Preparation: Aliquot your sample solution into two identical vials.
-
Dark Control: Tightly wrap one vial with aluminum foil, ensuring no light can penetrate. This is your dark control.
-
Exposure: Place both the clear vial (exposed sample) and the foil-wrapped vial (dark control) on a laboratory bench under typical ambient lighting conditions for a set period (e.g., 24-48 hours). For a more controlled experiment, use a photostability chamber.
-
Analysis: After the exposure period, analyze the contents of both vials using your analytical method.
-
Evaluation:
-
If the dark control shows no degradation, but the exposed sample does, the compound is photosensitive.
-
If both samples show degradation, other factors like temperature or oxidative stress may be at play.
-
The half-life of direct photolysis for Fluoxetine in simulated sunlit water is approximately 55 hours, indicating it is moderately photoreactive.[5]
-
Preventative Measures:
-
Always use amber vials or foil-wrapped containers for preparing and storing solutions.[2]
-
Minimize the exposure of samples to direct sunlight or strong artificial light.
-
Incorporate photostability testing early in the development of liquid formulations.
Issue 3: I am seeing rapid degradation in solution, even when protected from light and at a stable pH. What else could be the cause?
Expert Analysis & Causality
This scenario points towards oxidative degradation. The molecule is highly susceptible to attack by reactive oxygen species (ROS), particularly hydroxyl radicals (•OH).[2][5] While not typically present in high concentrations in purified solvents, ROS can be introduced through contaminants or generated in situ. For example, trace metal ions in buffers can catalyze the formation of •OH from dissolved oxygen. In environmental water samples, dissolved organic matter can generate ROS upon light exposure (indirect photolysis).[6] A pre-formulation study found that 60% of Fluoxetine degraded within 24 hours in a 3% hydrogen peroxide (H₂O₂) solution at room temperature, confirming its high sensitivity to oxidation.[2]
Key Degradation Pathway: Oxidation
Oxidation often leads to the formation of hydroxylated and O-dealkylated byproducts.[5]
Caption: General pathway for oxidative degradation.
Self-Validating Protocol: Oxidative Susceptibility Test
Objective: To quickly assess the compound's vulnerability to oxidation.
Materials:
-
Compound stock solution.
-
3% Hydrogen Peroxide (H₂O₂) solution.
-
Purified water.
-
LC system.
Methodology:
-
Preparation: In a vial, mix a known volume of your compound's stock solution with 3% H₂O₂.
-
Control: Prepare a parallel sample by mixing the same volume of stock solution with purified water.
-
Incubation: Store both vials at room temperature, protected from light.
-
Analysis: Analyze both samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Evaluation: A significantly faster decrease in the parent peak concentration in the H₂O₂ sample compared to the water control confirms susceptibility to oxidation.
Preventative Measures:
-
Use high-purity solvents and freshly prepared buffers to minimize contaminants.
-
If working with complex matrices, consider de-gassing solutions to remove dissolved oxygen.
-
For formulation, consider the inclusion of antioxidants, but ensure they are compatible and do not interfere with the compound's function or analysis.
Summary of Stability Data
The following table summarizes the stability of Fluoxetine, a close structural analog, under various conditions, providing a quantitative basis for experimental design.
| Condition Category | Specific Conditions | Duration | Stability Outcome | Reference |
| Temperature | In plasma, aqueous, or methanolic solution at Room Temp. | 2-5 weeks | Unstable, significant loss observed. | [3] |
| In plasma, aqueous, or methanolic solution at 5°C or -20°C | 3 months | Good stability. | [3] | |
| In aqueous solution (pH > 2.5) at 5°C or 30°C | 8 weeks | Stable (≥95% remaining). | [1] | |
| pH | Aqueous solution, pH < 1 | Hours | Significant degradation. | [2] |
| Aqueous solution, pH > 2.5 | 30 days | Stable, recalcitrant to hydrolysis. | [1][2] | |
| Light | Simulated sunlight (aqueous solution, pH 8) | 55.2 hours | Half-life of degradation. | [1][5] |
| Protected from light (in solution) | 30 days | Photolytically stable. | [2] | |
| Oxidation | 3% H₂O₂ at Room Temperature | 24 hours | Highly labile (60% degradation). | [2] |
References
-
El-Gindy, A., Emara, S., & Shaaban, H. (2017). Validated Stability-Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine: Characterization of Their Hydrolytic. Walsh Medical Media. [Link]
-
Gani, S. et al. (2023). From prescription to pollution: environmental behavior and breakdown of fluoxetine. Environmental Science: Advances. [Link]
-
Azevedo, R. B. et al. (2022). Environmental Persistence of the Antidepressant Fluoxetine and Its Pharmaceutical Alternative: Kinetics of Oxidation and Mathematical Simulations. MDPI. [Link]
-
Shrestha, S. et al. (2021). Formulation and In-vitro Characterization of Fluoxetine Hydrochloride Loaded Fast Dissolving Oral Film Using HPMC 15CPS and HPMC K4M. Annex Publishers. [Link]
-
Lam, M. W., Young, C. J., & Mabury, S. A. (2005). Aqueous Photochemical Reaction Kinetics and Transformations of Fluoxetine. Environmental Science & Technology. [Link]
-
Pereira, R. O. et al. (2021). Photodegradation of Fluoxetine Applying Different Photolytic Reactors: Evaluation of the Process Efficiency and Mechanism. Journal of the Brazilian Chemical Society. [Link]
-
Key, B. et al. (2022). Bacterial degradation of the anti-depressant drug fluoxetine produces trifluoroacetic acid and fluoride ion. Applied Microbiology and Biotechnology. [Link]
-
Astier, A. (2018). How to Do a Pre-Formulation Study: Fluoxetine and Its Recommendation. ResearchGate. [Link]
-
El-Yazbi, F. A. et al. (1998). Stability of Fluoxetine in Stored Plasma, Aqueous, and Methanolic Solutions Determined by HPLC With UV Detection. Journal of Liquid Chromatography & Related Technologies. [Link]
Sources
- 1. From prescription to pollution: environmental behavior and breakdown of fluoxetine - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00636H [pubs.rsc.org]
- 2. andreasastier.com [andreasastier.com]
- 3. Stability of fluoxetine in stored plasma, aqueous, and methanolic solutions determined by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Environmental Persistence of the Antidepressant Fluoxetine and Its Pharmaceutical Alternative: Kinetics of Oxidation and Mathematical Simulations | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to Alternative Precursors for Fluoxetine Synthesis
For researchers and professionals in drug development, the synthetic pathway to a crucial pharmaceutical agent like fluoxetine, the active ingredient in Prozac, is of paramount interest. The efficiency, scalability, cost-effectiveness, and stereochemical control of the synthesis are critical factors that dictate its viability. This guide provides an in-depth comparison of alternative precursors for fluoxetine synthesis, moving beyond the traditional routes to explore more contemporary and efficient methodologies. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear comparison of performance data.
The Benchmark: Traditional Synthesis of Racemic Fluoxetine
The original synthesis of racemic fluoxetine, as developed by Eli Lilly & Co., provides a crucial baseline for our comparison.[1] This route typically commences with acetophenone and proceeds via a Mannich reaction.[1][2][3]
The key steps involve the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde to yield a Mannich base, 3-dimethylaminopropiophenone.[1][2] This intermediate is then reduced to the corresponding alcohol, 3-(dimethylamino)-1-phenylpropanol.[1][4] The subsequent steps involve the formation of a phenoxy ether and finally, demethylation to yield fluoxetine.[1]
While historically significant, this pathway has notable drawbacks. The use of hazardous reagents such as diborane for reduction and thionyl chloride in earlier variations presents significant safety and environmental concerns.[5] Furthermore, the original synthesis produces a racemic mixture, requiring subsequent resolution to isolate the desired enantiomer, as both (R)- and (S)-fluoxetine exhibit pharmacological activity.[1]
Alternative Precursor 1: 3-Chloropropiophenone
A common and more direct alternative precursor to fluoxetine is 3-chloropropiophenone. This route offers a more convergent approach to the key intermediate, N-methyl-3-phenyl-3-hydroxypropylamine.
The synthesis begins with the amination of 3-chloropropiophenone with methylamine, followed by the reduction of the resulting ketone to the corresponding alcohol.[6] This intermediate is then subjected to an etherification reaction with a p-substituted trifluoromethylbenzene derivative to yield fluoxetine.[6]
Advantages of this route include:
-
Fewer Steps: This pathway can be more concise than the traditional synthesis starting from acetophenone.
-
Commercially Available Precursor: 3-Chloropropiophenone is a readily available starting material.
Challenges to consider:
-
Handling of Methylamine: Gaseous methylamine can be challenging to handle on a large scale.
-
Potential for Impurities: Side reactions during the amination step can lead to impurities that require careful purification.
Experimental Workflow: 3-Chloropropiophenone Route
Caption: Synthesis of Fluoxetine from 3-Chloropropiophenone.
Alternative Precursor 2: Benzaldehyde (Enantioselective Approach)
For the synthesis of enantiomerically pure fluoxetine, benzaldehyde serves as an excellent starting material for asymmetric synthesis. This approach introduces chirality early in the synthetic sequence, avoiding the need for later-stage resolution.
A notable enantioselective synthesis involves the catalytic asymmetric allylation of benzaldehyde.[7] This key step establishes the stereocenter with high enantiomeric excess (ee). The resulting homoallylic alcohol is then converted to (R)-N-methyl-3-phenyl-3-hydroxypropylamine through a series of transformations, which is subsequently etherified to yield (R)-fluoxetine.[7]
Key advantages of this enantioselective route:
-
High Enantiopurity: This method can achieve high enantiomeric excess (>99% ee), providing direct access to the more active enantiomer.[7]
-
Convergent Synthesis: The strategy is efficient and avoids the separation of enantiomers.
Points of consideration:
-
Catalyst Cost: The chiral catalysts required for the asymmetric allylation can be expensive.
-
Multi-step Process: While enantioselective, this route involves multiple synthetic steps.
Experimental Protocol: Asymmetric Synthesis from Benzaldehyde
Step 1: Asymmetric Allylation of Benzaldehyde
-
In a flame-dried flask under an argon atmosphere, prepare the chiral catalyst in situ.
-
Cool the reaction mixture to 0 °C and add benzaldehyde.
-
Slowly add allyltributyltin to the reaction mixture and stir for the specified time.
-
Quench the reaction and purify the resulting homoallylic alcohol by column chromatography.
Step 2: Conversion to (R)-N-methyl-3-phenyl-3-hydroxypropylamine
-
The homoallylic alcohol is subjected to ozonolysis or other oxidative cleavage methods to yield an aldehyde.
-
The resulting aldehyde is then reduced to the corresponding alcohol.
-
The alcohol is converted to a suitable leaving group (e.g., mesylate).
-
Displacement of the leaving group with methylamine affords the desired intermediate.
Step 3: Etherification to (R)-Fluoxetine
-
The chiral amino alcohol is deprotonated with a strong base (e.g., NaH) in an aprotic solvent (e.g., DMSO).
-
4-Chlorobenzotrifluoride is added, and the reaction is heated to effect the nucleophilic aromatic substitution.
-
The crude product is purified to yield (R)-fluoxetine.
Experimental Workflow: Enantioselective Synthesis from Benzaldehyde
Caption: Enantioselective Synthesis of (R)-Fluoxetine from Benzaldehyde.
Alternative Precursor 3: 3-Benzoylpropionic Acid
Another innovative approach utilizes 3-benzoylpropionic acid as the starting material. This route provides a distinct pathway to the core fluoxetine structure. A patented process describes a multi-step synthesis beginning with the esterification of 3-benzoylpropionic acid.[8][9]
The synthesis proceeds through the reduction of the keto-ester, followed by lactonization. The resulting lactone is then opened with ammonia to form a hydroxy amide, which undergoes a Hoffman rearrangement to a cyclic carbamate. This intermediate is subsequently reduced and methylated to give 3-(methylamino)-1-phenyl-1-propanol, which is then converted to fluoxetine.[8][9]
Strengths of this synthetic route:
-
Novel Approach: This pathway offers a creative and alternative disconnection for the fluoxetine molecule.
-
Potential for Chiral Induction: The initial reduction step can be performed asymmetrically to introduce chirality.
Potential limitations:
-
Multiple Steps: The synthesis involves a relatively high number of steps.
-
Use of Rearrangement: The Hoffman rearrangement may require careful optimization to achieve high yields.
Experimental Protocol: Synthesis from 3-Benzoylpropionic Acid
Step 1: Esterification and Reduction
-
3-Benzoylpropionic acid is refluxed in methanol with a catalytic amount of sulfuric acid to form the methyl ester.[8]
-
The keto-ester is then reduced, for example, using a chiral reducing agent to induce asymmetry.
Step 2: Lactonization and Amide Formation
-
The resulting hydroxy-ester is hydrolyzed and then treated with an acid catalyst to form the corresponding γ-lactone.[8]
-
The lactone is opened by treatment with ammonia to yield the γ-hydroxy amide.[8]
Step 3: Hoffman Rearrangement and Reduction
-
The hydroxy amide undergoes a Hoffman rearrangement to form a 2-oxo-1,3-oxazine.[8]
-
This cyclic carbamate is then reduced to yield 3-(methylamino)-1-phenyl-1-propanol.[8]
Step 4: Etherification
-
The final etherification step is carried out similarly to the other routes, by reacting the amino alcohol with 4-chlorobenzotrifluoride in the presence of a strong base.[8]
Performance Comparison of Fluoxetine Synthesis Precursors
| Precursor | Key Strategy | Overall Yield (%) | Enantiomeric Excess (ee, %) | Number of Steps | Key Advantages | Key Disadvantages |
| Acetophenone | Traditional (Mannich Reaction) | Variable | Racemic | ~5-6 | Well-established, inexpensive starting material | Use of hazardous reagents, racemic product |
| 3-Chloropropiophenone | Convergent Synthesis | Good | Racemic or Chiral (with resolution) | ~3-4 | Fewer steps, readily available precursor | Handling of methylamine, potential impurities |
| Benzaldehyde | Asymmetric Allylation | 50[7] | >99[7] | 6[7] | High enantioselectivity, direct access to enantiopure product | Cost of chiral catalyst, multiple steps |
| 3-Benzoylpropionic Acid | Hoffman Rearrangement | 54 (racemic)[10] | N/A (racemic) | 5[10] | Novel disconnection, potential for asymmetry | Multiple steps, requires optimization of rearrangement |
Conclusion and Future Outlook
The choice of precursor for fluoxetine synthesis is a critical decision that balances factors of efficiency, cost, safety, and the desired stereochemical outcome. While the traditional synthesis from acetophenone provides a historical benchmark, modern approaches utilizing alternative precursors like 3-chloropropiophenone, benzaldehyde, and 3-benzoylpropionic acid offer significant advantages.
For the production of enantiomerically pure fluoxetine, the asymmetric synthesis starting from benzaldehyde stands out for its high enantioselectivity. However, for large-scale production of racemic fluoxetine, the route from 3-chloropropiophenone may offer a more streamlined process. The synthesis from 3-benzoylpropionic acid, while more complex, showcases the ingenuity of synthetic chemists in devising novel pathways to important pharmaceutical targets.
Future developments in this field will likely focus on the principles of green chemistry, aiming to reduce the environmental impact of the synthesis.[11] This includes the use of more benign solvents, catalytic processes to replace stoichiometric reagents, and the development of even more efficient and atom-economical synthetic routes.[11] The continuous exploration of novel precursors and synthetic strategies will undoubtedly lead to more sustainable and cost-effective methods for the production of this vital antidepressant.
References
-
Wenthur, C. J., Bennett, M. R., & Lindsley, C. W. (2014). Classics in chemical neuroscience: fluoxetine (Prozac). ACS chemical neuroscience, 5(1), 14–23. [Link]
- Google Patents. (2000).
-
Global Journals. (n.d.). Green Technology Strategy for Fluoxetine Preparation. Retrieved from [Link]
- Google Patents. (1999).
-
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A Comparative Guide to the Synthetic Routes of Fluoxetine
Introduction: Fluoxetine, marketed as Prozac, is a landmark pharmaceutical in the treatment of clinical depression and other psychiatric disorders.[1][2][3] As a selective serotonin reuptake inhibitor (SSRI), its mechanism of action is well-established. The molecule's structure features a single stereocenter, with its therapeutic activity primarily attributed to the (S)-enantiomer, although both enantiomers are nearly equipotent in vitro.[4][5] This has driven extensive research into efficient and stereoselective synthetic routes. This guide provides a comparative analysis of seminal and modern synthetic strategies for fluoxetine, offering field-proven insights, detailed experimental protocols, and supporting data for researchers and drug development professionals.
The Original Racemic Synthesis: The Eli Lilly Approach
The first synthesis of fluoxetine, developed at Eli Lilly, produced a racemic mixture.[4] This foundational route served as the basis for the drug's initial development and provides a critical benchmark for evaluating the efficiency of subsequent asymmetric methods.
Core Strategy: The synthesis begins with a Mannich reaction, a classic carbon-carbon bond-forming reaction, followed by a non-stereoselective reduction of the resulting ketone.[3][4][6]
Causality of Experimental Choices:
-
Mannich Reaction: This choice provides a straightforward and high-yielding method to construct the β-aminoketone backbone from inexpensive and readily available starting materials like acetophenone.[4][6]
-
Reduction with Diborane: Diborane was used for the reduction of the ketone to the corresponding alcohol. This step is crucial for creating the eventual alcohol precursor needed for the ether linkage, but in this initial synthesis, it produces a 50:50 mixture of (R)- and (S)-alcohols.[4]
Reaction Workflow:
Caption: The original racemic synthesis of Fluoxetine by Eli Lilly.
Asymmetric Syntheses: The Pursuit of Enantiopurity
The recognition that the pharmacological activity of many chiral drugs resides in a single enantiomer spurred the development of asymmetric syntheses. For fluoxetine, this meant targeting the desired (S)- or (R)-enantiomer directly, avoiding wasteful resolution steps or the administration of a racemic mixture.
Asymmetric Reduction of Prochiral Ketones: The Corey-Bakshi-Shibata (CBS) Reduction
One of the most elegant and widely adopted strategies for asymmetric synthesis is the catalytic reduction of a prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction is a premier example of this approach, celebrated for its high enantioselectivity and operational simplicity.[7][8][9]
Core Strategy: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce a prochiral ketone, such as 3-chloro-1-phenylpropan-1-one, to a single enantiomer of the corresponding alcohol.[8][10]
Causality of Experimental Choices:
-
Chiral Catalyst: The oxazaborolidine catalyst forms a complex with borane.[9] The steric environment of the catalyst then directs the borane to coordinate with the ketone's carbonyl group from the less hindered face, forcing the hydride transfer to occur stereoselectively.[7][9] This precise geometric arrangement is the origin of the high enantiomeric excess observed.
-
Substrate Choice: Starting with 3-chloropropiophenone provides the necessary carbon skeleton. The resulting chiral alcohol, (S)-3-chloro-1-phenylpropanol, is a versatile intermediate that can be readily converted to (S)-fluoxetine.[4][10]
Reaction Workflow:
Caption: Asymmetric synthesis of (S)-Fluoxetine via CBS reduction.
Experimental Protocol: Asymmetric Reduction of 3-Chloropropiophenone [10]
-
A solution of the chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst for the (S)-alcohol) is prepared in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (e.g., 0°C or -20°C) to maximize enantioselectivity.
-
A borane source, such as borane-dimethyl sulfide complex (BH3·SMe2) or borane-THF complex (BH3·THF), is added slowly to the catalyst solution.
-
A solution of 3-chloropropiophenone in THF is then added dropwise to the catalyst-borane mixture over a period of 1-2 hours, maintaining the low temperature.
-
The reaction is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
The reaction is carefully quenched by the slow addition of methanol, followed by an acidic workup (e.g., with dilute HCl).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure to yield the crude chiral alcohol.
-
Purification via column chromatography provides the enantiomerically enriched (S)-3-chloro-1-phenylpropanol, which can be analyzed by chiral HPLC to determine the enantiomeric excess (e.e.).
Catalytic Asymmetric Allylation
A more recent and highly efficient strategy involves the asymmetric construction of the chiral alcohol intermediate starting from simpler achiral precursors like benzaldehyde.
Core Strategy: This route employs a chiral titanium-based catalyst to mediate the enantioselective allylation of benzaldehyde, forming a chiral homoallylic alcohol.[11] This intermediate is then converted to fluoxetine through a series of functional group transformations.
Causality of Experimental Choices:
-
Chiral Lewis Acid: The use of a catalyst like Ti(IV)/(R)-BINOL creates a chiral environment that differentiates the two faces of the benzaldehyde carbonyl group. The allylation reagent (allyltributyltin) then adds preferentially to one face, establishing the stereocenter with high fidelity.[11]
-
Multi-step Efficiency: While this route involves several steps, its strength lies in the highly selective initial C-C bond formation, which yields an intermediate with very high enantiopurity (>99% e.e.).[11]
Reaction Workflow:
Caption: Synthesis of (R)-Fluoxetine via catalytic asymmetric allylation.
Chemoenzymatic and Resolution Methods
Enzymes and classical resolution techniques represent alternative pathways to achieving enantiopurity.
-
Enzymatic Reduction/Resolution: Lipases and alcohol dehydrogenases can be used for the kinetic resolution of racemic alcohols or the asymmetric reduction of ketones.[4] These biocatalytic methods often provide exceptionally high enantioselectivity under mild conditions.[12][13]
-
Classical Resolution: The original method used by Lilly to separate the enantiomers involved fractional crystallization. The racemic amine intermediate was reacted with a chiral acid, such as mandelic acid, to form diastereomeric salts.[4] These salts, having different physical properties, could then be separated by careful crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Industrial Scale-Up and Modern Innovations
Translating a laboratory synthesis to an industrial process requires prioritizing safety, cost, and efficiency.
Reagent Substitution: A key improvement in the industrial synthesis of fluoxetine was the replacement of sodium hydride (NaH) with reagents like potassium t-butoxide.[14] Sodium hydride is a pyrophoric solid that can be difficult and hazardous to handle on a large scale. Potassium t-butoxide, while still a strong base, is significantly safer for industrial operations.[14]
Flow Chemistry: More recently, flow chemistry has been applied to the synthesis of fluoxetine.[4][15][16] By performing reactions in continuous-flow reactors, benefits such as improved heat transfer, enhanced safety for handling hazardous reagents, and faster reaction times can be achieved. Eli Lilly scientists have reported a multi-step flow synthesis, demonstrating the viability of this modern technique for producing active pharmaceutical ingredients.[16]
Performance Comparison of Synthesis Routes
The choice of a synthetic route depends heavily on the desired scale, cost considerations, and required enantiopurity. The following table summarizes the key performance indicators for the discussed methods.
| Synthesis Strategy | Starting Material(s) | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | No. of Steps (from key SM) | Key Advantages | Key Disadvantages |
| Original Racemic [4] | Acetophenone | ~40% (for racemate) | N/A (Racemic) | 3-4 | Inexpensive starting materials; well-established. | Produces an unwanted enantiomer; low efficiency. |
| Classical Resolution [4] | Racemic Intermediate | <50% (theoretical max) | >98% | 1 (resolution step) | High enantiopurity achievable. | Inherently low yield; requires resolving agent. |
| Asymmetric Reduction (CBS) [10] | 3-Chloropropiophenone | ~67% | >98% | 3 | High enantioselectivity; catalytic method. | Requires stoichiometric borane; catalyst can be expensive. |
| Asymmetric Allylation [11] | Benzaldehyde | 50% | >99% | 6 | Excellent enantioselectivity; versatile intermediate. | Longer route; involves multiple transformations. |
| Asymmetric Epoxidation [11] | N-methyl-trans-cinnamamide | 67% | 99% | 4 | High yield and e.e.; efficient for multigram scale. | Requires specialized reagents and conditions. |
| Flow Chemistry [15][16] | 3-Chloropropiophenone | 86% (for one step) | 92% (for reduction step) | Multi-step | Enhanced safety and efficiency; suitable for automation. | Requires specialized equipment; optimization needed. |
Conclusion
The synthesis of fluoxetine has evolved significantly from its inception as a racemic mixture to highly sophisticated asymmetric catalytic methods. The early Mannich-based approach provided the foundation, but its inefficiency paved the way for enantioselective strategies. Asymmetric reductions, particularly the CBS reduction, and catalytic allylations have emerged as powerful laboratory methods for accessing enantiopure fluoxetine with high yields and excellent stereocontrol. For industrial applications, the focus has shifted towards optimizing safety and throughput, exemplified by the substitution of hazardous reagents and the pioneering application of continuous flow chemistry. Future developments will likely continue to leverage biocatalysis and flow processing to create even more efficient, sustainable, and cost-effective routes to this essential medicine.
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de Fátima, Â., Lapis, A. A. M., & Pilli, R. A. (2006). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 17, 495-498. [Link]
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Perrine, D. M., Sabanayagam, N. R., & Reynolds, K. J. (n.d.). The Synthesis of NMP, a Fluoxetine (Prozac®) Precursor, in the Introductory Organic Laboratory. Department of Chemistry, Loyola College in Maryland. [Link]
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A Comparative Guide to the Structural Validation of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of a molecule is a foundational requirement. This guide provides an in-depth comparison of orthogonal analytical techniques for the structural validation of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine. This compound, a key structural analog and potential impurity of pharmacologically active molecules, presents unique features—a trifluoromethyl group, an aromatic ether, and a tertiary amine—that are best resolved through a multi-technique, self-validating approach. This guide is designed for researchers, scientists, and drug development professionals who require not just data, but a comprehensive understanding of the causality behind experimental choices.
The Analytical Imperative: An Orthogonal, Multi-Technique Approach
No single analytical technique can unequivocally determine the structure of a complex organic molecule.[1][2] A robust validation strategy relies on integrating complementary data from several orthogonal methods. Each technique interrogates different aspects of the molecule's physical and chemical properties, and together, they build a self-validating system of evidence that converges on a single, correct structure. For this compound, the primary tools in our analytical arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the atomic framework of a molecule.[1][3][4][5] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the number of unique atoms, their electronic environments, and their connectivity.[3][6][7]
Proton (¹H) NMR Spectroscopy
¹H NMR provides a detailed map of the hydrogen atoms in the molecule. For this compound, we expect to see distinct signals for each unique proton environment.
-
Aromatic Region (~6.8-7.4 ppm): The four protons on the trifluoromethyl-substituted phenyl ring will appear in this region. Their specific chemical shifts and splitting patterns (e.g., triplets, doublets) are dictated by their positions relative to the electron-withdrawing trifluoromethyl group and the electron-donating ether oxygen.
-
Alkoxy Ethyl Chain (~4.1 and ~2.7 ppm): The two methylene groups (-O-CH₂-CH₂-N-) will appear as distinct triplets due to coupling with each other. The protons closer to the electronegative oxygen (-O-CH₂-) will be further downfield (higher ppm).
-
N,N-Dimethyl Group (~2.3 ppm): The six protons of the two methyl groups attached to the nitrogen are chemically equivalent and will appear as a sharp singlet.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR maps the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.[3][8]
-
Aromatic Carbons (~110-160 ppm): The six carbons of the phenyl ring will have distinct chemical shifts. The carbon attached to the trifluoromethyl group will be a quartet due to C-F coupling.
-
Alkoxy and Amine Carbons (~45-70 ppm): The carbons of the ethyl chain and the N,N-dimethyl groups will appear in this region.
-
Trifluoromethyl Carbon (~124 ppm): The carbon of the -CF₃ group will appear as a characteristic quartet due to strong coupling with the three fluorine atoms.
Fluorine-19 (¹⁹F) NMR Spectroscopy
The presence of the trifluoromethyl group makes ¹⁹F NMR an exceptionally powerful and specific tool. Since there are very few sources of fluorine in typical organic analysis, any signal is highly diagnostic. A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, providing unambiguous confirmation of its presence.
Causality in NMR: The choice to use ¹H, ¹³C, and ¹⁹F NMR is deliberate. ¹H NMR provides the initial map of proton connectivity. ¹³C NMR confirms the carbon backbone and the presence of quaternary carbons (like the C-O and C-CF₃ in the aromatic ring) that are invisible in ¹H NMR. ¹⁹F NMR provides a highly sensitive and specific confirmation of the trifluoromethyl group, a key structural feature. Together, they create a detailed and cross-validated picture of the molecule's covalent framework.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, acting as a crucial gatekeeper for any proposed structure.[2][9] It works by ionizing the molecule and measuring its mass-to-charge ratio (m/z).[9][10][11]
High-Resolution Mass Spectrometry (HRMS)
For definitive structural validation, HRMS is indispensable. It measures the m/z to a very high degree of accuracy (typically to four decimal places). This allows for the calculation of a unique elemental formula. For this compound (C₁₁H₁₄F₃NO), the expected exact mass for the protonated molecule [M+H]⁺ is 248.1055. A measured mass within a few parts per million (ppm) of this value provides very strong evidence for this specific elemental composition.
Fragmentation Pattern (MS/MS)
By inducing fragmentation of the molecular ion, we can gain further structural insights.[9][12] The fragmentation pattern acts as a molecular fingerprint. For this molecule, a characteristic fragment would be the loss of the dimethylamine group, resulting in a prominent peak corresponding to the phenoxyethyl portion of the molecule. This confirms the connectivity between the aromatic ring and the ethylamine chain.
Trustworthiness through Orthogonality: MS data is orthogonal to NMR data. While NMR defines the connectivity of atoms, MS confirms the total number and type of atoms present. If the molecular formula determined by HRMS is inconsistent with the structural fragments deduced from NMR, the proposed structure is incorrect. This cross-validation is a hallmark of a trustworthy analytical system.
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming the Functional Groups
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[13][14][15] It measures the absorption of infrared radiation by molecular bonds, which vibrate at characteristic frequencies.[13][15]
For this compound, the FTIR spectrum will provide confirmatory evidence for several key structural features:
-
C-F Stretching (~1100-1350 cm⁻¹): A series of strong, sharp absorptions in this region is characteristic of the trifluoromethyl group.
-
Aromatic C-O-C Stretching (~1250 cm⁻¹): A strong absorption indicating the aryl ether linkage.
-
Aliphatic C-N Stretching (~1000-1250 cm⁻¹): Confirms the presence of the tertiary amine.
-
Aromatic C=C Stretching (~1450-1600 cm⁻¹): A series of absorptions confirming the presence of the benzene ring.
-
Aliphatic C-H Stretching (~2800-3000 cm⁻¹): Confirms the presence of the ethyl and methyl groups.
Comparative Analysis of Techniques
The power of this multi-technique approach lies in the complementary nature of the data, as summarized below:
| Analytical Technique | Information Provided | Strengths for this Molecule |
| ¹H NMR | Proton environment, count, and connectivity | Clearly resolves aromatic, alkoxy, and amine protons. |
| ¹³C NMR | Carbon skeleton and chemical environment | Confirms all 11 unique carbons, including quaternary ones. |
| ¹⁹F NMR | Presence and environment of fluorine atoms | Unambiguous, high-sensitivity confirmation of the -CF₃ group. |
| HRMS | Exact mass and elemental formula | Provides definitive confirmation of the molecular formula C₁₁H₁₄F₃NO. |
| MS/MS | Fragmentation pattern and connectivity | Confirms the linkage between the phenoxy and ethanamine moieties. |
| FTIR | Presence of key functional groups | Rapidly confirms the C-F, C-O-C, and C-N bonds.[16] |
Experimental Protocols
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Use a proton-decoupled sequence. Acquire data for a longer period (e.g., 1024 scans or more) to achieve adequate sensitivity.
-
¹⁹F NMR Acquisition: Acquire data with proton decoupling. Typically, fewer scans are needed due to the high sensitivity of the ¹⁹F nucleus.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard.
Protocol 2: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Acquisition: Infuse the sample directly or via LC injection. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
MS/MS Acquisition: Perform a product ion scan on the precursor ion corresponding to [M+H]⁺ (m/z ~248.1).
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass for C₁₁H₁₅F₃NO⁺. Analyze the fragmentation pattern to identify characteristic losses.
Protocol 3: FTIR Data Acquisition
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: The background is automatically subtracted. Identify the wavenumbers of major absorption bands and assign them to the corresponding functional groups.[17]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process and the interplay between the different analytical techniques.
Caption: Interrelation of analytical techniques for structural elucidation.
Conclusion
The structural validation of this compound serves as an excellent model for the principles of rigorous analytical chemistry. By strategically comparing and integrating data from NMR spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry, and FTIR spectroscopy, a self-validating and unambiguous structural assignment is achieved. This orthogonal approach ensures the highest level of scientific integrity and is an indispensable component of modern chemical research and pharmaceutical quality control.
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A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Techniques for Fluoxetine Intermediates
Introduction: The Analytical Imperative in Fluoxetine Synthesis
Fluoxetine, commercially known as Prozac, marked a paradigm shift in the treatment of depression as one of the first selective serotonin reuptake inhibitors (SSRIs).[1] Its synthesis, like that of any active pharmaceutical ingredient (API), is a multi-step process involving various chemical intermediates. The purity profile of the final API is not merely a quality benchmark but a critical determinant of its safety and efficacy.[2] Impurities can arise from a multitude of sources, including raw materials, byproducts formed during synthesis, and degradation products that emerge during storage.[3]
Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous characterization and control of these impurities.[4][5] This necessitates the development and validation of robust analytical methods capable of separating, identifying, and quantifying fluoxetine intermediates and related substances. The choice of analytical technique is not arbitrary; it is a strategic decision guided by the physicochemical properties of the analytes, the required sensitivity, and the specific analytical question being addressed—be it routine quality control, stability testing, or the structural elucidation of a novel impurity.
This guide provides a comparative analysis of the principal analytical techniques employed in the quality control of fluoxetine synthesis. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Pillar 1: Chromatographic Separation Techniques
Chromatography is the cornerstone of impurity analysis in the pharmaceutical industry, offering the powerful capability to resolve complex mixtures into their individual components. For fluoxetine and its intermediates, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most indispensable techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
Reverse-Phase HPLC (RP-HPLC) is the most widely adopted analytical method for fluoxetine, prized for its versatility, precision, and robustness in quantifying the API and its known impurities.[6] The fundamental principle involves partitioning analytes between a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase. This makes it ideally suited for the analysis of moderately polar to non-polar compounds like fluoxetine and its synthetic precursors.
The selection of an RP-HPLC method is causal: fluoxetine is a relatively non-volatile molecule with chromophores (the phenyl rings) that allow for straightforward UV detection, making it a perfect candidate for this technique.[7][8] Furthermore, its ability to perform stability-indicating assays, which separate the active ingredient from its degradation products, is a critical requirement for regulatory submissions.[9][10][11]
This protocol is a representative example for the simultaneous determination of fluoxetine and its potential process-related impurities.
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: Gemini-C18 (150 mm × 4.6 mm, 3.0 µm particle size) or equivalent. The choice of a modern, end-capped C18 column provides excellent peak shape and longevity.[6]
-
Mobile Phase:
-
Mobile Phase A: Buffer solution (e.g., 12.5 mL of triethylamine in 1000 mL of water, pH adjusted to 6.0 with phosphoric acid) and Methanol in a ratio of 80:20 (v/v).[6] The amine modifier (triethylamine) is crucial for minimizing peak tailing of basic compounds like fluoxetine by masking active silanol sites on the stationary phase.
-
Mobile Phase B: 100% Methanol.[6]
-
-
Gradient Elution: A gradient is employed to ensure the elution of both early-eluting polar intermediates and late-eluting non-polar impurities within a reasonable runtime.
-
T(min) / %B: 0/25, 2/25, 2.1/44, 20/44, 30/80, 45/80, 50/44, 55/44, 55.1/25, 60/25.[6]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Temperature control is vital for ensuring reproducible retention times.
-
Detection: UV at 215 nm. This wavelength provides good sensitivity for fluoxetine and a broad range of related aromatic impurities.[6]
-
Injection Volume: 10 µL.
| Parameter | Typical Performance | Rationale |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response.[9][12] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Ensures the method accurately measures the true concentration of the analyte.[6][8] |
| Precision (% RSD) | < 2.0% | Confirms the method's reproducibility for repeated measurements.[8][13] |
| LOD (µg/mL) | ~0.03 - 0.06 µg/mL | The lowest concentration that can be reliably detected.[12] |
| LOQ (µg/mL) | ~0.08 - 0.20 µg/mL | The lowest concentration that can be accurately quantified.[6][12] |
Fluoxetine possesses a single chiral center and is marketed as a racemic mixture of R- and S-enantiomers.[1] These enantiomers are metabolized differently, making their separation and individual quantification important.[1][14] Standard RP-HPLC cannot distinguish between enantiomers. This requires specialized Chiral Stationary Phases (CSPs), such as those based on polysaccharide derivatives (e.g., amylose or cellulose).[15][16]
-
Causality: The separation mechanism on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes results in different retention times, allowing for separation.
Gas Chromatography (GC): A Specialist's Tool
Gas Chromatography is a powerful technique for analyzing compounds that are volatile and thermally stable. While less versatile than HPLC for a broad impurity profile of fluoxetine, it excels in specific, critical applications. Its primary role is in the detection of residual solvents (mandated by ICH Q3C) and certain volatile, process-related impurities that may not be amenable to LC analysis.[17][18]
The most significant advantage of GC is its seamless hyphenation with Mass Spectrometry (GC-MS). This combination provides unparalleled capability for the identification and structural elucidation of unknown volatile or semi-volatile impurities.[17][19][20]
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 280°C. A high inlet temperature ensures rapid volatilization of the analytes.
-
Oven Program: A temperature gradient is essential for separating compounds with different boiling points. A typical program might be:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level creates reproducible fragmentation patterns for library matching.
-
Data Acquisition: Full Scan mode (e.g., m/z 40-500) for identifying unknowns, and Selected Ion Monitoring (SIM) for quantifying trace levels of specific impurities.[20]
Pillar 2: Spectroscopic and Hyphenated Techniques
While chromatography separates, spectroscopy identifies. For an unambiguous understanding of an intermediate's structure, spectroscopic techniques are non-negotiable.
The Power of Hyphenation: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the superior separation capabilities of HPLC with the detection power and structural information provided by mass spectrometry.[2] This technique is the gold standard for identifying trace-level impurities, particularly degradation products from stability studies.[20][21] Its sensitivity and specificity often surpass what is possible with HPLC-UV alone.[22]
The diagram below outlines the logical flow of an LC-MS experiment, from sample introduction to final identification.
Caption: Logical workflow for impurity identification using LC-MS.
Definitive Structure: The Role of NMR Spectroscopy
While MS provides molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for unambiguous structural elucidation.[23] It provides detailed information about the carbon-hydrogen framework of a molecule. For a novel or unexpected impurity, the standard procedure involves isolating the compound using preparative HPLC, followed by analysis using one- and two-dimensional NMR techniques (e.g., ¹H, ¹³C, COSY, HSQC) to piece together its exact chemical structure.
Pillar 3: A Comparative Framework for Method Selection
The choice of analytical technique is a function of the specific objective. A routine quality control lab has different needs than a process development team investigating a new synthetic route.
This flowchart provides a logical path for selecting the appropriate analytical technique based on the research question.
Caption: Decision tree for selecting an analytical technique.
The following table provides a direct comparison of the primary techniques discussed.
| Feature | HPLC-UV | GC-MS | LC-MS | NMR |
| Primary Application | Quantitative analysis of known impurities | Identification of volatile impurities & residual solvents | Identification of trace, non-volatile impurities | Definitive structural elucidation |
| Selectivity | Good to Excellent | Excellent | Superior | Not a separation technique |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL - pg/mL) | Superior (ng/mL - pg/mL) | Poor (mg required) |
| Quantitative Accuracy | Excellent | Good (requires internal standards) | Good (requires internal standards) | Not for primary quantification |
| Sample Volatility | Not required | Required | Not required | Not required |
| Structural Info | None | Good (Fragmentation Pattern) | Excellent (MW & Fragmentation) | Definitive (Connectivity) |
| Throughput | High | Medium | Medium | Low |
Conclusion
The analytical characterization of fluoxetine intermediates is not a monolithic task solved by a single technique. Instead, it requires a carefully selected, multi-faceted approach. RP-HPLC stands as the robust and reliable workhorse for routine quality control and quantification.[2][6] GC-MS provides essential, specialized analysis for volatile compounds and residual solvents, which are critical components of the overall impurity profile.[17][20]
For the most challenging analytical questions—the identification of unknown trace impurities and degradation products—hyphenated techniques, particularly LC-MS, are indispensable.[20][21] Finally, for the unequivocal structural confirmation of a novel entity, there is no substitute for the detailed molecular map provided by NMR spectroscopy after isolation.[23] A comprehensive understanding and strategic deployment of these techniques are fundamental to ensuring the quality, safety, and efficacy of the final fluoxetine drug product.
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- Spectrophotometric determination of olanzapine, fluoxetine HCL and its impurity using univariate and chemometrics methods reinforced by latin hypercube sampling. (2024). NIH.
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"yield comparison of different N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine synthesis methods"
Introduction
N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine is a crucial tertiary amine intermediate, primarily recognized for its role in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a trifluoromethylphenoxy group linked to a dimethylaminoethyl chain, is a key pharmacophore in the development of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system-acting agents. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of producing these vital therapeutics.
This guide provides an in-depth comparison of two prominent synthetic methodologies for obtaining this compound: the classical Williamson Ether Synthesis and the versatile Mitsunobu Reaction. By examining the underlying mechanisms, detailed experimental protocols, and reported yields, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific laboratory or industrial requirements.
Method 1: Williamson Ether Synthesis / Nucleophilic Aromatic Substitution (SNAr)
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. In the context of our target molecule, this method involves the reaction of a phenoxide with an electrophilic alkylating agent. Given the electron-withdrawing nature of the trifluoromethyl group, the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr), making this a highly effective approach.
Mechanistic Rationale
The reaction proceeds in two fundamental steps. First, a strong base is used to deprotonate the weakly acidic hydroxyl group of 3-(trifluoromethyl)phenol, forming a highly nucleophilic phenoxide anion. In the second step, this phenoxide attacks the electrophilic carbon of 2-chloro-N,N-dimethylethanamine, displacing the chloride leaving group in a classic SN2 reaction to form the desired ether linkage. The choice of a strong, non-nucleophilic base and a polar aprotic solvent is critical to favor the SN2 pathway and prevent side reactions like elimination. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the phenol, driving the reaction to completion.
Caption: Williamson Ether Synthesis Pathway.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar Williamson ether syntheses.[1][2]
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Base Addition: Carefully add sodium hydride (NaH, 2.7 g, 67.9 mmol, 60% dispersion in mineral oil) to the THF at 0 °C (ice bath).
-
Phenol Addition: Slowly add a solution of 3-(trifluoromethyl)phenol (5.0 g, 30.9 mmol) in 20 mL of anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Alkyl Halide Addition: Add 2-chloro-N,N-dimethylethanamine hydrochloride (9.8 g, 67.9 mmol), neutralized with a suitable base and extracted into an organic solvent, or use the free base directly if available.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and cautiously quench with water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Yield Analysis
The Williamson ether synthesis is a robust and high-yielding reaction. For analogous syntheses of fluoxetine precursors, yields are frequently reported in the range of 70-88% .[3] Factors influencing the yield include the purity of reagents, the efficiency of the deprotonation step, and the reaction temperature and duration. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can sometimes enhance the yield, particularly in biphasic systems or when using less reactive alkyl halides.[3]
Method 2: The Mitsunobu Reaction
The Mitsunobu reaction offers a powerful and often milder alternative for forming C-O bonds, particularly when direct alkylation is challenging. It facilitates the condensation of a primary or secondary alcohol with a nucleophile (in this case, a phenol) under the action of a phosphine and an azodicarboxylate.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on diethyl azodicarboxylate (DEAD), forming a betaine intermediate. This highly basic species deprotonates the phenol, creating the phenoxide nucleophile. Concurrently, the alcohol (2-(dimethylamino)ethanol) is activated by the phosphonium species. The reaction culminates in an SN2 displacement where the phenoxide attacks the activated alcohol, inverting its stereochemistry if chiral, to form the ether product. The reaction is driven by the formation of the highly stable triphenylphosphine oxide and the reduced diethyl hydrazodicarboxylate byproducts. This method avoids the need for preparing a separate, strong base like sodium hydride.
Caption: Mitsunobu Reaction Pathway.
Detailed Experimental Protocol
This protocol is based on general Mitsunobu reaction procedures for ether synthesis.[4][5][6]
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-(trifluoromethyl)phenol (1.0 eq), 2-(dimethylamino)ethanol (1.0 eq), and triphenylphosphine (PPh₃, 1.2 eq) in 100 mL of anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in 20 mL of anhydrous THF dropwise over 30 minutes. A color change and/or the formation of a precipitate is typically observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purification: The primary challenge in Mitsunobu reactions is the removal of byproducts. The crude residue can be purified by column chromatography on silica gel. A common method to remove the bulk of triphenylphosphine oxide is to precipitate it from a nonpolar solvent like diethyl ether or a hexanes/ethyl acetate mixture prior to chromatography. Acid-base extraction can also be employed to isolate the basic amine product from the neutral byproducts.
Yield Analysis
Comparative Analysis
| Parameter | Method 1: Williamson Ether Synthesis | Method 2: Mitsunobu Reaction |
| Reagents | 3-(CF₃)PhOH, 2-chloro-N,N-dimethylethanamine, Strong Base (e.g., NaH) | 3-(CF₃)PhOH, 2-(dimethylamino)ethanol, PPh₃, DEAD/DIAD |
| Typical Yield | 70-88%[3] | 70-94%[5][7] |
| Reaction Conditions | Elevated temperatures (reflux) often required. | Typically proceeds from 0 °C to room temperature. |
| Key Advantages | - High atom economy. - Uses relatively inexpensive bulk reagents. - Byproducts (NaCl) are easily removed by washing. | - Milder reaction conditions. - Avoids the use of pyrophoric bases like NaH. - High functional group tolerance. |
| Key Disadvantages | - Requires a strong, hazardous base (NaH is flammable and water-reactive). - May require higher temperatures. | - Poor atom economy (generates stoichiometric byproducts). - Byproducts (Ph₃P=O, DEAD-H₂) can be difficult to remove. - Reagents (DEAD, PPh₃) are more expensive. |
| Scalability | Generally preferred for large-scale industrial synthesis due to cost and simple byproduct removal. | More suited for lab-scale or complex molecule synthesis where mild conditions are paramount. Purification can be a significant hurdle on a large scale. |
Conclusion and Recommendations
Both the Williamson ether synthesis and the Mitsunobu reaction are highly effective methods for preparing this compound, each with a distinct profile of advantages and disadvantages.
The Williamson Ether Synthesis stands out for its cost-effectiveness, high atom economy, and straightforward purification, making it the superior choice for large-scale industrial production. However, its reliance on hazardous reagents like sodium hydride necessitates stringent safety protocols and specialized handling equipment.
Conversely, the Mitsunobu Reaction offers the significant advantage of milder reaction conditions, proceeding at or below room temperature and avoiding the use of strong, pyrophoric bases. This makes it an excellent option for laboratory-scale synthesis, particularly in the context of medicinal chemistry where substrate complexity and functional group sensitivity are primary concerns. The main drawback is the generation of stoichiometric byproducts that can complicate purification, and the higher cost of reagents.
Ultimately, the choice of synthesis method will be dictated by the specific needs of the project. For bulk manufacturing where cost and process simplicity are drivers, the Williamson approach is favored. For smaller-scale, research-focused applications demanding mildness and versatility, the Mitsunobu reaction is a compelling alternative.
References
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Saleem, M., et al. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]
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MDPI. (n.d.). Mitsunobu Reaction | Encyclopedia MDPI. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
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Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
PrepChem. (n.d.). Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine. [Link]
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PrepChem. (n.d.). Synthesis of N,N-Dimethyl-3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarboxamide. [Link]
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The Nexus of Efficiency: A Comparative Guide to the Cost-Effectiveness of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine in Fluoxetine Production
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fluoxetine, a cornerstone in the treatment of depressive disorders, is a subject of continuous optimization within the pharmaceutical industry. The economic viability of its production is intrinsically linked to the efficiency of its synthetic route. This guide provides an in-depth comparative analysis of the synthetic pathway involving the intermediate N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine and its precursors, weighed against prominent alternative manufacturing processes. By examining experimental data on yields, reagent costs, and process complexity, this document offers a critical resource for researchers and professionals engaged in the development and manufacturing of this essential medicine.
The Classical Route: Demethylation of N,N-Dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamine
A historically significant route to fluoxetine involves the demethylation of N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamine. This pathway, while effective, presents challenges in terms of reagent toxicity and reaction conditions.
The synthesis commences with the reaction of N,N-dimethyl-3-halo-3-(phenyl)propylamine with 4-(trifluoromethyl)phenol in the presence of an alkali. The resulting N,N-dimethylated intermediate is then demethylated using reagents like cyanogen bromide, followed by hydrolysis to yield fluoxetine[1]. The use of cyanogen bromide, a highly toxic and hazardous reagent, is a significant drawback of this process, particularly on an industrial scale. Furthermore, 4-(trifluoromethyl)phenol is noted to be an expensive reagent[1].
An alternative approach to obtaining the N,N-dimethylated intermediate involves the reaction of N,N-dimethyl-3-hydroxy-3-phenylpropylamine with 4-chloro-(trifluoromethyl)-benzene[2]. While this avoids the direct use of the expensive 4-(trifluoromethyl)phenol, the subsequent demethylation step remains a critical consideration for cost and safety.
Diagrammatic Representation of the Demethylation Route
Caption: Synthetic pathway to Fluoxetine via demethylation.
The Challenger: Synthesis via 3-Methylamino-1-phenylpropanol
A more contemporary and industrially favored approach involves the direct etherification of 3-methylamino-1-phenylpropanol. This route circumvents the problematic demethylation step, offering a more streamlined and potentially more cost-effective process.
This synthesis involves the reaction of 3-methylamino-1-phenylpropanol with 1-chloro-4-(trifluoromethyl)benzene in the presence of a base, such as an alkali metal hydroxide, in a suitable solvent like dimethylsulfoxide[1]. This method is described as simple, safe, and utilizes a cheap and readily available base, making it particularly advantageous for industrial-scale production. The reaction is typically carried out at temperatures between 50°C and 120°C for 4 to 20 hours[1].
The synthesis of the key intermediate, 3-methylamino-1-phenylpropanol, can be achieved through various methods, including the reduction of 3-methylamino-1-propiophenone hydrochloride using catalysts like Raney nickel[3][4]. This reduction has been reported to have high product yield and good quality, contributing to the overall cost-effectiveness of this pathway[4].
Diagrammatic Representation of the 3-Methylamino-1-phenylpropanol Route
Caption: Synthesis of Fluoxetine from 3-Methylamino-1-phenylpropanol.
Asymmetric Synthesis: The Pursuit of Enantiopurity
Given that the therapeutic activity of fluoxetine resides primarily in the (R)-enantiomer, asymmetric synthesis presents a compelling strategy to produce the enantiomerically pure drug directly, potentially reducing downstream purification costs and improving the therapeutic index.
One such approach starts from benzaldehyde and utilizes a catalytic asymmetric allylation to establish the chiral center. A concise total synthesis of (R)-fluoxetine has been reported with a 50% overall yield and 99% enantiomeric excess (ee) in 6 steps[5][6]. Another method involves the catalytic asymmetric epoxidation of N-methyl-trans-cinnamamide, followed by regioselective epoxide opening, achieving a 67% overall yield and 99% ee in just 4 steps. While these routes offer high enantiopurity, the cost and availability of the chiral catalysts and specialized reagents must be carefully considered for large-scale production.
Diagrammatic Representation of an Asymmetric Synthesis Route
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A Senior Application Scientist's Guide to Chromatographic Separation of Phenoxyethanamine and Structurally Related Compounds
For researchers, scientists, and professionals in drug development, the robust separation and analysis of phenoxyethanamine and its analogs are critical for ensuring product purity, understanding pharmacokinetic profiles, and meeting regulatory standards. This guide provides an in-depth comparison of various chromatography columns and techniques for the effective separation of these compounds, supported by experimental insights and detailed methodologies.
Introduction: The Analytical Challenge of Phenoxyethanamine
Phenoxyethanamine possesses a chiral center and a basic amine group, presenting a dual challenge for chromatographic separation. Achieving resolution of its enantiomers is often crucial, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Furthermore, the basicity of the amine can lead to peak tailing and poor chromatographic performance on traditional silica-based columns due to interactions with residual silanol groups. This guide will explore practical strategies and column technologies to overcome these challenges.
Understanding the Separation Mechanisms
The choice of a chromatographic column is fundamentally dictated by the desired separation mechanism. For phenoxyethanamine and related structures, the primary modes of separation to consider are:
-
Reversed-Phase (RP) Chromatography: Separates analytes based on their hydrophobicity.
-
Normal-Phase (NP) Chromatography: Separates analytes based on their polarity.
-
Chiral Chromatography: Separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).
-
Gas Chromatography (GC): Separates volatile compounds based on their boiling points and interactions with the stationary phase. Derivatization is often necessary for polar amines.
-
Supercritical Fluid Chromatography (SFC): A hybrid of gas and liquid chromatography that is particularly well-suited for chiral separations, offering fast and efficient analyses.[1]
The following workflow outlines a systematic approach to selecting the appropriate chromatographic method for phenoxyethanamine analysis.
Caption: A decision workflow for selecting a chromatographic method for phenoxyethanamine analysis.
Comparative Performance of Chromatography Columns
The selection of the column is the most critical factor in achieving a successful separation. Below is a comparison of different column types with a focus on their application to phenoxyethanamine and analogous compounds.
Achiral Separation: Reversed-Phase HPLC
For routine purity analysis and quantification of the total phenoxyethanamine content, reversed-phase HPLC is a common starting point.
Key Considerations:
-
Peak Tailing: The basic amine group can interact with acidic silanol groups on the surface of silica-based C18 columns, leading to poor peak shape.
-
Mitigation Strategies:
-
Low pH Mobile Phase: Using a mobile phase with a low pH (e.g., containing formic acid or trifluoroacetic acid) protonates the amine, minimizing its interaction with silanols.
-
End-capped Columns: High-quality, end-capped C18 columns have fewer accessible silanol groups, resulting in improved peak symmetry for basic compounds.
-
Polymer-based Columns: These columns are stable over a wider pH range (e.g., pH 2 to 12), allowing for the analysis of basic compounds in their neutral state at high pH, which can improve peak shape.
-
Table 1: Comparison of Reversed-Phase HPLC Columns for Amine Separation
| Column Type | Stationary Phase | Key Advantages | Typical Mobile Phase |
| Standard C18 | Octadecylsilane | Widely available, versatile | Acetonitrile/Water with 0.1% Formic Acid |
| Polar-Embedded C18 | C18 with embedded polar group | Improved peak shape for bases, compatible with highly aqueous mobile phases | Acetonitrile/Water with buffer (e.g., ammonium formate) |
| Polymer-Based RP | e.g., Polystyrene-divinylbenzene | Wide pH stability, reduced silanol interactions | Acetonitrile/Water with buffer at neutral or high pH |
Chiral Separation: HPLC and SFC
For the separation of phenoxyethanamine enantiomers, chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs are among the most widely used and successful for a broad range of chiral compounds.[2]
Key Considerations:
-
Chiral Stationary Phases (CSPs):
-
Polysaccharide-based: Derivatives of cellulose and amylose (e.g., tris(3,5-dimethylphenylcarbamate)) are highly effective for separating a wide variety of chiral compounds, including amines.[2]
-
Pirkle-type: Based on π-acidic or π-basic moieties, these are effective for compounds with aromatic rings.
-
Protein-based: Columns with immobilized proteins (e.g., bovine serum albumin) can offer unique selectivity.[2]
-
-
Mobile Phase:
-
Normal Phase (NP): Typically mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol), often with a basic additive like diethylamine (DEA) to improve peak shape for amines.
-
Reversed Phase (RP): Mixtures of water and organic solvents like acetonitrile or methanol.
-
Polar Organic Mode: Using polar organic solvents like acetonitrile and methanol.
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations. It uses supercritical CO2 as the main mobile phase, often with a small amount of an organic modifier (e.g., methanol). SFC often provides faster separations and higher efficiency than HPLC.[3][4]
Table 2: Performance Comparison of Chiral Columns for Amine Separation
| Column Type | Chiral Selector | Mode | Key Advantages | Typical Mobile Phase |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | NP, RP, Polar Organic | Broad enantioselectivity | Hexane/IPA with DEA (NP); ACN/Water with buffer (RP) |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | NP, RP, Polar Organic | Complementary selectivity to cellulose-based phases | Hexane/IPA with DEA (NP); ACN/Water with buffer (RP) |
| Proline-derived CSP | Covalently attached diproline | GC, HPLC | Effective for alcohols and derivatized amines | Helium (GC); Hexane/Ethanol (HPLC) |
Gas Chromatography (GC) for Volatile Amines
GC can be a high-resolution technique for the analysis of phenoxyethanamine, particularly when coupled with mass spectrometry (GC-MS) for definitive identification.
Key Considerations:
-
Volatility and Polarity: Phenoxyethanamine's polarity can lead to poor peak shape and adsorption in the GC system.
-
Derivatization: To improve volatility and reduce peak tailing, derivatization of the amine group is often necessary. Common derivatizing agents include:
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point for the analysis of the derivatized analyte.
Experimental Protocols
The following are example protocols that can serve as a starting point for method development for phenoxyethanamine and related compounds.
Protocol: Chiral HPLC Separation of a Phenethylamine Analog
This protocol is adapted for a compound structurally similar to phenoxyethanamine and illustrates a typical normal-phase chiral separation.
Instrumentation and Conditions:
Caption: Example HPLC conditions for chiral separation of a phenethylamine analog.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane, isopropanol, and diethylamine in the specified ratio. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Analysis: Identify and quantify the enantiomers based on their retention times and peak areas.
Protocol: GC-MS Analysis of a Derivatized Amine
This protocol outlines the general steps for the analysis of an amine after derivatization.
Instrumentation and Conditions:
Caption: Example GC-MS conditions for the analysis of a derivatized amine.
Step-by-Step Methodology:
-
Derivatization: In a vial, dissolve approximately 1 mg of the amine sample in a suitable solvent (e.g., dichloromethane). Add an excess of the derivatizing agent (e.g., TFAA). Heat gently if necessary to complete the reaction.
-
Sample Cleanup: After the reaction is complete, evaporate the excess reagent and solvent under a stream of nitrogen. Reconstitute the residue in a suitable solvent for injection (e.g., hexane).
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the derivatized analyte and any impurities.
Conclusion and Recommendations
The optimal chromatographic method for the separation of phenoxyethanamine is highly dependent on the analytical goal.
-
For achiral analysis , a modern, end-capped reversed-phase C18 column with a low pH mobile phase is recommended for good peak shape and robust quantification.
-
For chiral separation , a systematic screening of polysaccharide-based chiral stationary phases in both normal-phase and polar organic modes is a prudent starting point. Given its advantages in speed and efficiency, chiral SFC should be strongly considered if instrumentation is available.
-
For trace-level analysis or in complex matrices, GC-MS following a validated derivatization procedure offers excellent sensitivity and selectivity.
It is imperative to approach method development empirically, as theoretical predictions for chiral separations can be challenging. The protocols and column comparisons provided in this guide offer a solid foundation for developing a robust and reliable analytical method for phenoxyethanamine and its structurally related compounds.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
- Development of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner. (2023). Indian Journal Of Basic And Applied Medical Research.
- Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. (n.d.).
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2008). PMC - NIH. [Link]
- Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (2016).
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]
-
Enantioseparation by high-performance liquid chromatography on proline-derived helical polyacetylenes. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2012). PubMed. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025). ResearchGate. [Link]
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
-
Enantioseparations in super- and subcritical fluid chromatography. (2025). ResearchGate. [Link]
-
Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (2025). ResearchGate. [Link]
-
Preparative enantioseparations using supercritical fluid chromatography. (2012). PubMed. [Link]
-
Enantiomeric Separation of Alcohols and Amines on a Proline Chiral Stationary Phase by Gas Chromatography. (2008). PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, a compound characterized by its trifluoromethyl group. The procedures outlined here are grounded in established safety principles and regulatory frameworks to ensure the protection of personnel and the environment.
The core principle of chemical disposal is risk mitigation. The trifluoromethyl moiety classifies this compound as a halogenated organic, which dictates specific segregation and disposal pathways. Improper disposal, such as mixing with non-halogenated waste streams or drain disposal, can lead to violent chemical reactions, the generation of toxic byproducts during incineration (e.g., hydrogen fluoride)[1], and significant environmental harm. This guide is designed to provide a self-validating system for its responsible management.
Hazard Characterization and Essential Safety Data
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Based on the structural components—a tertiary amine and a trifluoromethylphenyl ether—we can anticipate its toxicological and environmental profile. The following table summarizes the critical information for safe handling and disposal planning.
| Parameter | Guideline / Specification | Justification & Causality |
| Waste Classification | Halogenated Organic Hazardous Waste | The presence of the -CF3 group makes this a halogenated compound. Co-incineration with non-halogenated waste can damage equipment and release corrosive gases like hydrogen fluoride. |
| Potential GHS Hazards | Acute Toxicity, Oral (Category 4)[2]; Skin Irritation (Category 2)[2]; Serious Eye Irritation (Category 2A)[2]; Aquatic Hazard (Acute) | Inferred from structurally similar amine and phenoxy compounds. A conservative approach assuming these hazards is crucial for safety. |
| Required PPE | Nitrile gloves, chemical splash goggles with side shields, and a flame-resistant lab coat. | Standard practice for handling potentially irritating and toxic organic chemicals to prevent skin and eye contact[3]. |
| Handling Environment | Chemical Fume Hood | To prevent inhalation of vapors, which may be harmful[3]. |
| Disposal Route | Licensed Hazardous Waste Vendor (via Institutional EH&S) | Ensures compliance with EPA's Resource Conservation and Recovery Act (RCRA) and local regulations[1][4]. |
Pre-Disposal Workflow: A Logical Framework
The decision-making process for disposing of this compound should be systematic. The following workflow diagram illustrates the key steps from initial assessment to final handoff for disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for researchers. Following these steps ensures that the disposal process is handled safely and in compliance with regulatory standards, such as those set by the U.S. Environmental Protection Agency (EPA)[5][6].
Step 1: Waste Characterization and Segregation
-
Action: Explicitly identify the waste as "Halogenated Organic Waste."
-
Rationale: This is the most critical step. The trifluoromethyl group places this compound under the halogenated category. Mixing it with non-halogenated solvents can create a mixed waste that is more expensive and complex to dispose of and can pose a safety hazard during the disposal process.
Step 2: Select the Appropriate Waste Container
-
Action: Obtain a designated, properly labeled hazardous waste container for "Halogenated Organic Liquids." This container must be made of a chemically compatible material (e.g., polyethylene) and be in good condition with a secure, leak-proof cap.
-
Rationale: Using a dedicated, pre-labeled container prevents accidental mixing of incompatible waste streams. UN-certified containers are often required to meet transportation and safety regulations[7].
Step 3: Transfer of Chemical Waste
-
Action: In a certified chemical fume hood, carefully transfer the this compound waste into the designated container. Use a funnel to prevent spills. If disposing of a solution, ensure the solvent is also a halogenated organic or is listed as a compatible component.
-
Rationale: The fume hood mitigates inhalation exposure. Preventing spills avoids contamination of the laboratory environment and potential exposure to personnel[3].
Step 4: Container Management and Labeling
-
Action: Do not fill the container beyond 90% of its total capacity. After adding the waste, securely fasten the cap. Using a permanent marker, accurately fill out the hazardous waste tag, listing this compound and any other solvents by their full chemical names and estimated percentages.
-
Rationale: Leaving headspace (at least 10%) in the container allows for vapor expansion with temperature changes, preventing pressure buildup and potential rupture[7]. Accurate labeling is a legal requirement under RCRA and is essential for the safety of waste handlers and disposal facility personnel[8].
Step 5: Temporary Storage (Satellite Accumulation)
-
Action: Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Rationale: EPA regulations for academic laboratories allow for the accumulation of up to 55 gallons of hazardous waste in an SAA before it must be moved to a central storage facility[5]. This ensures waste is managed safely in a designated spot, away from general work areas.
Step 6: Arranging for Final Disposal
-
Action: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EH&S) department. Do not attempt to dispose of the chemical yourself.
-
Rationale: EH&S professionals are trained to handle, transport, and manifest hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring the entire process is compliant and documented[4][8].
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is crucial.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit with an absorbent material (e.g., Chemizorb® or vermiculite) to contain and absorb the liquid. Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as halogenated solid waste.
-
Clean the affected area thoroughly.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and call your institution's emergency EH&S number.
-
Prevent the spill from entering drains.
-
Wait for the trained emergency response team to arrive.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing[2].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so[2].
-
Inhalation: Move the affected person to fresh air[1].
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or chemical name) to the medical personnel.
-
By adhering to this structured and scientifically grounded disposal guide, you contribute to a culture of safety and environmental stewardship within your organization, ensuring that the lifecycle of this chemical concludes responsibly.
References
- TCI Chemicals. (2025, September 4). Safety Data Sheet: Dimethyl [2-Oxo-3-[3-(trifluoromethyl)
- Sigma-Aldrich. (2024, September 6).
- Spectrum Chemical. (2015, December 15). Safety Data Sheet: N,N-DIMETHYLFORMAMIDE, REAGENT, ACS.
- Acros Organics.
- U.S. Environmental Protection Agency. (2004, May 24).
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- C&EN. (2024, August 30).
- U.S. Environmental Protection Agency. (2024, April 8).
- National Center for Biotechnology Information. PubChem Compound Summary for N,N-Dimethyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine.
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- Los Angeles County Fire Department.
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Navigating the Unknown: A Guide to the Safe Handling of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
Senior Application Scientist's Note: In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet available. N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine is one such molecule. In the absence of a specific Safety Data Sheet (SDS), we must treat this compound as potentially hazardous, applying a conservative, safety-first approach grounded in established principles of chemical hygiene. This guide provides the essential framework for its handling, ensuring the protection of researchers and the integrity of the laboratory environment.
Hazard Analysis: Deconstructing the Molecule
The first principle in handling a substance with unknown toxicity is to analyze its structure for potential hazards based on its functional groups.[1] A material with unknown hazards should be presumed to be hazardous until proven otherwise.[2]
-
Tertiary Aromatic Amine: Aromatic amines as a class are known for their potential toxicity.[3][4] Many are readily absorbed through the skin and can pose health hazards, including potential carcinogenicity and mutagenicity with prolonged exposure.[4][5]
-
Trifluoromethyl (-CF3) Group: This group is generally considered to be metabolically stable due to the strength of the carbon-fluorine bond.[6][7] Its primary influence is electronic, increasing the lipophilicity of the molecule, which can enhance membrane permeability and potentially facilitate absorption.[7][8] While the -CF3 group itself is typically inert, its strong electron-withdrawing nature can influence the reactivity of the rest of the molecule.[9]
-
Phenoxy Ether Linkage: Ether linkages are generally stable, but their presence contributes to the overall chemical properties of the molecule.
The Hierarchy of Controls: A Framework for Safety
Personal Protective Equipment (PPE) is the final line of defense.[10] Before relying on PPE, we must implement robust engineering and administrative controls to minimize potential exposure at the source.
Engineering Controls: Your Primary Barrier
-
Certified Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[2][11] This is the most critical engineering control to prevent inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.
Administrative Controls: Safe Work Practices
-
Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory (e.g., a specific fume hood).[2] Label the area with signs indicating "Potentially Toxic Chemical in Use."
-
Minimize Quantities: Use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or exposure.[1]
-
Develop a Standard Operating Procedure (SOP): Before beginning work, create a detailed SOP that covers every step of the process, from preparation to disposal. All personnel must be trained on this SOP.
-
No Unattended Operations: Never leave experiments involving this compound unattended.
Personal Protective Equipment (PPE): The Last Line of Defense
When handling a chemical with unknown hazards, a conservative approach to PPE is mandatory.[12][13] Level B protection is often the minimum recommended for unknown chemical hazards, though for laboratory-scale work, a modified, robust set of PPE is practical.[12][14]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (minimum 5-mil thickness).[15] | The outer glove provides primary protection and can be removed immediately upon contamination. The inner glove protects the skin during doffing. Nitrile offers good splash protection against a range of chemicals.[15] Change gloves immediately if contact is suspected.[16] |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against splashes from all angles. |
| Face Shield. | Worn over goggles to protect the entire face from splashes, especially when handling larger quantities or during transfers.[13] | |
| Body Protection | Buttoned, long-sleeved laboratory coat. | Provides a primary barrier against minor spills and splashes. |
| Chemically resistant apron. | Recommended to be worn over the lab coat for added protection during transfers or when handling larger volumes. | |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide
The following workflow is designed to minimize exposure at every stage of handling.
Caption: Step-by-step workflow for handling this compound.
Spill and Disposal Plan
Emergency Spill Procedures
For any spill, the immediate priority is personnel safety.
-
Small Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with a chemical absorbent pad or vermiculite.
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Waste Disposal
Because the ecotoxicity and degradation products of this compound are unknown, all waste must be treated as hazardous.[17] Federal, state, and local regulations prohibit the disposal of unknown waste.[18][19]
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Excess solid compound and solutions.
-
Contaminated gloves, weigh paper, absorbent pads, and other disposable labware.
-
Contaminated glassware (must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste).
-
-
Waste Container: Use a dedicated, sealable, and chemically compatible hazardous waste container.
-
Labeling: The waste container must be labeled clearly.[20] Use the full chemical name: "Hazardous Waste: this compound." Do not use abbreviations or formulas.[18][20] List all solvents present in the waste.
-
Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area. Arrange for pickup by your institution's EHS department. Do not pour any amount of this chemical down the drain.[21]
By adhering to this comprehensive safety framework, researchers can confidently and responsibly handle this compound, ensuring personal safety and environmental stewardship while advancing scientific discovery.
References
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University of Nebraska Omaha. (n.d.). HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal. Retrieved from [Link]
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University of British Columbia Safety & Risk Services. (n.d.). Unknown Laboratory Chemicals Disposal. Retrieved from [Link]
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Temple University Campus Operations. (n.d.). Unknown Chemical Waste Disposal. Retrieved from [Link]
- Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
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Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
- National Academies of Sciences, Engineering, and Medicine. (2003). Personal Protective Equipment. In Preparing for the Psychological Consequences of Terrorism: A Public Health Strategy.
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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University of California, Irvine Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
- National Research Council. (2007). Overview of Risk Assessment. In Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment.
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Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?. Retrieved from [Link]
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American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Unidentified Chemical | Medical Management Guidelines. Retrieved from [Link]
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ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
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The University of Texas at Tyler. (n.d.). Unknown Chemical Guidance. Retrieved from [Link]
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ChemSafetyPro.COM. (2016). Chemical Risk Assessment: Overview and Examples. Retrieved from [Link]
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Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]
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University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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Purdue University Environmental Health and Safety. (n.d.). Unknown Chemicals. Retrieved from [Link]
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ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
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Kemikalieinspektionen. (2024). Hazard and risk assessment of chemicals. Retrieved from [Link]
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ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. Retrieved from [Link]
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Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Retrieved from [Link]
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Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
